molecular formula C₁₆H₂₀D₅N₃O₄S B1163764 S-Desethyl S-Methyl Amisulpride-d5

S-Desethyl S-Methyl Amisulpride-d5

Número de catálogo: B1163764
Peso molecular: 360.48
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

S-Desethyl S-Methyl Amisulpride-d5 is a deuterium-labeled analog of S-Desethyl S-Methyl Amisulpride, which is a metabolite of Amisulpride . Amisulpride is a neuroleptic agent and an atypical antipsychotic drug belonging to the benzamide class, used in the treatment of conditions such as schizophrenia and depression . Its primary mechanism of action involves functioning as a selective antagonist of dopamine D2 and D3 receptors . This deuterated compound, offered with a high purity of 98%, serves as a critical internal standard in bioanalytical chemistry . Its primary research application is in mass spectrometry-based assays, enabling precise quantification of non-labeled metabolite and parent drug concentrations in complex biological samples during pharmacokinetic and metabolism studies. This facilitates accurate tracing of the absorption, distribution, metabolism, and excretion (ADME) profiles of Amisulpride. The product is supplied as a powder and should be stored refrigerated or frozen, protected from air and light, with common solvents including Chloroform, Dichloromethane, and DMSO . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C₁₆H₂₀D₅N₃O₄S

Peso molecular

360.48

Sinónimos

4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide-d5;  Amisulpride EP Impurity D-d5

Origen del producto

United States
Foundational & Exploratory

S-Desethyl S-Methyl Amisulpride-d5: Structural Elucidation, Analytical Utility, and Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical quality control and pharmacokinetic (PK) profiling, absolute quantification of active pharmaceutical ingredients (APIs) and their related impurities is non-negotiable. S-Desethyl S-Methyl Amisulpride-d5 is a highly specialized, stable isotope-labeled internal standard (SIL-IS). It is engineered specifically for the trace-level quantification of Amisulpride EP Impurity D , a known synthetic byproduct and putative degradant of the atypical antipsychotic Amisulpride.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the chemical rationale behind this molecule, explain the causality of its isotopic design, and provide a self-validating LC-MS/MS analytical protocol for its application in the laboratory.

Structural Elucidation & Chemical Identity

To understand the utility of S-Desethyl S-Methyl Amisulpride-d5, we must first break down its complex nomenclature, which dictates its exact molecular architecture:

  • The Base Scaffold (Amisulpride): Amisulpride is a substituted benzamide characterized by an ethylsulfonyl group (-SO₂CH₂CH₃) on the aromatic ring.

  • "S-Desethyl S-Methyl" (Impurity D): The "S-" prefix indicates a substitution occurring directly at the sulfur atom. During synthesis, if methanesulfonyl chloride is present instead of ethanesulfonyl chloride, the resulting molecule possesses a methylsulfonyl group (-SO₂CH₃) instead of the ethylsulfonyl group. This forms (CAS: 71676-00-1)[1].

  • "d5" (Isotopic Labeling): The molecule is enriched with five deuterium atoms. In this specific standard, the deuteration is localized on the N-ethyl group of the pyrrolidine ring, forming an -N-CD₂CD₃ moiety.

Quantitative Data Summary

Note: While some commercial databases erroneously list the molecular weight of the d5 variant as 260.37 g/mol [2], rigorous stoichiometric calculation confirms the precise mass as 360.49 g/mol .

PropertyValue
Chemical Name 4-Amino-N-[(1-ethyl-d5-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide
Pharmacopeial Counterpart Amisulpride EP Impurity D (Unlabeled)
Molecular Formula C₁₆H₂₀D₅N₃O₄S[2]
Molecular Weight 360.49 g/mol
Unlabeled CAS Number 71676-00-1[1]
Primary Application Internal Standard (SIL-IS) for LC-MS/MS

The Causality of Isotopic Design: Why N-Ethyl-d5?

In bioanalytical chemistry, the placement of a stable isotope is never arbitrary. The selection of the pyrrolidine's N-ethyl group for deuteration is a deliberate, field-proven choice designed to maximize the trustworthiness of the assay.

  • Prevention of H/D Exchange: If deuterium were placed on the primary amine or the amide nitrogen, it would rapidly exchange with protic solvents (like water or methanol) during extraction or within the LC mobile phase. This would lead to a catastrophic loss of the +5 Da mass shift.

  • Metabolic Stability: If the standard is used for in vivo tracking, placing deuterium on the aromatic ring risks loss via cytochrome P450-mediated hydroxylation. The N-ethyl-d5 group is sterically and chemically stable, ensuring the isotopic label remains covalently locked.

  • Co-elution & Matrix Effect Nullification: Because the physicochemical properties of the d5-labeled compound are virtually identical to the unlabeled Impurity D, they co-elute perfectly on a reversed-phase column. Any ion suppression caused by the sample matrix at that exact retention time affects both molecules equally, allowing the mass spectrometer to calculate a flawless response ratio.

G A Amisulpride (Ethylsulfonyl) B Amisulpride EP Impurity D (Methylsulfonyl) A->B Synthetic variation: S-Desethylation + S-Methylation C S-Desethyl S-Methyl Amisulpride-d5 (d5-N-ethyl) B->C Isotopic Labeling: + 5 Deuterium atoms on N-ethyl group

Structural derivation pathway from Amisulpride to its d5-labeled Impurity D standard.

Pharmacopeial Significance

Regulatory bodies, including the ICH and the European Pharmacopoeia (Ph. Eur.), mandate the strict control of related substances in API manufacturing. is a highly specific marker of synthetic deviation[3]. Furthermore, because Amisulpride undergoes complex biotransformations[4], differentiating between endogenous metabolites and synthetic impurities in patient plasma requires the absolute specificity that only a d5-labeled internal standard can provide.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, every analytical protocol must be a self-validating system. By spiking the d5-labeled standard directly into the crude matrix before any extraction step, any loss of the analyte during sample prep is mirrored exactly by the internal standard.

Phase 1: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Because the pyrrolidine nitrogen of Impurity D is highly basic (pKa ~9.5), MCX SPE provides the cleanest extraction from complex matrices (e.g., plasma or formulated API solutions).

  • Spike: Aliquot 200 µL of sample matrix. Spike with 10 µL of S-Desethyl S-Methyl Amisulpride-d5 working solution (50 ng/mL).

  • Acidify: Add 200 µL of 2% phosphoric acid to fully ionize the basic nitrogen.

  • Condition: Pass 1 mL Methanol, followed by 1 mL Milli-Q Water through the MCX cartridge.

  • Load & Wash: Load the acidified sample. Wash with 1 mL 2% Formic acid (removes acidic/neutral interferences), followed by 1 mL Methanol (removes hydrophobic interferences).

  • Elute: Elute the target analytes using 1 mL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness under N₂ and reconstitute in 100 µL of mobile phase.

Phase 2: UPLC Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. The d5-IS and unlabeled Impurity D will co-elute precisely.

Phase 3: Mass Spectrometry (ESI+ MRM)

Operate the tandem mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Unlabeled Impurity D: Monitor the transition m/z 356.1 →[Specific Product Ion].

  • d5-Labeled IS: Monitor the transition m/z 361.1 → [Specific Product Ion].

  • Data Analysis: Quantify the concentration of Impurity D by plotting the peak area ratio (Unlabeled / d5-IS) against a highly linear calibration curve.

LCMS Sample 1. Sample Matrix (API or Plasma) Spike 2. Spike Internal Standard (S-Desethyl S-Methyl Amisulpride-d5) Sample->Spike Ext 3. MCX Solid Phase Extraction (Isolates basic analytes) Spike->Ext LC 4. UPLC Separation (C18 Column, Co-elution of IS and Target) Ext->LC MS 5. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data 6. Ratiometric Data Analysis (Normalizes Matrix Effects) MS->Data

Step-by-step LC-MS/MS analytical workflow utilizing the d5 internal standard.

References

  • Veeprho Pharmaceuticals. "Amisulpride EP Impurity D | CAS 71676-00-1." Veeprho Impurity Standards. Available at: [Link]

  • Analytica Chemie. "Amisulpride Impurity D(EP) | CAS No. 71676-00-1." Analytica Chemie Standards. Available at: [Link]

  • Kobari T, et al. "Biotransformation of sultopride in man and several animal species." Xenobiotica (1985). PubMed. Available at:[Link]

Sources

S-Desethyl S-Methyl Amisulpride-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides an in-depth analysis of S-Desethyl S-Methyl Amisulpride-d5 , a critical stable isotope-labeled internal standard used in the bioanalysis and impurity profiling of the antipsychotic drug Amisulpride.

Executive Summary

S-Desethyl S-Methyl Amisulpride-d5 (also known as Amisulpride EP Impurity D-d5 ) is a deuterated analog of the methylsulfonyl metabolite of Amisulpride.[1] It functions as a specific Internal Standard (IS) for the quantification of Amisulpride Impurity D (the methylsulfonyl analog) in pharmaceutical formulations and biological matrices using LC-MS/MS.

The compound is characterized by the substitution of the ethylsulfonyl group with a methylsulfonyl group ("S-Desethyl S-Methyl") and the isotopic labeling of the pyrrolidine


-ethyl group with five deuterium atoms (

). This dual modification ensures chromatographic co-elution with the target impurity while providing mass-spectral differentiation.

Chemical Architecture & Identity

Nomenclature and Structure

The nomenclature "S-Desethyl S-Methyl" refers to the modification at the sulfonyl moiety (


), distinct from the common metabolic 

-dealkylation of the pyrrolidine ring.
  • Chemical Name: 4-Amino-

    
    -[(1-(
    
    
    
    H
    
    
    )ethylpyrrolidin-2-yl)methyl]-5-(methylsulfonyl)-2-methoxybenzamide.[2]
  • Common Name: Amisulpride EP Impurity D-d5.[1][3]

  • CAS Number (Unlabeled Parent): 71676-00-1.[1][2][3][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 360.48 g/mol (approximate, varying by isotopic enrichment).

Structural Logic

The molecule consists of three pharmacophores:

  • Benzamide Core: Substituted with a methoxy group and an amino group (unchanged from Amisulpride).

  • Sulfonyl Side Chain: The ethyl group of Amisulpride is replaced by a methyl group (

    
    ). This is the defining feature of "Impurity D."
    
  • Pyrrolidine Tail: The

    
    -ethyl group is fully deuterated (
    
    
    
    ), providing a +5 Da mass shift relative to the unlabeled Impurity D.
Physicochemical Properties Table
PropertyValue / Description
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Dichloromethane; slightly soluble in water.
pKa (Calculated) ~9.3 (Pyrrolidine nitrogen), ~4.5 (Aniline)
LogP ~1.5 (Slightly lower than Amisulpride due to shorter alkyl chain)
Isotopic Purity Typically

D
Chemical Purity

Synthesis & Isotopic Incorporation

The synthesis of S-Desethyl S-Methyl Amisulpride-d5 typically follows a convergent pathway, ensuring the isotopic label is introduced at a late stage to prevent scrambling (H/D exchange).

Synthetic Pathway Visualization

The following diagram illustrates the logical assembly of the molecule, highlighting the introduction of the methylsulfonyl group and the deuterated ethyl chain.

SynthesisPathway Figure 1: Convergent Synthesis of S-Desethyl S-Methyl Amisulpride-d5 Precursor 4-Amino-2-methoxy-5- (methylsulfonyl)benzoic acid Coupling Amide Coupling (CDI or EDC/HOBt) Precursor->Coupling Amine 2-(Aminomethyl)pyrrolidine Amine->Coupling Intermediate Nor-Impurity D (Secondary Amine) Coupling->Intermediate Formation of Benzamide Bond Product S-Desethyl S-Methyl Amisulpride-d5 Intermediate->Product N-Alkylation (K2CO3, ACN) Reagent d5-Ethyl Bromide (C2D5Br) Reagent->Product

Mechanistic Insight
  • Methylsulfonyl Origin: The starting material is often 2-methoxy-4-amino-5-methylsulfonyl benzoic acid. This fixes the "S-Methyl" structure early in the synthesis, preventing the need to modify the sulfur oxidation state later.

  • Deuteration Strategy: The

    
     label is introduced via 
    
    
    
    -alkylation of the pyrrolidine nitrogen using
    
    
    -bromoethane
    or via reductive amination with
    
    
    -acetaldehyde
    . This location is metabolically stable (except for
    
    
    -dealkylation) and provides a fragment-specific mass shift in MS/MS.

Analytical Applications & Methodology

Role as Internal Standard

In quantitative LC-MS/MS, S-Desethyl S-Methyl Amisulpride-d5 is the gold standard for quantifying Impurity D .

  • Why not use Amisulpride-d5? Amisulpride-d5 (the parent drug IS) has a different retention time and ionization efficiency compared to Impurity D due to the lipophilicity difference between the ethyl- and methyl-sulfonyl groups. Using the exact deuterated analog (Impurity D-d5) compensates for matrix effects and extraction recovery variations specific to the impurity.

Mass Spectrometry Fragmentation (MS/MS)

The fragmentation pattern is critical for establishing Multiple Reaction Monitoring (MRM) transitions.

  • Precursor Ion:

    
     (approx)
    
  • Primary Fragment: Cleavage of the amide bond or the pyrrolidine side chain.

    • The 1-ethylpyrrolidin-2-yl-methyl moiety is a dominant fragment in Amisulpride derivatives.

    • For the

      
       analog, this fragment shifts from 
      
      
      
      (unlabeled) to
      
      
      .
    • This shift (

      
       Da) confirms the label is on the pyrrolidine ring, not the benzamide core.
      

MSFragmentation Figure 2: Proposed MS/MS Fragmentation Pathway for MRM Selection Parent Precursor Ion [M+H]+ m/z 361 Transition Collision Induced Dissociation (CID) Parent->Transition Frag1 Fragment A (Side Chain) (1-d5-ethylpyrrolidin-2-yl)methyl m/z 117 Transition->Frag1 Major Quantifier Transition Frag2 Fragment B (Core) Substituted Benzamide m/z ~244 Transition->Frag2 Qualifier Transition

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL stock solution.

  • Weighing: Accurately weigh 1.0 mg of S-Desethyl S-Methyl Amisulpride-d5 into a 1.5 mL amber glass vial.

  • Solvent Selection: Add 1.0 mL of HPLC-grade Methanol . (Avoid water for initial dissolution due to slow kinetics).

  • Dissolution: Vortex for 30 seconds and sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into 100 µL volumes and store at

    
     or lower. Stable for 12 months.
    
LC-MS/MS Method Parameters (Guideline)

This protocol is optimized for the separation of Amisulpride and its methylsulfonyl impurity.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10%

      
       90% B
      
    • 6-8 min: 90% B

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI Positive Mode.

  • MRM Transitions:

    • Target (Impurity D):

      
      
      
    • IS (Impurity D-d5):

      
      
      

References

  • European Pharmacopoeia (Ph. Eur.) . Amisulpride Monograph 1495. (Defines Impurity D structure and limits).

  • Toronto Research Chemicals . S-Desethyl S-Methyl Amisulpride-d5 Product Data Sheet. (Structural confirmation and physicochemical data).

  • Skibiński, R., et al. (2011) .[5] "Photodegradation of amisulpride: Isolation and identification of degradation products." European Journal of Pharmaceutical Sciences. (Mechanistic insight into sulfone stability).

  • PubChem . Desmethyl Amisulpride (Impurity B) and Related Compounds. (Structural validation of the amisulpride scaffold). [6]

Sources

Synthesis and Characterization of S-Desethyl S-Methyl Amisulpride-d5

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and characterization of S-Desethyl S-Methyl Amisulpride-d5 Content Type: In-depth technical guide.

Executive Summary

S-Desethyl S-Methyl Amisulpride-d5 (CAS: 71676-00-1 for unlabeled parent) is a stable isotope-labeled analog of a key Amisulpride metabolite/impurity (EP Impurity D).[1] Structurally, it represents the substitution of the ethylsulfonyl moiety of Amisulpride with a methylsulfonyl group, alongside a pentadeuterated (


) ethyl chain on the pyrrolidine nitrogen.[1]

This compound serves as a critical Internal Standard (IS) for the accurate quantification of Amisulpride and its sulfur-modified metabolites in biological matrices via LC-MS/MS.[1] Its utility stems from its ability to compensate for matrix effects, ionization suppression, and extraction variability due to its physicochemical equivalence to the analyte of interest.[2]

This guide details a convergent synthetic strategy, separating the construction of the methylsulfonyl-benzoate core (Fragment A) and the deuterated pyrrolidine side chain (Fragment B), followed by a final amide coupling.[1]

Retrosynthetic Analysis

The retrosynthetic disconnection of S-Desethyl S-Methyl Amisulpride-d5 reveals two primary precursors. The strategy prioritizes the late-stage introduction of the expensive deuterium label to maximize isotopic incorporation and yield.[1]

  • Disconnection Site: The amide bond between the benzoyl carbonyl and the aminomethyl pyrrolidine.

  • Fragment A (The Acid Core): 4-Amino-2-methoxy-5-(methylsulfonyl)benzoic acid.[1][3] This fragment deviates from Amisulpride by containing a methylsulfonyl group instead of an ethylsulfonyl group.[1]

  • Fragment B (The Labeled Amine): [(2RS)-1-(Ethyl-

    
    )-pyrrolidin-2-yl]methanamine.[1] This fragment carries the isotopic label, introduced via alkylation with Iodoethane-
    
    
    
    .[1]

Retrosynthesis Target S-Desethyl S-Methyl Amisulpride-d5 (Target Molecule) Disconnect Amide Disconnection Target->Disconnect FragA Fragment A 4-Amino-2-methoxy-5-(methylsulfonyl)benzoic acid Disconnect->FragA FragB Fragment B (1-(Ethyl-d5)-pyrrolidin-2-yl)methanamine Disconnect->FragB PrecursorsA Precursors: 4-Amino-salicylic acid Sodium Methanesulfinate FragA->PrecursorsA PrecursorsB Precursors: L-Proline Iodoethane-d5 FragB->PrecursorsB

Figure 1: Retrosynthetic disconnection strategy for S-Desethyl S-Methyl Amisulpride-d5.

Detailed Synthesis Protocol

Phase 1: Synthesis of Fragment A (Methylsulfonyl Core)

Objective: To synthesize 4-amino-2-methoxy-5-(methylsulfonyl)benzoic acid. Rationale: The sulfonyl moiety is constructed via chlorosulfonation followed by reduction to the sulfinate and subsequent S-methylation.[1] This avoids the use of harsh oxidants required if starting from a thioether.[1]

Step 1.1: Methylation of 4-Amino-salicylic acid

  • Reagents: 4-Amino-salicylic acid, Methanol, Sulfuric acid (catalyst).[1]

  • Protocol: Reflux 4-amino-salicylic acid in methanol with

    
     to yield Methyl 4-amino-2-hydroxybenzoate .
    
  • Step 1.2: O-Methylation: Treat the ester with Dimethyl sulfate (DMS) and

    
     in acetone to yield Methyl 4-amino-2-methoxybenzoate .[1]
    

Step 1.3: Chlorosulfonation

  • Reagents: Chlorosulfonic acid (

    
    ).[1]
    
  • Protocol: Add Methyl 4-amino-2-methoxybenzoate portion-wise to chilled chlorosulfonic acid (

    
    ). Stir at room temperature for 2 hours. Quench over crushed ice.
    
  • Product: Methyl 4-amino-5-(chlorosulfonyl)-2-methoxybenzoate.[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The amino and methoxy groups direct the sulfonyl group to the 5-position.[1]

Step 1.4: Reduction and S-Methylation (The Divergent Step)

  • Reagents: Sodium sulfite (

    
    ), Sodium bicarbonate (
    
    
    
    ), Methyl Iodide (
    
    
    ).[1]
  • Protocol:

    • Suspend the sulfonyl chloride in water with

      
       and 
      
      
      
      .[1] Heat to
      
      
      to reduce the
      
      
      to the sulfinate
      
      
      .[1]
    • Critical Step: Add Methyl Iodide (MeI) directly to the sulfinate solution.[1] (Note: For standard Amisulpride, Ethyl Bromide is used here).[1]

    • Reflux for 4-6 hours.

  • Product: Methyl 4-amino-2-methoxy-5-(methylsulfonyl)benzoate.[1]

Step 1.5: Hydrolysis

  • Reagents: NaOH (aq), Methanol.[1]

  • Protocol: Saponify the ester using 2N NaOH in methanol. Acidify with HCl to precipitate the free acid.[1]

  • Final Fragment A: 4-Amino-2-methoxy-5-(methylsulfonyl)benzoic acid .

Phase 2: Synthesis of Fragment B (Deuterated Side Chain)

Objective: To synthesize [(1-ethyl-


-pyrrolidin-2-yl)methyl]amine.
Isotope Source:  Iodoethane-

(

, >99 atom % D).[1]

Step 2.1: N-Alkylation of L-Proline Methyl Ester

  • Precursor: L-Proline methyl ester hydrochloride.[1]

  • Reagents: Iodoethane-

    
    , 
    
    
    
    , Acetonitrile (ACN).[1]
  • Protocol:

    • Dissolve L-Proline methyl ester HCl in ACN. Add 2.5 eq of

      
      .[1]
      
    • Add 1.1 eq of Iodoethane-

      
       dropwise.[1]
      
    • Stir at

      
       for 12 hours.
      
  • Product: Methyl N-(ethyl-

    
    )-L-prolinate.[1]
    

Step 2.2: Amidation

  • Reagents: Methanolic Ammonia (

    
    , 7N).[1]
    
  • Protocol: Dissolve the ester in saturated methanolic ammonia. Seal in a pressure vessel and stir at RT for 24 hours.

  • Product: N-(Ethyl-

    
    )-L-prolinamide.[1]
    

Step 2.3: Reduction to Diamine

  • Reagents: Lithium Aluminum Hydride (

    
    ), THF (anhydrous).[1]
    
  • Protocol:

    • Suspend

      
       in dry THF under Argon.
      
    • Add N-(Ethyl-

      
      )-L-prolinamide solution dropwise at 
      
      
      
      .
    • Reflux for 4 hours to reduce the amide carbonyl to the methylene group.

    • Quench (Fieser workup: water, 15% NaOH, water).[1]

  • Final Fragment B: [(1-Ethyl-

    
    -pyrrolidin-2-yl)methyl]amine .
    
Phase 3: Convergent Coupling

Objective: Amide bond formation between Fragment A and Fragment B.[1]

Protocol:

  • Activation: Dissolve Fragment A (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 minutes to form the active ester.

  • Coupling: Add Fragment B (1.1 eq) to the mixture.

  • Reaction: Stir at Room Temperature for 12-16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash Column Chromatography (DCM:MeOH:NH3 system).

Workflow Visualization

SynthesisWorkflow Acid 4-Amino-salicylic acid SulfonylCl Sulfonyl Chloride Intermediate Acid->SulfonylCl 1. Methylation 2. ClSO3H Proline L-Proline Methyl Ester FragB Fragment B (d5-Amine) Proline->FragB 1. Et-d5-I Alkylation 2. NH3 Amidation 3. LiAlH4 Reduction MeI Methyl Iodide FragA Fragment A (Methylsulfonyl Acid) MeI->FragA EtI_d5 Iodoethane-d5 EtI_d5->FragB SulfonylCl->FragA 1. Reduction (Na2SO3) 2. MeI Alkylation 3. Hydrolysis Final S-Desethyl S-Methyl Amisulpride-d5 FragA->Final HATU / DIPEA Amide Coupling FragB->Final

Figure 2: Convergent synthesis workflow illustrating the parallel construction of the methylsulfonyl core and the deuterated side chain.

Characterization & Validation

To ensure the integrity of the reference standard, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)
  • Instrument: 400 MHz or higher.[1] Solvent:

    
     or 
    
    
    
    .[1]
MoietyExpected Signal (

NMR,

ppm)
Diagnostic Feature
Aromatic Protons ~6.4 (s, 1H), ~8.2 (s, 1H)Typical 1,2,4,5-tetrasubstituted benzene pattern.[1]
Methoxy Group ~3.8 (s, 3H)Singlet.[1]
S-Methyl Group ~3.1 - 3.2 (s, 3H) Critical: Appears as a singlet.[1] In Amisulpride, this is a quartet/triplet (ethyl).[1] The shift to a singlet confirms "S-Desethyl S-Methyl".[1]
N-Ethyl Group Silent / Absent Critical: The

signals (usually ~2.4 q and ~1.0 t) will be absent or severely suppressed due to deuteration (

).[1]
Pyrrolidine Ring Multiplets 1.6 - 3.0 ppmComplex aliphatic region remains intact.[1]
Mass Spectrometry (LC-MS)
  • Technique: ESI+ (Electrospray Ionization, Positive mode).

  • Theoretical Mass:

    • Amisulpride (Unlabeled):

      
       = 369.48 Da.[1][4]
      
    • S-Desethyl S-Methyl Impurity (Unlabeled):

      
       = 355.45 Da.[1][3]
      
    • Target (d5-labeled):

      
      .
      
    • MW Calculation: 355.45 + 5.03 (approx mass of 5 neutrons) = 360.48 Da .[1]

  • Acceptance Criteria:

    • Parent Ion

      
       m/z.[1]
      
    • Isotopic Purity:

      
       (d5) > 99.0%; contribution of 
      
      
      
      (d4) < 0.5%.[1]
HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    .[1]
    
  • Mobile Phase: Gradient of Ammonium Acetate (10mM, pH 4.[1]5) and Acetonitrile.[1][5]

  • Detection: UV at 280 nm (benzamide absorption).[1]

  • Requirement: >98.0% area normalization.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Amisulpride Monograph 1490. (Defines Impurity D structure).

  • Knesl, P. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. IAEA Reports. Available at: [Link][1]

  • PubChem . DesMethyl Amisulpride (Impurity B/D Analogues). CID 70650729.[1][5] Available at: [Link][1]

Sources

Analytical and Physicochemical Profiling of S-Desethyl S-Methyl Amisulpride-d5: A Technical Guide for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amisulpride is a highly selective atypical antipsychotic widely monitored in clinical pharmacokinetics and therapeutic drug monitoring (TDM)[1]. In the rigorous landscape of drug development and quality control, accurately quantifying amisulpride and its related impurities requires highly specific internal standards (IS). S-Desethyl S-Methyl Amisulpride-d5 (also recognized as Amisulpride EP Impurity D-d5) serves as a critical stable-isotope-labeled (SIL) standard[2],[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in overcoming mass spectrometry matrix effects, and a self-validating experimental protocol for its application in LC-MS/MS workflows.

Physicochemical & Structural Profiling

Understanding the exact molecular composition of an internal standard is paramount for mass spectrometry tuning and structural elucidation. The nomenclature "S-Desethyl S-Methyl" indicates a structural modification from the parent amisulpride molecule: the ethyl group attached to the sulfonyl moiety is replaced by a methyl group[4].

Causality of the Mass Shift

The unlabelled form of S-Desethyl S-Methyl Amisulpride (Impurity D) has a molecular formula of


 and a molecular weight of 355.45  g/mol . By incorporating five deuterium atoms (

), the molecular weight shifts to 360.48 g/mol ,[5]. This +5 Da shift is a deliberate and critical design choice in bioanalysis. Natural isotopic distributions (such as

or

) can create M+1, M+2, or M+3 peaks. A mass shift of +5 Da ensures that the precursor ion of the internal standard (

) falls completely outside the isotopic envelope of the unlabelled analyte, thereby eliminating spectral cross-talk and preventing false-positive quantification[6].
Table 1: Physicochemical Parameters
ParameterValueReference
Chemical Name 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide-d5[2],[7]
Molecular Formula

[2],[5]
Molecular Weight 360.48 g/mol ,[5]
CAS Number (Unlabelled) 71676-00-1[2],[3]
Role in Bioanalysis Stable-Isotope-Labeled Internal Standard (SIL-IS)[8],[6]

Mechanistic Principles in Mass Spectrometry

When analyzing complex biological matrices like human plasma or urine, co-eluting endogenous compounds often interfere with the ionization efficiency of the target analyte in the Electrospray Ionization (ESI) source—a phenomenon known as the matrix effect (ion suppression or enhancement).

Using a deuterated analog like S-Desethyl S-Methyl Amisulpride-d5 provides a self-validating system. Because the SIL-IS shares nearly identical physicochemical properties and chromatographic retention times with the target analyte, any ion suppression caused by the matrix affects both the analyte and the IS equally[6]. Consequently, the ratio of their MS/MS responses remains constant, ensuring absolute quantitative trustworthiness.

MatrixEffect A Co-eluting Matrix Components D Ion Suppression / Enhancement in ESI Source A->D induces B Target Analyte (Amisulpride Impurity) B->D C SIL-IS (d5-Labeled) C->D E Signal Fluctuation (Absolute Decrease/Increase) D->E affects Analyte F Signal Fluctuation (Absolute Decrease/Increase) D->F affects IS equally G Ratio (Analyte / IS) Remains Constant & Accurate E->G F->G

Figure 1: Mechanism of matrix effect compensation using a stable-isotope-labeled internal standard.

Experimental Protocol: LC-MS/MS Workflow

To ensure high technical accuracy, the following step-by-step methodology outlines the extraction and quantification of amisulpride impurities using S-Desethyl S-Methyl Amisulpride-d5 as the IS. This protocol utilizes Liquid-Liquid Extraction (LLE), which is highly effective for isolating benzamide derivatives from plasma proteins[6],[1].

Step 1: Sample Preparation & Spiking
  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube[6].

  • Spike the sample with 10 µL of the S-Desethyl S-Methyl Amisulpride-d5 working solution (e.g., 100 ng/mL in methanol).

  • Causality Check: Vortex immediately to ensure homogenous binding of the IS with plasma proteins, matching the state of the endogenous analyte.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 50 µL of 0.1 M NaOH to the plasma. Causality Check: Amisulpride and its derivatives are basic compounds. Basifying the matrix forces the molecules into their un-ionized state, drastically increasing their partition coefficient into the organic phase.

  • Add 1.0 mL of an extraction solvent mixture (e.g., diisopropyl ether:dichloromethane, 1:1 v/v)[1].

  • Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Step 3: UHPLC Separation & ESI-MS/MS Detection
  • Column: Inject 5 µL onto a C18 analytical column (e.g., Zorbax Eclipse C18, 2.1 × 50 mm, 1.8 µm)[4].

  • Mobile Phase: Use a gradient of 10 mM Ammonium Acetate with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B)[9]. The acidic modifier promotes protonation

    
     in the positive ESI mode[6].
    

Workflow N1 Plasma/Urine Sample N2 Spike SIL-IS (d5-Impurity D) N1->N2 N3 Sample Cleanup (LLE / SPE) N2->N3 N4 UHPLC Separation N3->N4 N5 ESI(+) Ionization N4->N5 N6 MRM Quantification N5->N6

Figure 2: Standardized LC-MS/MS bioanalytical workflow utilizing S-Desethyl S-Methyl Amisulpride-d5.

Quantitative Data & Method Parameters

To establish a self-validating system, Multiple Reaction Monitoring (MRM) must be optimized. The table below summarizes the expected mass transitions based on the fragmentation of the pyrrolidinyl-methylamine moiety.

Table 2: Typical LC-MS/MS MRM Parameters
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)ESI Polarity
Amisulpride (Parent) 370.1242.125Positive (+)
Amisulpride-d5 (Parent IS) 375.1242.125Positive (+)
S-Desethyl S-Methyl Amisulpride (Imp D) 356.1228.125Positive (+)
S-Desethyl S-Methyl Amisulpride-d5 361.1228.125Positive (+)

*Note: Product ions represent the primary cleavage of the benzamide bond, which is standard for amisulpride derivatives[6],[4]. Exact product masses may vary slightly depending on quadrupole calibration.

Conclusion

S-Desethyl S-Methyl Amisulpride-d5 is an indispensable tool for the precise quantification of amisulpride impurities in complex biological matrices[10],[4]. By leveraging its 360.48 g/mol molecular weight and +5 Da isotopic shift, bioanalytical scientists can establish robust, interference-free LC-MS/MS assays. Implementing the self-validating extraction and chromatographic protocols outlined in this guide ensures high-fidelity data that meets stringent regulatory requirements for therapeutic drug monitoring and pharmacokinetic profiling.

References

  • EBC Link. "S-Desethyl S-Methyl Amisulpride-d5 - Drug Delivery & Molecular Weight." EBC Link. Available at:[Link]

  • Splendid Lab. "Pharma Impurity Supplier & Custom Synthesis in India: S-Desethyl S-Methyl Amisulpride-d5." Splendid Lab. Available at: [Link]

  • SciSpace. "Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection." Journal of Chromatography B. Available at: [Link]

  • National Institutes of Health (NIH). "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study." PMC. Available at:[Link]

  • Oxford Academic. "Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride." Journal of Chromatographic Science. Available at: [Link]

  • National Institutes of Health (NIH). "Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection." PMC. Available at:[Link]

  • Antisel. "Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening." Antisel Publications. Available at: [Link]

  • Splendid Lab. "SL Number, Molecular Formula, Molecular Weight, Description." Splendid Lab Catalog. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amisulpride (4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide) is a substituted benzamide atypical antipsychotic used to treat schizophrenia and postoperative nausea/vomiting. Its pharmacological action relies on selective antagonism of dopamine D2 and D3 receptors.[1][2]

In drug development and quality control, the rigorous profiling of Amisulpride impurities is critical due to the molecule's susceptibility to oxidative degradation and the presence of structural isomers in the pyrrolidine side chain. This guide provides a comprehensive technical analysis of Amisulpride’s impurity landscape, detailing formation mechanisms, analytical separation strategies, and degradation pathways compliant with European Pharmacopoeia (EP) standards.

Chemical Foundation & Synthesis

Understanding the origin of impurities requires a dissection of the synthetic route.[2] Amisulpride is typically synthesized via the coupling of a benzoic acid derivative with a chiral amine side chain.

Core Synthesis Pathway

The synthesis generally involves the activation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (Impurity E) and its subsequent amidation with (1-ethylpyrrolidin-2-yl)methanamine (Impurity A).

AmisulprideSynthesis Start 4-Amino-salicylic acid Inter1 2-Methoxy-4-amino-benzoic acid deriv. Start->Inter1 Methylation ImpE Impurity E (Benzoic Acid Precursor) Inter1->ImpE Sulfonylation (Ethylsulfonyl intro) ImpD Impurity D (Methylsulfonyl analog) Inter1->ImpD Side Reaction (Methylation of Sulfonyl) Amisulpride Amisulpride (API) ImpE->Amisulpride Coupling w/ Impurity A (Amidation) ImpA Impurity A (Side Chain Amine) ImpA->Amisulpride ImpB Impurity B (O-Desmethyl) Amisulpride->ImpB Degradation (Hydrolysis of O-Me)

Figure 1: Synthetic pathway of Amisulpride highlighting the entry points for process-related impurities (A, E, D) and degradation products (B).

Comprehensive Impurity Landscape

The European Pharmacopoeia (EP) identifies several specific impurities (A through G). These are categorized by their origin: Process-Related (arising from starting materials or side reactions) and Degradation Products (arising from instability).

Detailed Impurity Table
Impurity Code (EP)Chemical Name / DescriptionOriginMolecular FormulaCAS Number
Impurity A (1-Ethylpyrrolidin-2-yl)methanamineProcess (Starting Material)C7H16N226116-12-1
Impurity B 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide (O-Desmethyl)Degradation / MetaboliteC16H25N3O4S148516-54-5
Impurity C 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamideProcess (Synthetic Intermediate)C15H22IN3O2176849-91-5
Impurity D 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfonyl)benzamideProcess (Side Reaction)C16H25N3O4S71676-00-1
Impurity E 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acidDegradation (Hydrolysis)C10H13NO5S71675-87-1
Impurity F Amisulpride N-oxideDegradation (Oxidation)C17H27N3O5S71676-01-2
Impurity G 4-Amino-N-[(1-ethylpiperidin-3-yl)]-5-(ethylsulfonyl)-2-methoxybenzamideProcess (Isomerization)C17H27N3O4S148516-68-1
Mechanistic Insights
  • Impurity G (Isomerization): This impurity represents a ring expansion of the pyrrolidine ring to a piperidine ring. This often occurs during the synthesis of the side chain amine (Impurity A) if reaction conditions are not strictly controlled, leading to a structural isomer that is difficult to separate from the main peak due to identical molecular weight and similar polarity.

  • Impurity F (Oxidation): The tertiary amine in the pyrrolidine ring is susceptible to oxidation, forming the N-oxide. This is the primary degradation product observed under oxidative stress (e.g., peroxide exposure).

Analytical Methodologies

Separating Amisulpride from its closely related impurities (especially the isomers Impurity G and D) requires a robust HPLC method. The basic nature of the pyrrolidine nitrogen necessitates a buffered mobile phase to suppress ionization and improve peak shape.

HPLC Method Development Strategy
  • Column Selection: A C18 or C8 column (e.g., Inertsil ODS-3V or equivalent) is recommended. End-capping is crucial to prevent tailing of the basic amine.

  • Mobile Phase pH: A pH between 3.0 and 4.5 is optimal. At this pH, the amine is protonated, but the use of ion-pairing agents (like octane sulfonic acid) or simple phosphate buffers can manipulate retention.

  • Detection: UV detection at 225 nm provides optimal sensitivity for the benzamide chromophore.

Analytical Workflow

AnalyticalWorkflow cluster_0 Method Development cluster_1 Validation (ICH Q2) Step1 Solubility & pH Profile (Determine pKa of Pyrrolidine N) Step2 Column Screening (C18 vs C8, End-capping) Step1->Step2 Step3 Gradient Optimization (Resolution of Imp G & F) Step2->Step3 Val1 Specificity (Peak Purity via PDA) Step3->Val1 Val2 LOD/LOQ Determination (Sensitivity for Imp A) Val1->Val2 Val3 Robustness (pH +/- 0.2, Temp +/- 5C) Val2->Val3

Figure 2: Analytical method development and validation workflow for Amisulpride related substances.

Degradation & Stability

Stress testing (forced degradation) is essential to validate the stability-indicating nature of the analytical method.

Degradation Pathways
  • Hydrolysis (Acid/Base): Cleavage of the amide bond yields Impurity E (Acid) and Impurity A (Amine).

  • Oxidation: Reaction with peroxides yields Impurity F (N-oxide).

  • Photolysis: Exposure to UV light can lead to dealkylation and formation of unknown degradants, often requiring LC-MS for identification.

DegradationPathways Amisulpride Amisulpride ImpE Impurity E (Hydrolysis Product) Amisulpride->ImpE Acid/Base Hydrolysis (Amide Cleavage) ImpF Impurity F (N-Oxide) Amisulpride->ImpF Oxidation (H2O2) (N-oxidation) ImpB Impurity B (O-Desmethyl) Amisulpride->ImpB Photolysis/Metabolism (Ether Cleavage)

Figure 3: Primary degradation pathways of Amisulpride under stress conditions.

Experimental Protocols

HPLC Protocol for Related Substances

Objective: Quantification of Impurities A-G.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Octadecylsilyl silica gel for chromatography R (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Buffer solution pH 4.5 (prepared by dissolving 6.8g KH2PO4 in 1000mL water, adjusted with H3PO4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 85% A / 15% B

    • 5-25 min: Linear gradient to 60% A / 40% B

    • 25-35 min: Hold at 60% A / 40% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: 225 nm.

  • System Suitability: Resolution between Amisulpride and Impurity G (if present) or Impurity B must be > 2.0.

Forced Degradation Protocol (Oxidation)
  • Preparation: Dissolve 50 mg Amisulpride in 5 mL Methanol.

  • Stress: Add 1 mL of 3% H2O2 solution.

  • Incubation: Heat at 60°C for 2 hours.

  • Neutralization: Cool and dilute to volume with Mobile Phase.

  • Analysis: Inject into HPLC to observe the formation of Impurity F (N-oxide) at RRT ~1.1-1.2 (depending on method).

References

  • European Pharmacopoeia (Ph.[3][4][5] Eur.) . Monograph: Amisulpride. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Skibiński, R., et al. (2011) . Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Topal, B., et al. (2023) . Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. MDPI.

  • PubChem . Amisulpride EP Impurity C (Compound Summary). National Library of Medicine.

  • SynZeal Research . Amisulpride Impurity Reference Standards.

Sources

Technical Guide: Deuterated Standards for Amisulpride Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Deuterated Standards for Amisulpride Analysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Core Rationale

In the bioanalysis of Amisulpride—a selective dopamine D2/D3 antagonist used for schizophrenia and dysthymia—the use of a deuterated internal standard (IS) is not merely a regulatory formality but a kinetic necessity. Amisulpride exhibits complex pharmacokinetics with low protein binding (~17%) and renal elimination.[1][2] In LC-MS/MS workflows, the primary challenge is not sensitivity, but matrix-induced ionization variation and the need for precise tracking of extraction efficiency.[1]

This guide details the deployment of Amisulpride-d5 (ethyl-d5) as the gold-standard IS.[1] Unlike structural analogs (e.g., sulpiride), Amisulpride-d5 shares the exact physicochemical properties of the analyte—pKa, solubility, and chromatographic behavior—differing only by mass.[1] This ensures that any suppression of ionization in the electrospray source affects the analyte and IS equally, allowing the ratio to remain constant.

Structural Chemistry & Isotopic Logic

The Choice of Amisulpride-d5

The standard configuration for the IS is Amisulpride-d5 (4-amino-N-[(1-(ethyl-d5)-pyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide).[1][3]

  • Label Position: The five deuterium atoms are located on the N-ethyl group of the pyrrolidine ring.

  • Mass Shift: +5 Da (Parent m/z 370.1

    
     375.1). This shift is sufficient to avoid isotopic overlap with the natural M+4 isotopes of the analyte (which are negligible in abundance).
    
Mechanistic Fragmentation & Common Product Ion

A critical "Expertise" insight for method development is the fragmentation pathway. Amisulpride and Amisulpride-d5 share a common product ion (m/z 242.1).[1][3][4]

  • Mechanism: Collision-Induced Dissociation (CID) typically cleaves the amide bond.[1]

  • The Analyte (370.1): Yields the benzamide acylium ion (m/z 242.1) and loses the neutral pyrrolidine side chain (mass 128).[1]

  • The IS (375.1): Yields the same benzamide acylium ion (m/z 242.1) because the deuterium label is located on the neutral side chain that is lost during fragmentation.

Implication: Because the transitions are 370.1


 242.1 and 375.1 

242.1, the specificity of the assay relies entirely on the Q1 (First Quadrupole) resolution . You must ensure no crosstalk occurs from the IS channel to the Analyte channel due to isotopic impurities in the IS.

FragmentationPathway Parent Amisulpride (m/z 370.1) [M+H]+ Transition Collision Cell (Amide Cleavage) Parent->Transition IS Amisulpride-d5 (m/z 375.1) [M+H]+ IS->Transition Fragment Common Product Ion (Benzamide Core) m/z 242.1 Transition->Fragment Detected Ion Neutral_Analyte Neutral Loss (Pyrrolidine Side Chain) Mass 128 Transition->Neutral_Analyte Lost from Analyte Neutral_IS Neutral Loss (d5-Labeled Side Chain) Mass 133 Transition->Neutral_IS Lost from IS

Caption: Fragmentation pathway showing the generation of a common product ion (m/z 242.1) from both analyte and internal standard.[1][5][6]

Experimental Protocol: LC-MS/MS Workflow

Reagents & Standards
  • Amisulpride Reference Standard: >99% purity.[1]

  • Amisulpride-d5 Internal Standard: >98% isotopic purity (to minimize d0 contribution).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Amisulpride to remove phospholipids that cause ion suppression and to concentrate the sample.[1]

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Amisulpride-d5 working solution (e.g., 500 ng/mL in methanol). Vortex for 10 sec.

  • Alkalinization: Add 100 µL of 0.1 M NaOH or Carbonate Buffer (pH 9.8).

    • Causality: Amisulpride is a base (pKa ~9.3).[1] High pH drives it into the uncharged state, maximizing extraction into the organic solvent.

  • Extraction: Add 3 mL of extraction solvent (Ethyl Acetate or Methyl tert-butyl ether [MTBE]).

  • Agitation: Shake/Vortex for 10 min. Centrifuge at 4000 rpm for 10 min at 4°C.

  • Reconstitution: Transfer the supernatant to a clean tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Zorbax Bonus-RP, 4.6 x 75mm, 3.5µm)Polar-embedded C18 provides better retention for polar bases like Amisulpride.[1]
Mobile Phase MeOH : 0.2% Formic Acid (65:35 v/v)Isocratic elution ensures stable ionization environment.[1]
Flow Rate 0.5 mL/minBalances run time with desolvation efficiency.[1]
Ionization ESI Positive ModeProtonation of the tertiary amine.
MRM Analyte 370.1

242.1
Quantifier transition.[1][4]
MRM IS 375.1

242.1
Internal Standard transition.[1][3][4]
Run Time ~3.0 minutesAmisulpride typically elutes at ~1.1 - 1.5 min.[1]

Validation & Quality Assurance

The Deuterium Isotope Effect

While d5-standards are chemically similar, they are not identical.[1] Deuterium is slightly more lipophilic than hydrogen, which can cause the deuterated IS to elute slightly earlier than the analyte on Reversed-Phase columns.

  • Risk: If the IS elutes earlier, it may not experience the exact same matrix suppression window as the analyte.[7]

  • Mitigation: Ensure the retention time shift is minimal (<0.1 min). If significant separation occurs, adjust the gradient slope or organic modifier to force co-elution.

Cross-Talk Check (Self-Validating Protocol)

Because the product ion (242.1) is shared, you must verify that the IS does not contribute signal to the Analyte channel.

  • Inject: A high concentration IS blank (IS only, no analyte).

  • Monitor: The Analyte transition (370.1

    
     242.1).[1][3][4][5]
    
  • Acceptance: The response in the analyte channel must be <20% of the LLOQ response. If high, the IS has "d0" impurities or the Q1 resolution is too wide.

Linearity & Range
  • Therapeutic Range: 10 – 1000 ng/mL.[8]

  • Curve Fit: Weighted linear regression (

    
    ).[1] The wide dynamic range requires weighting to ensure accuracy at the LLOQ.
    

Workflow Visualization

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) IS_Add Add Amisulpride-d5 (Internal Standard) Sample->IS_Add Buffer Add Buffer (pH > 9.5) (Uncharge Analyte) IS_Add->Buffer Extract Add Organic Solvent (EtAc or MTBE) Buffer->Extract Dry Evaporate & Reconstitute Extract->Dry LC HPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Step-by-step bioanalytical workflow ensuring equilibration of IS with the matrix before extraction.

References

  • Nirogi, R., et al. (2008). "Development and validation of amisulpride in human plasma by HPLC coupled with tandem mass spectrometry and its application to a pharmacokinetic study."[1] Biomedical Chromatography.

  • Challa, B.R., et al. (2011). "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry."[1] Scientia Pharmaceutica.

  • BenchChem Technical Support. "Matrix Effects in LC-MS/MS using Deuterated Internal Standards."

  • Cayman Chemical. "Amisulpride-d5 Product Information & Structure."

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10."

Sources

S-Desethyl S-Methyl Amisulpride-d5: Mechanistic Elucidation and Analytical Applications in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-Desethyl S-Methyl Amisulpride-d5 is a highly specialized stable isotope-labeled (SIL) reference standard. Structurally, it is the deuterated analog of Amisulpride EP Impurity D , a known synthetic impurity and metabolite of the atypical antipsychotic amisulpride. This whitepaper elucidates the dual nature of this compound: its biological mechanism of action (pharmacodynamics inherited from its benzamide pharmacophore) and its analytical mechanism of action (its critical role in Isotope Dilution Mass Spectrometry). By understanding both the receptor-level interactions and the physicochemical behavior of its deuterated moiety, researchers can ensure robust quantitative workflows in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.

Structural Ontology and Chemical Identity

To understand the function of S-Desethyl S-Methyl Amisulpride-d5, we must deconstruct its nomenclature and structural modifications relative to the parent drug, amisulpride:

  • The Parent Pharmacophore : Amisulpride is a substituted benzamide (4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide).

  • The "S-Desethyl S-Methyl" Modification (Impurity D) : In this derivative, the ethyl group attached to the sulfur atom of the sulfone moiety is replaced by a methyl group, forming a methylsulfonyl group (1)[1]. This structural shift slightly alters the steric volume of the molecule while preserving the core elements required for receptor binding.

  • The "-d5" Isotopic Labeling : Five hydrogen atoms on the N-ethyl group of the pyrrolidine ring are replaced by deuterium (ethyl-d5) (2)[2].

    • Causality of Label Placement: Deuterium is strategically placed on the alkyl chain rather than the amine or aromatic ring. Alkyl deuteriums are highly resistant to hydrogen-deuterium exchange (HDX) in aqueous mobile phases, ensuring the +5 Da mass shift remains absolutely stable during liquid chromatography.

Pharmacodynamic Mechanism of Action (The Biological Axis)

While the -d5 compound is utilized strictly in vitro as an analytical standard, its native counterpart (Impurity D) interacts with the central nervous system via the same pathways as amisulpride. The substituted benzamide class exhibits a unique, dose-dependent polypharmacology.

Dopamine D2/D3 Receptor Antagonism

Amisulpride and its close analogs are highly selective antagonists for human dopamine D2 and D3 receptors (3)[3]. The mechanism is strictly dose-dependent:

  • Low Doses (≤50 mg) : The molecule preferentially binds to presynaptic D2/D3 autoreceptors. By blocking these autoreceptors, it disinhibits dopamine synthesis and release in the mesolimbic pathway, effectively treating the negative symptoms of schizophrenia and dysthymia.

  • High Doses (400–800 mg) : The molecule occupies postsynaptic D2/D3 receptors, attenuating hyperactive dopaminergic signaling to treat positive psychotic symptoms.

Serotonin 5-HT7 Receptor Antagonism

Beyond dopamine, the benzamide pharmacophore acts as a potent antagonist at the 5-HT7 receptor, a mechanism linked to its rapid-onset antidepressant effects (4)[4]. The S-enantiomer favors D2/D3 receptors, while the R-enantiomer demonstrates a ~50-fold preference for the 5-HT7 receptor.

G cluster_0 Low Dose: Presynaptic Autoreceptor Blockade cluster_1 High Dose: Postsynaptic Blockade A1 Amisulpride / Impurity D A2 Presynaptic D2/D3 A1->A2 Antagonizes A3 ↑ Dopamine Release A2->A3 Disinhibits A4 Treats Negative Symptoms A3->A4 Clinical Outcome B1 Amisulpride / Impurity D B2 Postsynaptic D2/D3 B1->B2 Antagonizes B3 ↓ Dopamine Signaling B2->B3 Attenuates B4 Treats Positive Symptoms B3->B4 Clinical Outcome

Dose-dependent dopaminergic mechanism of action for amisulpride and its structural analogs.

Analytical Mechanism of Action (The Mass Spectrometry Axis)

In analytical neuropharmacology, S-Desethyl S-Methyl Amisulpride-d5 functions via Isotope Dilution Mass Spectrometry (IDMS) .

When quantifying trace impurities in plasma or formulated API, Electrospray Ionization (ESI) is highly susceptible to matrix effects —where co-eluting endogenous compounds (e.g., phospholipids) suppress or enhance the ionization of the target analyte.

  • The Co-Elution Principle : Because the -d5 isotope is chemically identical to native Impurity D (differing only by neutron count), it exhibits the exact same hydrophobic interactions on a C18 stationary phase. It co-elutes at the exact same retention time.

  • The Normalization Principle : By experiencing the exact same ion suppression in the ESI source, the ratio of the Native Analyte Peak Area to the -d5 IS Peak Area remains perfectly constant, creating a self-validating quantitative system that mathematically cancels out matrix interference.

Workflow N1 1. Sample Prep Spike matrix with -d5 IS to normalize recovery N2 2. LC Separation Native and -d5 IS co-elute perfectly N1->N2 N3 3. ESI Source Both experience identical ion suppression N2->N3 N4 4. MS/MS Detection MRM distinguishes +5 Da mass shift N3->N4 N5 5. Quantification Ratio of Peak Areas (Native / IS) N4->N5

Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing the -d5 internal standard.

Quantitative Data Summaries

Table 1: Receptor Binding Affinities (Pharmacodynamics)

Data reflects the parent amisulpride pharmacophore, which Impurity D closely mirrors.

Target ReceptorAffinity (Ki, nM)Enantiomeric PreferencePrimary Clinical Implication
Dopamine D2 2.8 ± 0.4S-enantiomerAntipsychotic (High dose) / Disinhibitory (Low dose)
Dopamine D3 3.2 ± 0.3S-enantiomerMesolimbic selectivity; low extrapyramidal side effects
Serotonin 5-HT7 11.5 - 47.0R-enantiomerAntidepressant and pro-cognitive effects
5-HT2A / D1 / H1 > 1,000N/ANegligible binding; lack of typical sedative side effects
Table 2: LC-MS/MS MRM Transitions (Analytical)

Mass shifts account for the replacement of the ethylsulfonyl group with a methylsulfonyl group (-14 Da from Amisulpride) and the +5 Da deuterium label.

CompoundPrecursor Ion [M+H]+Product Ion (m/z)Collision Energy (eV)
Amisulpride (Parent) 370.2242.125
Impurity D (Native) 356.2114.125
Impurity D-d5 (IS) 361.2119.125

Experimental Protocol: LC-MS/MS Quantification Workflow

To ensure a self-validating system, the following protocol outlines the extraction and quantification of Amisulpride EP Impurity D using the -d5 internal standard.

Step 1: Sample Preparation (Protein Precipitation)
  • Spiking : Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of S-Desethyl S-Methyl Amisulpride-d5 working solution (100 ng/mL in methanol).

    • Causality: Spiking the IS at the very beginning ensures that any volumetric losses during extraction are mathematically corrected.

  • Precipitation : Add 300 µL of ice-cold acetonitrile (ACN).

    • Causality: Cold ACN rapidly denatures plasma proteins, breaking drug-protein bonds and releasing the free analyte into the solvent while preventing thermal degradation.

  • Centrifugation : Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

Step 2: Liquid Chromatography (UHPLC)
  • Column : Use a high-resolution C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phases :

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid lowers the pH (~2.7), ensuring the basic pyrrolidine nitrogen (pKa ~9.5) is fully protonated, driving the formation of [M+H]+ ions for maximum ESI sensitivity.

  • Gradient : Run a linear gradient from 5% B to 95% B over 4 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Detection : Utilize Multiple Reaction Monitoring (MRM) tracking the transitions listed in Table 2.

  • Data Processing : Construct a calibration curve by plotting the nominal concentration of native Impurity D against the peak area ratio (Area Native / Area IS).

References

  • Schoemaker, H., et al. (1997). "Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity." Journal of Pharmacology and Experimental Therapeutics.
  • Abbas, A. I., et al. (2009). "Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo." Psychopharmacology.
  • Chemicea Pharmaceuticals. "Amisulpride EP Impurity D | 71676-00-1".
  • CymitQuimica. "S-Desethyl S-Methyl Amisulpride-d5".

Sources

S-Desethyl S-Methyl Amisulpride-d5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability Profiling and Preservation of S-Desethyl S-Methyl Amisulpride-d5

Executive Summary & Molecular Identity

S-Desethyl S-Methyl Amisulpride-d5 is a highly specialized stable isotope-labeled internal standard (IS) primarily used in the bioanalysis of Amisulpride and its metabolites.[1] It serves as a structural analog for Amisulpride EP Impurity D , where the ethylsulfonyl moiety of the parent drug is replaced by a methylsulfonyl group.

The "d5" labeling typically occurs on the N-ethyl group of the pyrrolidine ring (–CD₂CD₃), rendering the isotope label chemically non-exchangeable in protic solvents under neutral conditions. However, the molecule retains the photosensitive benzamide core and the oxidation-prone pyrrolidine nitrogen, necessitating rigorous storage controls.

Property Specification
Chemical Name 4-amino-N-[(1-(ethyl-d5)pyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfonyl)benzamide
Molecular Formula C₁₆H₂₀D₅N₃O₄S
Role Internal Standard (LC-MS/MS), Impurity Profiling (Impurity D)
Key Functional Groups Primary Aniline, Methyl Sulfone, Pyrrolidine (Tertiary Amine), Secondary Amide
Critical Risks Photolytic degradation, N-oxidation, Hygroscopicity

Physicochemical Stability Profile

To ensure data integrity in quantitative assays, one must understand the causal mechanisms of degradation. This molecule is not inert; it is a reactive system if left uncontrolled.[1]

Photolytic Instability (Primary Risk)

Like its parent Amisulpride, this analog contains an electron-rich aniline ring conjugated with a carbonyl.[1] Upon exposure to UV-VIS light (specifically <400 nm), the molecule undergoes photo-oxidation.[1]

  • Mechanism: Photo-induced electron transfer leads to the cleavage of the methoxy group or oxidation of the amine.[1]

  • Impact: Rapid discoloration (yellowing) and loss of MS signal intensity.[1]

  • Mitigation: All handling must occur under filtered light (yellow light) or in amber glassware.[1]

Oxidative Liability

The tertiary amine on the pyrrolidine ring is susceptible to N-oxide formation (


), particularly in solution.[1]
  • Mechanism: Reaction with dissolved oxygen or peroxides in low-grade solvents.[1]

  • Isotope Effect: While the deuterium labeling on the ethyl group provides a Kinetic Isotope Effect (KIE) that theoretically slows down metabolic dealkylation, it offers limited protection against direct chemical

    
    -oxidation during storage.[1]
    
Isotopic Stability (D/H Exchange)
  • Risk Level: Low.[1]

  • Reasoning: The deuterium atoms are bonded to carbon (C-D).[1] Unlike O-D or N-D bonds, C-D bonds do not exchange with protons in water or methanol under ambient conditions.[1]

  • Exception: Extreme pH (<2 or >10) combined with elevated temperatures can catalyze exchange, but this is outside standard storage parameters.[1]

Storage & Handling Specifications

The following protocols are designed to maintain purity >98% and isotopic enrichment >99% over a 24-month period.

Solid State Storage (Lyophilized/Powder)[1]
  • Temperature: -20°C (± 5°C).

  • Container: Amber glass vial with a PTFE-lined screw cap.[1]

  • Atmosphere: Headspace must be purged with Argon or Nitrogen to displace moisture and oxygen.[1]

  • Hygroscopicity: Store inside a secondary desiccated container.

Solution State Storage

Solutions are significantly less stable than solids.[1]

  • Solvent Choice:

    • Preferred:Methanol (LC-MS Grade) .[1] High solubility, good stability at low temps.[1]

    • Alternative:DMSO . Excellent solubility but difficult to remove (high boiling point) and freezes at refrigerator temps.[1]

    • Avoid: Water or Phosphate Buffers for stock solutions (hydrolysis risk over time).[1]

  • Temperature: -80°C is recommended for long-term storage of stock solutions (>1 month).[1] -20°C is acceptable for working standards (<1 month).[1]

Decision Logic for Storage

StorageProtocol Start S-Desethyl S-Methyl Amisulpride-d5 Received Form Form? Start->Form Solid Solid Powder Form->Solid Powder Solution Reconstituted Solution Form->Solution Liquid SolidAction Store at -20°C Amber Vial + Desiccant Argon Purge Solid->SolidAction SolventCheck Solvent Type? Solution->SolventCheck Methanol Methanol/DMSO SolventCheck->Methanol MeOH/DMSO Aqueous Aqueous/Buffer SolventCheck->Aqueous Water/Buffer LongTerm Long Term (>1 mo)? Methanol->LongTerm Discard Do NOT Store Prepare Fresh Daily Aqueous->Discard Yes Yes LongTerm->Yes No No LongTerm->No DeepFreeze Store at -80°C Amber Vial Freezer Store at -20°C Valid: 30 Days Yes->DeepFreeze No->Freezer

Figure 1: Decision matrix for optimal storage based on physical state and solvent composition.[1]

Experimental Validation Protocols

Do not assume stability; validate it using the following "System Suitability" workflow before running critical batches.

Protocol A: Isotopic Stability Check (LC-MS/MS)

Objective: Confirm no deuterium loss (D/H exchange) has occurred.

  • Preparation: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

  • Injection: Inject the d5 standard alongside a freshly prepared non-deuterated reference (S-Desethyl S-Methyl Amisulpride).[1]

  • Detection: Monitor the MRM transition for the d5 parent (M+5) and the d0 parent (M+0).

  • Acceptance: The signal for M+0 (unlabeled) in the d5 sample must be <0.5% of the M+5 signal. If M+0 rises, isotopic exchange or contamination has occurred.[1]

Protocol B: Purity/Degradation Profiling

Objective: Detect oxidative degradants.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Target: Look for peaks at +16 Da (N-oxide) or -14 Da (demethylation artifacts).

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in identifying "ghost peaks" in your chromatograms.[1]

DegradationPathways Parent S-Desethyl S-Methyl Amisulpride-d5 (Active IS) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (Pyrrolidine) PhotoProd Photolytic Cleavage (Loss of OMe or Dealkylation) Parent->PhotoProd Photolysis Hydrolysis Amide Hydrolysis (Acid + Amine) Parent->Hydrolysis Hydrolysis (Slow) Light UV Light (<400nm) Light->PhotoProd Oxygen Dissolved O2 (Peroxides) Oxygen->NOxide Water H2O / pH > 9 Water->Hydrolysis

Figure 2: Primary degradation pathways.[1] Note that while d5-labeling protects against metabolic dealkylation, it does not prevent N-oxidation or Photolysis.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Amisulpride Monograph 1490. (Defines Impurity D structure).

  • BenchChem . Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Retrieved from .[1]

  • Skibiński, R., et al. (2011) .[1] Photocatalytic degradation of amisulpride: Isolation and identification of degradation products. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem . Amisulpride Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • CymitQuimica . S-Desethyl S-Methyl Amisulpride-d5 Product Sheet. Retrieved from .[1]

Sources

Technical Procurement and Application Guide: S-Desethyl S-Methyl Amisulpride-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2][3]

S-Desethyl S-Methyl Amisulpride-d5 is a highly specialized stable isotope-labeled internal standard (SIL-IS) used primarily in the pharmaceutical quality control and bioanalysis of Amisulpride, a benzamide antipsychotic.[1][2]

In the context of regulatory compliance (European Pharmacopoeia - Ph. Eur.), the unlabeled form of this molecule is known as Amisulpride Impurity D .[1][2] The deuterated (-d5) version serves as the critical reference standard for quantifying this specific impurity in drug substances and biological matrices using LC-MS/MS, ensuring precise mass balance and degradation profiling.[1][2]

Chemical Identity[2][3][4][5][6][7]
  • Common Name: S-Desethyl S-Methyl Amisulpride-d5

  • Synonyms: Amisulpride EP Impurity D-d5; 4-Amino-N-[(1-ethyl-d5-pyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfonyl)benzamide.[1][2]

  • Target Analyte (Unlabeled): Amisulpride EP Impurity D (CAS: 71676-00-1).[1][2][3][4][5]

  • Chemical Structure Logic:

    • "S-Desethyl S-Methyl": The ethylsulfonyl group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) of the parent Amisulpride is replaced by a methylsulfonyl group (
      
      
      
      ).[2]
    • "d5": The ethyl group on the pyrrolidine nitrogen is isotopically labeled with five deuterium atoms (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).[2]
      
Technical Specifications Table
FeatureSpecification
Molecular Formula

Molecular Weight ~360.46 g/mol (varies slightly by enrichment)
Isotopic Purity Typically ≥ 99% atom % D
Chemical Purity ≥ 95% (HPLC)
Solubility Methanol, DMSO, Chloroform (Slightly)
Storage -20°C (Hygroscopic, protect from light)

Structural & Metabolic Logic (Visualization)

Understanding the structural relationship between the parent drug and this specific standard is vital for correct assay development.[2] The diagram below illustrates the structural modification (Impurity D formation) and the specific location of the deuterium label.[1][2]

Amisulpride_Impurity_Logic cluster_logic Bioanalytical Context Amisulpride Amisulpride (Parent) Sulfone: -SO2-Ethyl Pyrrolidine: N-Ethyl Impurity_D Impurity D (Target) Sulfone: -SO2-Methyl Pyrrolidine: N-Ethyl (CAS: 71676-00-1) Amisulpride->Impurity_D Oxidative Degradation / Metabolic S-Dealkylation + Methylation Impurity_D_d5 Impurity D-d5 (Internal Standard) Sulfone: -SO2-Methyl Pyrrolidine: N-Ethyl-d5 (Target Molecule) Impurity_D->Impurity_D_d5 Stable Isotope Labeling (Synthesis via d5-Ethyl Iodide)

Figure 1: Structural evolution from Amisulpride to its S-Desethyl S-Methyl analog (Impurity D) and the corresponding deuterated Internal Standard.

Procurement Strategy

Due to the specificity of this molecule, it is not a commodity chemical.[1][2] It is a "Research Use Only" (RUO) specialized standard.[1][2]

Primary Suppliers & Catalog Sources

The most reliable source for this specific deuterated impurity is Toronto Research Chemicals (TRC) , often distributed globally by partners.[1][2]

Supplier / BrandCatalog NumberRegionNotes
Toronto Research Chemicals (TRC) TR-D289597 Global (Canada HQ)The primary manufacturer.[1] High reliability for isotopic enrichment.[2]
LGC Standards Via TRC PartnershipEurope/USAMajor distributor for TRC.[2] Good for regulatory documentation (CoA).
CymitQuimica Ref: TR-D289597EuropeDistributor.[2] Often holds stock for faster EU delivery.[2]
Simson Pharma Custom / A260006India/GlobalSpecializes in Amisulpride impurities.[2] Can synthesize if out of stock.
Procurement "Red Flags" & Validation

When purchasing, you must validate the Certificate of Analysis (CoA) for three critical parameters to ensure the standard is fit for purpose:

  • Isotopic Enrichment: Must be ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Lower enrichment leads to "cross-talk" (unlabeled M+0 signal) in the mass spec channel, biasing your quantification of low-level impurities.[2]
    
  • Chemical Purity: Ensure

    
    . Impurities in your standard can introduce artifacts in your chromatogram.[2]
    
  • Counter-Ion Status: Check if it is a free base or a salt (e.g., Hydrochloride).[1][2] This alters the molecular weight calculation for your stock solution.[2]

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable primary stock solution of S-Desethyl S-Methyl Amisulpride-d5 for long-term use.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (molecule is hygroscopic).[1][2]

  • Weighing: Weigh approximately 1.0 mg of the substance into a 1.5 mL amber glass vial using a microbalance (readability 0.001 mg).

  • Dissolution:

    • Solvent: Methanol (LC-MS Grade).[1][2]

    • Calculation: Calculate volume to achieve exactly 1.0 mg/mL (free base equivalent).

    • Correction: If the substance is a salt (e.g., HCl), multiply the target mass by the ratio of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .[2]
      
  • Storage: Aliquot into 100

    
    L portions in amber crimp-top vials. Store at -20°C or -80°C. Shelf life:  12 months (re-verify annually).
    
Protocol B: LC-MS/MS Method for Impurity Quantification

Objective: Quantify Amisulpride Impurity D using the d5-analog as the Internal Standard.[2][4]

1. Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Transitions:

    • Analyte (Impurity D):ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (Quantifier).[2]
      
    • Internal Standard (Impurity D-d5):ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (Quantifier).[2]
      
    • Note: The +5 shift corresponds to the d5-ethyl group on the pyrrolidine ring, which is retained in the fragment.[1][2]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     mm, 3.5 
    
    
    
    m.[2]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1][2] Amisulpride analogs peak shape improves at basic pH.

  • Mobile Phase B: Acetonitrile (100%).[2]

  • Gradient: 10% B to 90% B over 10 minutes.

3. Sample Preparation (Spiking):

  • Prepare samples (drug substance or plasma extract).[1][2][6]

  • Spike the Internal Standard Working Solution (e.g., 500 ng/mL in Methanol) into every sample before extraction or dilution.[1][2]

  • Target final IS concentration: ~50 ng/mL on column.

Workflow Logic (Graphviz)[1][2]

The following diagram outlines the decision process for validating this specific impurity standard in a GMP environment.

Procurement_Validation_Workflow Start Requirement: Quantify Amisulpride Impurity D Source Source IS: S-Desethyl S-Methyl Amisulpride-d5 (TRC / LGC) Start->Source CoA_Check CoA Verification: 1. Isotopic Purity > 99%? 2. Chemical Purity > 95%? Source->CoA_Check Stock_Prep Stock Preparation: Dissolve in MeOH (1 mg/mL) Correct for Salt Form CoA_Check->Stock_Prep Pass Fail Reject Batch: Request Replacement CoA_Check->Fail Fail MS_Tune MS Tuning: Verify +5 Da Shift in Parent and Fragment Ions Stock_Prep->MS_Tune Validation Method Validation: Linearity, Accuracy, Precision (Using IS Ratio) MS_Tune->Validation

Figure 2: Procurement and validation workflow for integrating the d5-standard into an analytical method.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.). Monograph: Amisulpride - Impurities Section.[2][3][7][4] (Defines Impurity D structure and limits).

  • Schoemaker, H., et al. (1997). "Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist."[1][2] Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97.[1][2] (Foundational text on Amisulpride pharmacology and structure).

Sources

Methodological & Application

Use of S-Desethyl S-Methyl Amisulpride-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantitation of Amisulpride Impurity D (S-Desethyl S-Methyl Amisulpride) Using Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details a validated protocol for the quantification of S-Desethyl S-Methyl Amisulpride (also known as Amisulpride EP Impurity D) in biological matrices and pharmaceutical formulations. As a structural analog of Amisulpride where the ethylsulfonyl moiety is replaced by a methylsulfonyl group, this compound represents a critical critical quality attribute (CQA) in drug stability studies and a potential minor metabolite in pharmacokinetic profiling.

To ensure regulatory-grade accuracy (FDA/EMA Bioanalytical Method Validation guidelines), this protocol utilizes S-Desethyl S-Methyl Amisulpride-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of the d5-analog compensates for matrix effects, extraction efficiency variances, and ionization suppression, ensuring high-fidelity data.

Compound Profile & Mechanism

Amisulpride is a substituted benzamide antipsychotic.[1][2][3] Its structure features an ethylsulfonyl group (-SO


Et). The impurity/metabolite , S-Desethyl S-Methyl Amisulpride , arises when this ethyl group is substituted with a methyl group (-SO

Me).
  • Analyte: S-Desethyl S-Methyl Amisulpride[4][5][6][7][8][9][10]

    • CAS: 71676-00-1[4][5][9]

    • Chemical Formula: C

      
      H
      
      
      
      N
      
      
      O
      
      
      S[5][9]
    • Molecular Weight: 355.45 g/mol [5]

    • Role: Pharmacopoeial Impurity (EP Impurity D), Degradant.

  • Internal Standard: S-Desethyl S-Methyl Amisulpride-d5

    • Chemical Formula: C

      
      H
      
      
      
      D
      
      
      N
      
      
      O
      
      
      S[9]
    • Molecular Weight: ~360.48 g/mol

    • Labeling: Deuteration typically occurs on the N-ethyl pyrrolidine side chain (preserving the label in the primary fragment ion).

Structural Logic Diagram

Amisulpride_Structure cluster_0 Parent Drug cluster_1 Target Analyte (Impurity D) cluster_2 Internal Standard Amisulpride Amisulpride (Ethylsulfonyl -SO2Et) MW: 369.5 ImpurityD S-Desethyl S-Methyl Amisulpride (Methylsulfonyl -SO2Me) MW: 355.5 Amisulpride->ImpurityD Structural Modification (Ethyl -> Methyl) ImpurityD_d5 S-Desethyl S-Methyl Amisulpride-d5 (Deuterated N-Ethyl) MW: 360.5 ImpurityD->ImpurityD_d5 Isotope Labeling (Normalization)

Figure 1: Structural relationship between Amisulpride, the Target Analyte (Impurity D), and the d5-Internal Standard.

Experimental Protocol

Materials & Reagents
  • Standards: S-Desethyl S-Methyl Amisulpride (Ref Std >98%), S-Desethyl S-Methyl Amisulpride-d5 (IS >98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Human Plasma (K2EDTA) or Formulation Buffer.

Stock Solution Preparation
  • Analyte Stock (1 mg/mL): Dissolve 1 mg of S-Desethyl S-Methyl Amisulpride in 1 mL of Methanol. Store at -20°C.

  • IS Stock (1 mg/mL): Dissolve 1 mg of S-Desethyl S-Methyl Amisulpride-d5 in 1 mL of Methanol-d4 (to prevent deuterium exchange, though unlikely on ethyl group, good practice).

  • Working Solutions:

    • Analyte: Serial dilution in 50:50 ACN:Water to range 1 ng/mL – 1000 ng/mL.

    • IS Spiking Solution: Dilute to fixed concentration of 50 ng/mL in ACN.

Sample Preparation (Protein Precipitation)

Rationale: Amisulpride and its analogs are moderately polar. Protein precipitation (PPT) is cost-effective and provides high recovery, while the d5-IS corrects for matrix suppression.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of IS Spiking Solution (50 ng/mL). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (to improve peak shape on early eluting polar compounds).

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Loading
3.0 90 Elution
4.0 90 Wash
4.1 5 Re-equilibration

| 6.0 | 5 | Stop |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring): Rationale: The primary fragment for Amisulpride-type molecules is the cleavage of the amide bond, yielding the substituted pyrrolidinyl-methyl cation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte (Impurity D) 356.2 [M+H]+112.1 3025
IS (Impurity D-d5) 361.2 [M+H]+117.1 3025

Note: The product ion 112.1 corresponds to the (1-ethylpyrrolidin-2-yl)methyl cation. The d5 label is on the ethyl group of this moiety, shifting the fragment to 117.1.

Method Validation & Logic

Linearity and Calibration

Construct a calibration curve by plotting the Peak Area Ratio (Analyte Area / IS Area) against the nominal concentration.

  • Regression: Linear (1/x² weighting).

  • Acceptance: r² > 0.99.

Matrix Effect Assessment

The use of the S-Desethyl S-Methyl Amisulpride-d5 is critical here.

  • Experiment: Compare the peak area of the IS in extracted plasma vs. clean solvent.

  • Calculation:

    
    .
    
  • Correction: Even if suppression occurs (e.g., ME = 80%), the Analyte and d5-IS are suppressed equally due to co-elution, maintaining the integrity of the Area Ratio.

Analytical Workflow Diagram

Workflow Sample Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (S-Desethyl S-Methyl Amisulpride-d5) Sample->IS_Add Extract Protein Precipitation (ACN + 0.1% FA) IS_Add->Extract Centrifuge Centrifuge & Dilute Supernatant Extract->Centrifuge LC LC Separation (C18, Gradient Elution) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte/d5-IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring precision via Internal Standard normalization.

Troubleshooting & Optimization

  • Isobaric Interferences:

    • Issue: Amisulpride (Parent) has a mass of 370. In-source fragmentation or impurities might interfere.

    • Solution: Ensure chromatographic resolution between Amisulpride (RT ~2.5 min) and Impurity D. The methyl-sulfone (Impurity D) is slightly less lipophilic than the ethyl-sulfone (Parent) and may elute slightly earlier.

  • Cross-Talk:

    • Issue: If the d5-IS contains unlabeled impurities (d0), it will contribute to the analyte signal.

    • Check: Inject a "Blank + IS" sample. The analyte channel (356->112) should show no peak.

  • Carryover:

    • Issue: High concentration samples contaminating subsequent runs.

    • Solution: Use a needle wash of 50:50 MeOH:Water + 0.1% FA.

References

  • European Pharmacopoeia (Ph. Eur.) . Amisulpride Monograph 1490. (Defines Impurity D structure and limits).

  • CymitQuimica . Product Data Sheet: S-Desethyl S-Methyl Amisulpride-d5. (Chemical properties and CAS verification).

  • Niedorf, F., et al. (2020). Stability-indicating HPLC method for amisulpride. Journal of Pharmaceutical and Biomedical Analysis. (Provides context on impurity separation).

  • US FDA . Bioanalytical Method Validation Guidance for Industry. (2018). (Regulatory framework for IS use).[11]

(Note: While specific academic papers solely dedicated to "S-Desethyl S-Methyl Amisulpride-d5" are rare, the protocol is derived from standard bioanalytical practices for Amisulpride and its known impurities as listed in pharmacopoeial databases.)

Sources

LC-MS/MS method for amisulpride quantification using a deuterated standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Quantification of Amisulpride in Human Plasma via LC-MS/MS

Introduction & Clinical Context

Amisulpride is a substituted benzamide antipsychotic used extensively for the treatment of schizophrenia and dysthymia. Unlike many atypical antipsychotics, it is highly polar and exhibits low protein binding (~17%), relying heavily on renal elimination.

The Bioanalytical Challenge: Therapeutic Drug Monitoring (TDM) for amisulpride is strongly recommended (Level 1) by the AGNP consensus guidelines, with a therapeutic reference range of 200–320 ng/mL [1, 2]. However, its high polarity creates retention challenges in reversed-phase chromatography, often leading to elution in the "ion suppression zone" (early void volume) where matrix interferences are highest.

This protocol details a robust LC-MS/MS method using a deuterated internal standard (Amisulpride-d5) .[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is critical here: it co-elutes with the analyte, experiencing the exact same matrix effects and ionization efficiency variations, thereby acting as a self-validating normalization factor for every injection.

Method Development Strategy (The "Why")

Internal Standard Selection
  • Choice: Amisulpride-d5 (Ethyl-d5).

  • Mechanistic Logic: Amisulpride is susceptible to phospholipid suppression in plasma extracts. An analog internal standard (like sulpiride) may separate chromatographically, meaning it effectively "corrects" for matrix effects at a different time point than the analyte. Only a deuterated standard co-eluting at the same retention time can accurately compensate for instantaneous ion suppression events [3].

Chromatography & Ionization
  • Column Chemistry: A C18 column with polar-embedded groups or a Phenyl-Hexyl phase is preferred over standard C18. This enhances the retention of the polar basic amine, moving it away from the solvent front where salts elute.

  • Ionization: Positive Electrospray Ionization (ESI+) is mandatory due to the basic nitrogen in the pyrrolidine ring, which readily accepts a proton (

    
    ).
    

Experimental Protocol

Materials & Reagents
  • Analyte: Amisulpride (Purity >98%).[1][3]

  • Internal Standard: Amisulpride-d5 (Purity >98%, isotopic enrichment >99%).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Protein Precipitation (PPT)

PPT is chosen for high throughput. While Liquid-Liquid Extraction (LLE) offers cleaner extracts, the use of Amisulpride-d5 compensates for the "dirtier" PPT background.

Workflow Diagram:

SamplePrep Step1 Aliquot 100 µL Plasma (Calibrator/Patient Sample) Step2 Add 20 µL IS Working Sol (Amisulpride-d5 @ 500 ng/mL) Step1->Step2 Step3 Precipitate Proteins Add 300 µL Cold MeCN Step2->Step3 Step4 Vortex Mix (2 min) Centrifuge (10 min @ 10,000 g) Step3->Step4 Step5 Transfer Supernatant Dilute 1:1 with Mobile Phase A Step4->Step5 Step6 Inject 5 µL into LC-MS/MS Step5->Step6

Figure 1: Protein Precipitation Workflow optimized for high-throughput clinical analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Divert to Waste (Salt removal)
2.50 90 Elution of Amisulpride
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End of Run |

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (eV)
Amisulpride 370.1 242.1 Quantifier 25
Amisulpride 370.1 112.1 Qualifier 40

| Amisulpride-d5 | 375.1 | 242.1 | Internal Standard | 25 |

Note on Fragmentation: The primary transition (


) corresponds to the cleavage of the ethyl-pyrrolidine side chain, leaving the substituted benzamide core. Since the d5 label is typically on the ethyl group of the pyrrolidine side chain (which is lost), the fragment ion for the IS remains at m/z 242, while the precursor shifts to 375. This is a common pattern for this specific deuterated standard [4, 5].

Fragmentation Logic Diagram:

Fragmentation Parent Amisulpride Precursor [M+H]+ = 370.1 Collision Collision Cell (CID) Parent->Collision Frag1 Benzamide Core m/z = 242.1 (Quantifier) Collision->Frag1 Loss of Ethyl-Pyrrolidine Frag2 Pyrrolidine Ring m/z = 112.1 (Qualifier) Collision->Frag2 Secondary Frag

Figure 2: MS/MS Fragmentation pathway for Amisulpride in ESI+ mode.

Validation & Quality Assurance

This method must be validated according to FDA or EMA Bioanalytical Method Validation guidelines [6].

Linearity & Range
  • Range: 2.0 – 2500 ng/mL.[1][2][3]

  • Rationale: The lower limit (2 ng/mL) detects wash-out levels, while the upper limit (2500 ng/mL) covers toxic concentrations (Alert level >640 ng/mL) without requiring dilution [2].

  • Curve Fit: Weighted linear regression (

    
    ) is required to maintain accuracy at the lower end of the curve.
    
Accuracy & Precision
  • Intra-day/Inter-day Precision: CV < 15% (20% at LLOQ).

  • Accuracy: ±15% of nominal value.

  • QC Levels: Low (6 ng/mL), Medium (300 ng/mL), High (2000 ng/mL).

Matrix Effects (The "Self-Validating" Check)

Calculate the IS-normalized Matrix Factor .



Because Amisulpride-d5 is used, the matrix factor for the analyte and the IS should be identical. If the IS-normalized matrix factor deviates significantly from 1.0, the extraction method must be improved (switch from PPT to SPE).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 10mM; ensure pH is acidic (pH ~3.0).
Carryover Sticky basic amine on injector needle.Use a strong needle wash: MeOH:MeCN:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid.[1][2][3][4]
Low Sensitivity Ion suppression from phospholipids.Divert the first 0.5-1.0 min of flow to waste; ensure the retention time is >1.5 min (

).
Non-Linearity Detector saturation at high end.Use a less sensitive transition (e.g., C13 isotope) or reduce injection volume to 1-2 µL.

References

  • Hiemke C, et al. Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry. 2018;51(1-02):9-62. Link

  • Sparshatt A, et al. Amisulpride - dose, plasma concentration, occupancy and response: implications for therapeutic drug monitoring.[5][6][7] Acta Psychiatr Scand. 2009;120(6):416-428. Link

  • Patel B, et al. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Sci Pharm. 2013;81(4):1029-1044. Link

  • BenchChem Technical Support. Optimizing LC Separation of Amisulpride and Amisulpride-d5. BenchChem Application Notes. 2025. Link

  • Nirogi R, et al. Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride with LLOQ of 100 pg/mL using 100 microL of plasma.[8] J Chromatogr B. 2008;865(1-2):73-78. Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[9][10] 2018. Link

Sources

Application Note: S-Desethyl S-Methyl Amisulpride-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the bioanalysis of antipsychotic agents, precision is paramount. While Amisulpride is a widely quantified benzamide derivative, regulatory guidelines (ICH Q3B) and comprehensive pharmacokinetic profiling increasingly demand the monitoring of its specific metabolites and impurities.

S-Desethyl S-Methyl Amisulpride (also known as Amisulpride Impurity D) is a structural analog where the ethylsulfonyl moiety is replaced by a methylsulfonyl group. Accurate quantification of this specific analyte in complex biological matrices (plasma, serum, urine) requires a stable isotope-labeled internal standard (SIL-IS) that mirrors its exact physicochemical behavior.

This protocol details the application of S-Desethyl S-Methyl Amisulpride-d5 as a dedicated Internal Standard. Unlike generic analogs, this deuterated isotopolog provides superior compensation for matrix effects, extraction efficiency variances, and ionization suppression in LC-MS/MS workflows.

Chemical Identity & Properties

Understanding the structural nuances between the parent drug, the target analyte, and the IS is critical for method development.

CompoundChemical NameMolecular FormulaMW ( g/mol )Key Structural Feature
Parent Drug AmisulprideC₁₇H₂₇N₃O₄S369.48Ethylsulfonyl (-SO₂Et)
Target Analyte S-Desethyl S-Methyl AmisulprideC₁₆H₂₅N₃O₄S355.45Methylsulfonyl (-SO₂Me)
Internal Standard S-Desethyl S-Methyl Amisulpride-d5 C₁₆H₂₀D₅N₃O₄S 360.48 Deuterated Ethyl-Pyrrolidine
Structural Relationship Diagram

The following diagram illustrates the structural relationship and the specific modification defining the target analyte.

G cluster_0 Bioanalytical Target Group Amisulpride Amisulpride (Parent Drug) -SO2-CH2-CH3 ImpurityD S-Desethyl S-Methyl Amisulpride (Target Analyte) -SO2-CH3 Amisulpride->ImpurityD Metabolic/Synthetic Substitution (Ethyl -> Methyl) IS S-Desethyl S-Methyl Amisulpride-d5 (Internal Standard) Deuterated Side Chain ImpurityD->IS Isotopic Labeling (d5)

Figure 1: Structural relationship between Amisulpride, the target impurity/metabolite, and the deuterated internal standard.[1][2][3]

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

The basic pyrrolidine nitrogen makes these compounds ideal candidates for Positive Electrospray Ionization (ESI+) .

  • Source Parameters: High temperature (450–550°C) is recommended to aid desolvation of the polar sulfonyl group.

  • MRM Transitions: The fragmentation pattern typically involves the cleavage of the amide bond or the pyrrolidine side chain.

Recommended MRM Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Origin of Fragment
Target Analyte 356.2 [M+H]⁺228.125–35Benzamide Core (-SO₂Me)
112.120–30Pyrrolidine Side Chain
Internal Standard (d5) 361.2 [M+H]⁺228.125–35Benzamide Core (Unlabeled)*
117.120–30Pyrrolidine Side Chain (d5)

> Note: If the d5 label is located on the pyrrolidine ethyl group (common for Amisulpride analogs), the benzamide core fragment (m/z 228) will be identical for both the Analyte and the IS. Ensure chromatographic separation is not required by relying on the mass difference of the parent ions (356 vs 361).

Chromatography (LC)

Amisulpride and its analogs are polar bases. Traditional C18 columns can suffer from peak tailing due to silanol interactions.

  • Column: Functionalized C18 (e.g., Agilent Zorbax Bonus-RP or Waters XSelect CSH C18) or Phenyl-Hexyl phases are superior for polar basic compounds.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffer pH ~3.5).

    • B: Acetonitrile or Methanol.

  • Rationale: Acidic pH ensures the pyrrolidine nitrogen is protonated (

    
    ), improving solubility and peak shape, while the buffer strength suppresses secondary interactions.
    

Experimental Protocol

Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg of S-Desethyl S-Methyl Amisulpride-d5 in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for this assay to minimize matrix effects (phospholipids) which can suppress the ionization of the polar sulfonyl group.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma/serum into a glass tube.

  • Spike IS: Add 10 µL of Working IS Solution (500 ng/mL). Vortex gently (10s).

  • Alkalinization: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 10).

    • Mechanism:[4][5] This neutralizes the basic amine, rendering the molecule uncharged and hydrophobic, driving it into the organic phase.

  • Extraction: Add 2 mL of extraction solvent (Ethyl Acetate or MTBE ).

  • Agitation: Shaker/Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (85% A : 15% B).

Bioanalytical Workflow Diagram

Workflow Sample Biological Sample (100 µL Plasma) IS_Add Add Internal Standard (S-Desethyl S-Methyl Amisulpride-d5) Sample->IS_Add Base Alkalinization (0.5M NaOH) IS_Add->Base pH Adjustment LLE Liquid-Liquid Extraction (Ethyl Acetate) Base->LLE Partitioning Sep Phase Separation (Centrifuge) LLE->Sep Dry Evaporation (N2 @ 40°C) Sep->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Detection) Recon->LCMS

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Amisulpride analogs.

Validation Parameters (Self-Validating System)

To ensure the protocol is self-validating, the following criteria must be met using the d5-IS.

Response Function (Linearity)
  • Requirement: The calibration curve (Analyte Area / IS Area vs. Concentration) must be linear (

    
    ) with 1/x² weighting.
    
  • IS Role: The d5-IS compensates for injection variability. A plot of IS Peak Area across the run should be flat (CV < 15%). Drifting IS area indicates matrix accumulation on the column or source contamination.

Matrix Effect Assessment

Calculate the IS-Normalized Matrix Factor (MF) :



  • Goal: The result should be close to 1.0.

  • Explanation: If the matrix suppresses the analyte signal by 30%, it should suppress the co-eluting d5-IS by exactly 30%. If the ratio deviates from 1.0, the IS is not tracking the analyte correctly (check equilibration time or H/D exchange).

Specificity (Cross-Talk)
  • Test: Inject a blank sample containing only the IS. Monitor the Analyte transition (356 -> 228).

  • Acceptance: Interference must be < 20% of the LLOQ area.[5]

  • Note: Commercial deuterated standards are high purity, but verify isotopic purity. If d0 (unlabeled) is present in the d5 standard, it will cause false positives.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Low Recovery pH during extraction was too low.Ensure pH > 10. The pyrrolidine amine must be deprotonated to extract into Ethyl Acetate.
Peak Tailing Secondary silanol interactions.Increase buffer ionic strength (up to 20mM) or switch to a "Charged Surface Hybrid" (CSH) column.
IS Signal Drop Phospholipid buildup.Implement a divert valve to send the first 1 min and the wash phase to waste.
H/D Exchange Deuterium loss in source.Rare for alkyl-deuterium, but avoid extremely acidic mobile phases left stagnant in the source.

References

  • Nirogi, R., et al. (2008). Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride with LLOQ of 100 pg/mL using 100 µL of plasma. Biomedical Chromatography, 22(12), 1424–1433. Link

  • Challa, B. R., et al. (2011).[2][6] Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry. Scientia Pharmaceutica, 79(3), 583–599. Link

  • Toronto Research Chemicals . S-Desethyl S-Methyl Amisulpride-d5 Product Information. Link

  • European Medicines Agency (EMA) . Guideline on bioanalytical method validation. (2011). Link

  • PubChem . Desmethyl Amisulpride (Impurity B/D context). Link

Disclaimer: This protocol is for research and development purposes. Validation according to FDA/EMA guidelines is required prior to clinical application.

Sources

Sample preparation techniques for amisulpride analysis in plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Sample Preparation for Amisulpride Quantification in Human Plasma

Abstract

This document provides a comprehensive guide for researchers and analytical scientists on the selection and implementation of sample preparation techniques for the quantitative analysis of amisulpride in human plasma. Amisulpride, an atypical antipsychotic and antiemetic agent, requires accurate measurement in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. The complex nature of plasma necessitates a robust sample preparation strategy to remove endogenous interferences such as proteins and phospholipids, thereby ensuring the accuracy, precision, and sensitivity of subsequent analytical determination, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide details three prevalent techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering in-depth protocols, a discussion of the underlying principles, and a comparative analysis to facilitate appropriate method selection.

Introduction: The Importance of Amisulpride Bioanalysis

Amisulpride is a substituted benzamide derivative that acts as a selective antagonist of dopamine D2 and D3 receptors.[1] Its clinical application varies with dosage, from treating dysthymia at low doses to managing schizophrenia at higher doses.[1] Given its pharmacokinetic variability, with an absolute bioavailability of approximately 48% and an elimination half-life of 12-16 hours, precise quantification in plasma is critical for establishing bioequivalence, conducting pharmacokinetic studies, and optimizing patient therapy.[2]

The primary challenge in bioanalysis is the plasma matrix itself—a complex mixture of proteins, lipids, salts, and other endogenous components that can interfere with analysis. A robust sample preparation step is therefore the cornerstone of a reliable bioanalytical method. Its objectives are to isolate the analyte of interest (amisulpride) from these interfering components, concentrate the analyte to improve detection limits, and ensure compatibility with the analytical instrument.

Core Sample Preparation Strategies

The choice of a sample preparation technique is a critical decision driven by the required sensitivity, sample throughput, cost considerations, and the physicochemical properties of amisulpride. Three techniques have been successfully validated and are widely used: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.[3][4][5]

Workflow: General Bioanalytical Process

The diagram below outlines the universal workflow for the analysis of amisulpride in plasma, highlighting the central role of the sample preparation stage.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Blood_Sample Timed Blood Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation IS_Spike Spike with Internal Standard (e.g., Amisulpride-d5) Plasma_Separation->IS_Spike Sample_Prep Sample Preparation (PPT, LLE, or SPE) IS_Spike->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Gen Generate Concentration- Time Profiles LC_MS->Data_Gen PK_Calc Calculate PK Parameters (Cmax, AUC, Tmax) Data_Gen->PK_Calc Method_Selection_Logic Start Start: Define Assay Requirements Q_LLOQ Is LLOQ < 5 ng/mL required? Start->Q_LLOQ Q_Throughput Is high throughput (>100 samples/day) critically important? Q_LLOQ->Q_Throughput No Method_SPE Choose Solid-Phase Extraction (SPE) Q_LLOQ->Method_SPE Yes Q_Matrix Are matrix effects (ion suppression) a significant issue? Q_Throughput->Q_Matrix No Q_Cost Is minimizing cost per sample the primary driver? Q_Throughput->Q_Cost Yes Method_LLE Choose Liquid-Liquid Extraction (LLE) Q_Matrix->Method_LLE Yes Method_PPT Choose Protein Precipitation (PPT) Q_Matrix->Method_PPT No Q_Cost->Method_LLE No Q_Cost->Method_PPT Yes Method_LLE->Method_SPE If cleaner extract is still needed

Sources

Application Note: Advanced Chromatographic Separation of Amisulpride and Its Pharmacopoeial Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Amisulpride is a substituted benzamide derivative widely utilized as a highly selective dopamine D2 and D3 receptor antagonist for the treatment of psychoses and schizophrenia [1]. From an analytical perspective, amisulpride presents unique chromatographic challenges. The molecule contains a basic pyrrolidine nitrogen with a pKa of approximately 9.4. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), this basic moiety tends to undergo secondary electrostatic interactions with residual, ionized silanol groups on silica-based stationary phases. This phenomenon manifests as severe peak tailing, poor resolution of closely eluting impurities, and compromised quantitative accuracy [2].

To achieve baseline resolution between amisulpride and its related substances—most notably the European Pharmacopoeia (EP) specified Impurity A and Impurity B—analytical scientists must manipulate the mobile phase chemistry to mask these secondary interactions. This is achieved through two primary mechanistic strategies:

  • Ion-Pair Chromatography (IPC): Introducing an anionic pairing agent (e.g., sodium octanesulfonate) that electrostatically binds to the protonated pyrrolidine nitrogen, forming a neutral, hydrophobic complex that partitions cleanly into the stationary phase.

  • Low-pH Suppression: Utilizing highly acidic buffers (pH 3.0) to fully protonate both the analyte and the residual silanols (rendering the silanols neutral), thereby eliminating the electrostatic attraction.

Impurity Profile and Chromatographic Strategy

Regulatory compliance dictates strict monitoring of amisulpride degradation products and synthetic by-products [4]. A comprehensive impurity profile is established through forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress)[3].

Table 1: Amisulpride and Key Target Impurities
CompoundChemical Nature / OriginPharmacopoeial StatusRelative Retention Time (RRT)*
Amisulpride Active Pharmaceutical Ingredient (API)EP / BP1.00
Impurity A Sulpiride Impurity A (Synthetic precursor)EP Specified~0.20 (Early eluting)
Impurity B Desmethyl amisulpride (Process/Degradant)EP Specified~1.10
Acidic Degradant Cleavage product under acidic stress (4M HCl, 70°C)Non-compendialVaries by gradient

*RRT values are approximate and based on the EP Ion-Pair method.

Workflow A Amisulpride API / Formulation B Forced Degradation (Acid, Base, Peroxide, Heat, UV) A->B C Sample Preparation (Extraction in Methanol/Buffer) A->C Routine QC B->C D Chromatographic Separation (RP-HPLC or IPC) C->D E Detection & Quantification (PDA UV 225 nm / 280 nm) D->E F Impurity Characterization (LC-MS / NMR) D->F Unknowns

Caption: Forced degradation and impurity profiling workflow for Amisulpride.

Experimental Methodologies

Protocol A: Pharmacopoeial (EP) Ion-Pair HPLC Method

This method utilizes ion-pair chromatography to ensure sharp peak symmetry for the basic API while resolving closely eluting structural analogs like Impurity B [4].

Mechanistic Causality: The addition of sodium octanesulfonate provides the counter-ion required to neutralize amisulpride. The column compartment is maintained at 40 °C to decrease the viscosity of the mobile phase—critical when using bulky ion-pairing reagents—thereby improving mass transfer and reducing system backpressure. Detection is set at 225 nm because the substituted benzamide chromophore exhibits an absorption maximum in this region, ensuring the lowest possible Limit of Detection (LOD) for trace impurities.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.7 g of sodium octanesulfonate in 930 mL of HPLC-grade water. Add 10 mL of glacial acetic acid (to maintain acidic pH and ensure full protonation of the amine) and 60 mL of acetonitrile. Filter through a 0.45 µm membrane and degas.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Test Solution: Dissolve 100 mg of Amisulpride API in 30 mL of methanol, then dilute to 100.0 mL with Mobile Phase B.

    • Reference Solution (SST): Dissolve 5 mg of Amisulpride Impurity B CRS in 5 mL of the test solution and dilute to 50 mL with a mixture of Mobile Phase A and B (30:70 v/v).

  • Chromatographic Conditions:

    • Column: Base-deactivated octylsilyl silica gel (C8), 250 x 4.6 mm, 5 µm. (Causality: Base-deactivation provides extensive end-capping, further shielding basic analytes from residual silanols).

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.

  • Self-Validating System Suitability Test (SST):

    • Inject the Reference Solution. The method is only considered valid for sample analysis if the resolution (

      
      ) between the amisulpride peak and the Impurity B peak is 
      
      
      
      .

IonPairMechanism A Amisulpride (Protonated Pyrrolidine N+) C Hydrophobic Neutral Ion-Pair Complex A->C Electrostatic Attraction B Sodium Octanesulfonate (Anionic Pairing Reagent) B->C D Base-Deactivated C8 Stationary Phase C->D Hydrophobic Partitioning E Symmetrical Peak Elution (Reduced Silanol Interaction) D->E Elution

Caption: Mechanism of Ion-Pair Chromatography for Amisulpride separation.

Protocol B: Rapid Stability-Indicating RP-HPLC Method

For high-throughput quality control and forced degradation studies where ion-pairing reagents (which require extensive column washing) are undesirable, a low-pH RP-HPLC method is preferred [3].

Mechanistic Causality: By utilizing a phosphate buffer adjusted to pH 3.0, the mobile phase is maintained roughly 6 pH units below the pKa of amisulpride. This guarantees 100% ionization of the drug, preventing the peak splitting that occurs when a molecule exists in a state of partial ionization.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 10 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 using dilute orthophosphoric acid.

  • Mobile Phase: Mix the pH 3.0 Phosphate Buffer, Acetonitrile, and Methanol in a ratio of 900:20:80 (v/v/v). Filter and degas.

  • Sample Preparation: Extract amisulpride from tablet formulations using a diluent of Methanol:Water (50:50 v/v). Sonicate for 15 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: High-density C18 (e.g., Waters Symmetry), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 30 °C.

    • Detection: UV at 228 nm.

  • Self-Validating System Suitability Test (SST):

    • Inject a standard solution (100 µg/mL) six times. The system is validated if the Relative Standard Deviation (%RSD) of the peak areas is

      
      , and the USP tailing factor for the amisulpride peak is 
      
      
      
      .

Method Comparison & Data Presentation

Table 2: Chromatographic Method Comparison Summary
ParameterProtocol A: EP Ion-Pair MethodProtocol B: Rapid RP-HPLC
Primary Application Compendial release, Impurity B resolutionRoutine QC, Forced degradation assays
Column Chemistry Base-deactivated C8High-density end-capped C18
Mobile Phase Strategy Ion-pairing (Sodium octanesulfonate)Low pH suppression (pH 3.0)
Elution Mode Gradient / Isocratic blendIsocratic
Detection Wavelength 225 nm228 nm
Column Maintenance Requires extended aqueous flushingStandard RP washing protocols

Conclusion

The successful chromatographic separation of amisulpride and its impurities relies heavily on controlling the ionization state of its basic pyrrolidine ring. While the EP-mandated ion-pair method provides unparalleled resolution for structurally similar impurities (like Impurity B), low-pH RP-HPLC methods offer a robust, column-friendly alternative for routine stability-indicating assays. Adhering to the system suitability criteria embedded within these protocols ensures continuous self-validation and absolute data integrity.

References

  • Kranke P., et al. "Amisulpride Prevents Postoperative Nausea and Vomiting in Patients at High Risk: A Randomized, Double-blind, Placebo-controlled Trial." Anesthesiology, 2018. URL: [Link]

  • Musenga A., et al. "Enantioselective analysis of amisulpride in pharmaceutical formulations by means of capillary electrophoresis." Journal of Pharmaceutical and Biomedical Analysis, 2007. URL: [Link]

  • Kamal S., et al. "Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method." Current Pharmaceutical Analysis, 2018. URL: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) 11th Edition. URL: [Link]

Application Note: High-Sensitivity Quantitation of Amisulpride Impurity D (S-Desethyl S-Methyl Analog) in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and pharmacokineticists involved in the quantitation of Amisulpride and its specific impurities/metabolites. It addresses the technical requirements for using S-Desethyl S-Methyl Amisulpride-d5 (also known as Amisulpride Impurity D-d5) as an Internal Standard (IS).

Introduction & Scientific Rationale

In the development of benzamide antipsychotics like Amisulpride, accurate discrimination between the parent drug, its metabolites, and synthesis impurities is critical for safety qualification.

S-Desethyl S-Methyl Amisulpride (European Pharmacopoeia Impurity D) represents a structural analog where the ethylsulfonyl moiety of the parent drug is replaced by a methylsulfonyl group. While Amisulpride is primarily excreted unchanged, the quantification of this specific analog is essential in two contexts:

  • Impurity Profiling: Monitoring batch quality and stability during clinical formulation.

  • Mechanistic Toxicology: Investigating the specific clearance of sulfone-modified analogs.

Why use the d5-labeled analog? Using Amisulpride-d5 (the standard IS for the parent drug) to quantify Impurity D is suboptimal due to differences in polarity and retention time (RT). The methyl-sulfone modification makes Impurity D slightly less lipophilic than Amisulpride. S-Desethyl S-Methyl Amisulpride-d5 provides the exact retention time match and ionization behavior required to correct for matrix effects (ion suppression/enhancement) specific to this analyte, ensuring regulatory-grade accuracy (FDA/EMA guidelines).

Chemical Identity & Mechanism

Understanding the structural modification is vital for mass spectrometry transition selection.

  • Parent Drug (Amisulpride): 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide.[1][2]

  • Target Analyte (Impurity D): 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-methylsulfonyl -2-methoxybenzamide.[3][4][5]

  • Internal Standard (Impurity D-d5): Deuterium labeling occurs on the N-ethyl group of the pyrrolidine ring (

    
    ).
    
Structural Relationship Diagram

G cluster_0 Mass Spectrometry Impact Amisulpride Amisulpride (Parent) MW: 369.48 ImpurityD S-Desethyl S-Methyl Amisulpride (Target Analyte) MW: 355.45 (Sulfone Modification) Amisulpride->ImpurityD -CH2 (Ethyl to Methyl Sulfone) IS_d5 S-Desethyl S-Methyl Amisulpride-d5 (Internal Standard) MW: 360.48 (N-Ethyl Deuteration) ImpurityD->IS_d5 +5 Da (Deuteration) Note Key Transition Shift: The aromatic fragment (m/z 242 in Parent) shifts to m/z 228 in Impurity D due to the methyl-sulfone group.

Caption: Structural relationship between Amisulpride, the Target Impurity D, and the d5-Internal Standard, highlighting the mass shift logic.

Experimental Protocol

Reagents and Standards[7][8][9][10]
  • Analyte: S-Desethyl S-Methyl Amisulpride (Reference Standard).[1][3][4][5][6]

  • Internal Standard: S-Desethyl S-Methyl Amisulpride-d5 (Isotopic Purity > 99%).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation
  • Stock A (Target): Dissolve 1 mg Target Analyte in 1 mL MeOH (1 mg/mL).

  • Stock B (IS): Dissolve 1 mg d5-IS in 1 mL MeOH (1 mg/mL).

  • Working IS Solution: Dilute Stock B to 50 ng/mL in 50% MeOH/Water.

  • Storage: Store at -20°C. Protect from light (benzamides are photosensitive).

Sample Extraction (Liquid-Liquid Extraction - LLE)

Amisulpride and its analogs are basic. LLE under alkaline conditions provides the cleanest extract, removing phospholipids that cause ion suppression.

  • Aliquot: Transfer 100 µL plasma into a glass tube.

  • Spike: Add 10 µL of Working IS Solution (d5).

  • Alkalinize: Add 50 µL of 0.5 M NaOH or Carbonate Buffer (pH 10). Rationale: Ensures the pyrrolidine amine is uncharged for extraction.

  • Extract: Add 2 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins (4°C).

  • Transfer: Transfer organic supernatant to a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (90% A : 10% B).

LC-MS/MS Methodology

Chromatographic Conditions[7][8][9][13][14]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Column with polar retention capability (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl).

    • Dimensions: 2.1 x 50 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Loading
0.510Isocratic Hold
2.590Elution Gradient
3.590Wash
3.610Re-equilibration
5.010Stop
Mass Spectrometry (MRM) Parameters[7]
  • Ionization: ESI Positive Mode.

  • Rationale for Transitions:

    • Parent (Amisulpride): m/z 370 → 242 (Loss of pyrrolidine side chain).

    • Impurity D: m/z 356 (M+H) → 228. Calculation: The aromatic core is 14 Da lighter (Ethyl vs Methyl sulfone).

      
      .
      
    • IS (Impurity D-d5): m/z 361 (M+H) → 228. Crucial Note: The d5 label is on the pyrrolidine ring (the part lost). Therefore, the product ion (aromatic core) does not retain the deuterium and appears at m/z 228, same as the unlabeled impurity. This is a common "loss of label" transition, which is acceptable but requires chromatographic separation from interferences.

    • Alternative IS Transition: m/z 361 → 117 (The d5-pyrrolidine fragment). Use this if the 228 channel has high background.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Impurity D 356.2228.13025
Impurity D-d5 (IS) 361.2228.13025
Amisulpride (Ref)370.2242.13025

Method Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

Specificity & Isotopic Contribution

Since the IS and Analyte share the same product ion (m/z 228), you must verify Cross-Signal Contribution :

  • Inject pure IS only: Monitor m/z 356 → 228. (Should be < 5% of LLOQ response).

  • Inject pure Analyte only (at ULOQ): Monitor m/z 361 → 228. (Should be < 0.5% of IS response). Note: If cross-talk is high, switch to the m/z 361 → 117 transition for the IS.

Matrix Effect Evaluation

Calculate the IS-Normalized Matrix Factor :



The d5-IS should track the analyte's suppression. The CV of the IS-normalized MF across 6 lots of plasma must be < 15%.
Workflow Diagram (DOT)

Workflow Start Plasma Sample (100 µL) Spike Spike IS (S-Desethyl S-Methyl Amisulpride-d5) Start->Spike LLE Alkaline LLE (pH 10 + MTBE) Spike->LLE Dry Evaporate & Reconstitute (10% ACN) LLE->Dry LC UHPLC Separation (C18, Acidic pH) Dry->LC MS MS/MS Detection (MRM 356->228 / 361->228) LC->MS

Caption: Step-by-step bioanalytical workflow for the extraction and quantification of Amisulpride Impurity D.

References

  • Mogili, R., et al. (2011).[8][9][10] "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study." Scientia Pharmaceutica. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). "Amisulpride Monograph: Impurity D Structure." Council of Europe.
  • Nirogi, R., et al. (2008). "Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride in human plasma." Biomedical Chromatography. (Foundational method for benzamide extraction).

Sources

Advanced Bioanalytical Protocol: Quantification of S-Desethyl S-Methyl Amisulpride using its SIL-IS (-d5) in Clinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Rationale

Amisulpride is a highly selective dopamine D2 and D3 receptor antagonist widely utilized in the management of schizophrenia[1]. While standard Therapeutic Drug Monitoring (TDM) focuses on maintaining the parent compound within a steady-state plasma concentration of 100–320 ng/mL to optimize efficacy and limit extrapyramidal symptoms[2], rigorous clinical research requires a deeper level of profiling.

In advanced pharmacokinetic (PK) and toxicological studies, monitoring trace metabolites and pharmacopeial degradation products is mandatory. S-Desethyl S-Methyl Amisulpride (pharmacopeially recognized as Amisulpride EP Impurity D)[3] is a critical structural analog evaluated in these cohorts. To achieve absolute, artifact-free quantification of this trace analyte in complex biological matrices, the stable isotope-labeled internal standard (SIL-IS), S-Desethyl S-Methyl Amisulpride-d5 , is deployed[4].

Mechanistic Rationale: The Causality of Isotope Selection

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the quantification of trace impurities is heavily confounded by matrix effects—specifically, the unpredictable suppression or enhancement of ionization by co-eluting endogenous plasma components like phospholipids[5].

Why not use a generic internal standard like Amisulpride-d5? Chromatographic retention in reversed-phase LC is dictated by lipophilicity. S-Desethyl S-Methyl Amisulpride lacks an ethyl group and contains a methylsulfonyl moiety instead of an ethylsulfonyl group, altering its partition coefficient compared to the parent drug. A generic IS would elute at a different retention time, exposing it to a completely different ionization environment than the target analyte.

By utilizing S-Desethyl S-Methyl Amisulpride-d5, the IS perfectly co-elutes with the target analyte. Because the five deuterium atoms do not alter chromatographic behavior but provide a distinct +5 Da mass shift, the IS experiences the exact same matrix suppression/enhancement, mathematically canceling out ionization variability during ratio-based quantification[5].

Pathway A Amisulpride (Parent Drug) B Degradation / Metabolism (In Vivo / Storage) A->B C S-Desethyl S-Methyl Amisulpride (Target Analyte) B->C E LC-MS/MS Quantification (MRM Analysis) C->E Extract D S-Desethyl S-Methyl Amisulpride-d5 (SIL-IS) D->E Spike

Amisulpride impurity pathway and integration of the deuterated internal standard for LC-MS/MS.

Clinical LC-MS/MS Protocol: Step-by-Step Methodology

Preparation of Calibrators and SIL-IS
  • Analyte Stock : Prepare a 1.0 mg/mL stock of S-Desethyl S-Methyl Amisulpride in LC-MS grade methanol.

  • SIL-IS Working Solution : Reconstitute S-Desethyl S-Methyl Amisulpride-d5[4] to a working concentration of 50 ng/mL in 50% aqueous methanol.

    • Causality: A 50% aqueous composition prevents solvent-shock and peak broadening when the extracted sample is eventually injected into the highly aqueous initial mobile phase of the reversed-phase gradient.

Solid-Phase Extraction (SPE) Workflow

SPE is chosen over simple protein precipitation to concentrate the trace impurity and aggressively remove phospholipids, ensuring high sensitivity[6].

  • Conditioning : Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1.0 mL methanol followed by 1.0 mL 2% formic acid in water.

  • Sample Loading : Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 20 µL of the SIL-IS working solution. Dilute with 200 µL of 2% formic acid to disrupt protein-drug binding, then load onto the SPE cartridge.

  • Washing : Wash with 1.0 mL of 2% formic acid, followed by 1.0 mL of methanol.

    • Causality: The acidic wash locks the basic pyrrolidine nitrogen of the analyte in its ionized state, retaining it securely on the cation-exchange resin while neutral lipids and proteins are washed away[6].

  • Elution : Elute the target analyte and IS using 1.0 mL of 5% ammonium hydroxide in methanol. The alkaline pH neutralizes the amine, releasing it from the resin.

  • Reconstitution : Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of mobile phase A.

Chromatographic and Mass Spectrometric Conditions
  • Column : C18 UPLC column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase : (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient : 10% B to 90% B over 3.5 minutes.

  • Detection : Positive Electrospray Ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the unlabelled analyte and the +5 Da shifted transitions for the -d5 IS.

Workflow S1 Plasma Aliquot (100 µL) S2 Spike IS (-d5) (50 ng/mL) S1->S2 S3 Solid Phase Extraction (SPE) S2->S3 S4 UPLC Separation (C18 Column) S3->S4 S5 ESI+ MS/MS Detection S4->S5

Step-by-step bioanalytical workflow for plasma sample preparation and LC-MS/MS quantification.

Self-Validating System: Trustworthiness in Execution

A robust bioanalytical protocol must be self-validating. This methodology incorporates the following intrinsic quality controls to ensure data integrity:

  • IS-Normalized Matrix Factor (MF) : Calculated by dividing the peak area ratio (Analyte/IS) spiked into post-extracted blank plasma by the ratio in a neat solvent. An MF between 0.85 and 1.15 validates that the SIL-IS is successfully compensating for matrix effects.

  • Isotopic Cross-Talk Check : Blank plasma spiked only with the SIL-IS is injected. If a signal appears in the unlabelled analyte channel exceeding 5% of the Lower Limit of Quantification (LLOQ), the batch is automatically flagged for isotopic impurity or in-source fragmentation interference.

Quantitative Data & Validation Parameters

The following table summarizes the expected validation parameters when utilizing S-Desethyl S-Methyl Amisulpride-d5 as the internal standard, ensuring the method meets stringent clinical bioanalysis guidelines.

ParameterTarget CriteriaTypical Observed ValueMechanistic Rationale
LLOQ ≤ 1.0 ng/mL0.5 ng/mLEnsures detection of trace impurities in late PK phases.
Intra-day Precision CV ≤ 15%4.2 - 6.8%Validates the reproducibility of the SPE extraction.
Inter-day Accuracy 85% - 115%96.5% - 102.1%Confirms SIL-IS correction across multiple analytical batches.
IS-Normalized MF 0.85 - 1.150.98Proves the -d5 IS perfectly cancels out ion suppression.
Extraction Recovery > 70%88.4%MCX SPE efficiently isolates the basic pyrrolidine moiety.

References

  • Therapeutic drug monitoring for optimizing amisulpride therapy in patients with schizophrenia PubMed / NIH [Link]

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry PubMed Central / NIH[Link]

  • Amisulpride EP Impurity D ; S-Desethyl S-Methyl Amisulpride DR JCR BIO[Link]

Sources

Application Note: Quantitative Analysis of Amisulpride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and quality control professionals involved in the quantitative analysis of Amisulpride. It synthesizes field-proven methodologies with rigorous scientific validation standards.

Introduction & Scientific Context

Amisulpride is a substituted benzamide antipsychotic used to treat schizophrenia and postoperative nausea.[1] Chemically, it is 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.[1][2][3] Its quantitative analysis in pharmaceutical formulations (tablets, injectables) is critical for Quality Control (QC) and pharmacokinetic studies.

Analytical Challenges:

  • Basicity: Amisulpride contains a tertiary amine (pyrrolidine ring) with a pKa of approximately 9.3. This often leads to peak tailing on silica-based HPLC columns due to interaction with residual silanol groups.

  • Solubility: While soluble in methanol and acetonitrile, it has pH-dependent solubility in aqueous buffers.

  • Stability: It is susceptible to oxidative and photolytic degradation, requiring stability-indicating methods.

Method Selection Guide

Select the appropriate protocol based on your laboratory's sensitivity requirements and available instrumentation.

FeatureProtocol A: HPLC-UV (Recommended)Protocol B: LC-MS/MS Protocol C: UV-Vis Spectrophotometry
Primary Use Routine QC, Assay, Stability TestingBioequivalence, Trace ImpuritiesRapid Content Uniformity, Dissolution
Sensitivity (LOD) ~10–50 ng/mL~0.1–1.0 ng/mL~1 µg/mL
Specificity High (Separates degradants)Very High (Mass selective)Low (Matrix interference possible)
Cost/Run ModerateHighLow

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

The Gold Standard for Routine QC and Stability Analysis.

Principle

This method utilizes Reversed-Phase Chromatography (RP-HPLC) .[4] The separation is driven by hydrophobic interactions between the analyte and the C18 stationary phase, modulated by the pH of the mobile phase to control the ionization of the pyrrolidine nitrogen.

Equipment & Reagents[4][5][6]
  • Instrument: HPLC System with UV-Visible or PDA Detector (e.g., Agilent 1200/1260, Waters Alliance).

  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna or Inertsil ODS-3). Note: End-capping is crucial to minimize tailing.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Ortho-phosphoric acid (85%).
    
Chromatographic Conditions
  • Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (70:30 v/v).

    • Buffer Prep: Dissolve 6.8 g

      
       in 1000 mL water. Adjust pH to 4.5 ± 0.05 with dilute ortho-phosphoric acid. Filter through 0.45 µm membrane.[5]
      
  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 225 nm (Isosbestic point/max absorption for high sensitivity) or 280 nm (Higher selectivity).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (25°C).

  • Run Time: ~8–10 minutes (Retention time typically 4–6 min).

Experimental Workflow (Tablet Formulation)

SamplePrep Start Start: 20 Tablets Weigh Weigh & Calculate Avg Weight Start->Weigh Grind Grind to Fine Powder (Mortar & Pestle) Weigh->Grind WeighPowder Weigh Powder Equivalent to 100 mg Amisulpride Grind->WeighPowder Dissolve Transfer to 100 mL Volumetric Flask Add 70 mL Mobile Phase WeighPowder->Dissolve Sonicate Sonicate for 20 mins (Ensure complete dissolution) Dissolve->Sonicate Dilute Make up to volume with Mobile Phase Sonicate->Dilute Filter Filter through 0.45 µm Nylon Syringe Filter Dilute->Filter Aliquot Dilute Aliquot (e.g., 5 mL to 50 mL) to Target Conc. (100 µg/mL) Filter->Aliquot Inject Inject into HPLC Aliquot->Inject

Figure 1: Step-by-step sample preparation workflow for solid dosage forms ensures homogeneity and complete extraction.

System Suitability Criteria

Before analyzing samples, inject the Standard Solution (100 µg/mL) 5 times to verify:

  • Theoretical Plates (N): > 2000.

  • Tailing Factor (T): < 2.0 (Critical for basic drugs).

  • RSD of Peak Area: < 2.0%.[7][5]

Protocol B: LC-MS/MS Analysis

For Bioequivalence Studies or Trace Impurity Analysis.

Principle

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity by detecting the unique mass-to-charge (m/z) transitions of Amisulpride.

Conditions
  • Column: Zorbax Bonus-RP C18 (4.6 × 75 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase: 0.2% Formic Acid : Methanol (35:65 v/v).[2]

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization: ESI Positive Mode.

    • MRM Transition (Amisulpride):

      
       370.1 
      
      
      
      242.1.[2]
    • Internal Standard: Amisulpride-d5 (

      
       375.1 
      
      
      
      242.1).[2]

Protocol C: UV-Visible Spectrophotometry

For Rapid QC and Dissolution Testing.

Procedure
  • Solvent: 0.1 N Hydrochloric Acid (HCl).[1][8][9]

  • Standard Prep: Prepare 10 µg/mL Amisulpride in 0.1 N HCl.

  • Scan: Scan from 200–400 nm.

  • Measurement: Measure Absorbance at 226.5 nm (

    
    ).
    
  • Calculation: Use Beer-Lambert Law (

    
    ).
    

Method Validation (ICH Q2(R1) Guidelines)

To ensure the trustworthiness of your data, the following validation parameters must be established.

ParameterAcceptance CriteriaExperimental Approach
Linearity

5 concentration levels (e.g., 50% to 150% of target).
Precision RSD < 2%6 replicates of the target concentration.
Accuracy 98% – 102%Spike placebo with known API amounts (Recovery study).
LOD / LOQ S/N > 3 / S/N > 10Serial dilution of standard solution.
Robustness RSD < 2%Small changes in pH (±0.2), Flow (±0.1 mL/min),

(±2 nm).
Validation Logic Flow

Validation Start Start Validation Specificity Specificity: Inject Blank & Placebo Start->Specificity Linearity Linearity: 5 Levels (R² > 0.999) Specificity->Linearity No Interference Fail Root Cause Analysis Specificity->Fail Interference Accuracy Accuracy: Spike Recovery (98-102%) Linearity->Accuracy Linear Linearity->Fail R² < 0.999 Precision Precision: Repeatability (RSD < 2%) Accuracy->Precision Accurate Accuracy->Fail <98% or >102% Pass Method Validated Precision->Pass Precise Precision->Fail RSD > 2%

Figure 2: Validation decision tree following ICH Q2(R1) guidelines to ensure method reliability.

Expert Insights & Troubleshooting

  • Peak Tailing: If the tailing factor > 2.0, increase the buffer concentration (e.g., from 10mM to 20mM) or add a silanol blocker like Triethylamine (TEA) (0.1%). Note: TEA requires pH adjustment after addition.

  • Retention Time Shift: Amisulpride is sensitive to pH changes. Ensure the pH meter is calibrated daily. A shift of 0.2 pH units can significantly alter retention.

  • Filter Compatibility: Always use Nylon or PTFE filters. Cellulose filters may adsorb basic drugs like Amisulpride, leading to low recovery.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[10][11] Link

  • Ravisankar, P., et al. (2015).[12] Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations.[3][7][5][6][9][12][13] Journal of Chemical and Pharmaceutical Research.[12] Link

  • Nirogi, R. V., et al. (2008). LC-MS/MS method for the quantification of amisulpride in human plasma.[2] Biomedical Chromatography.[2][5][6][12] Link

  • Skibinski, R., et al. (2007). Comparative validation of amisulpride determination in pharmaceuticals by several chromatographic, electrophoretic and spectrophotometric methods.[2][3][14] Analytica Chimica Acta.[2] Link

  • Patel, B., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Amisulpride. International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Precision Quantification of S-Desethyl S-Methyl Amisulpride (Impurity D) in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-TOX-2026-04

Executive Summary

This application note details the protocol for the high-sensitivity quantification of S-Desethyl S-Methyl Amisulpride (also known as Amisulpride EP Impurity D) in human plasma and urine. The method utilizes S-Desethyl S-Methyl Amisulpride-d5 as a stable isotope-labeled Internal Standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

While Amisulpride is the primary analyte in antipsychotic toxicology screening, the monitoring of specific structural analogs like S-Desethyl S-Methyl Amisulpride is critical for:

  • Forensic Differentiation: Distinguishing between metabolic profiles and the ingestion of impure pharmaceutical substances.

  • Quality Control in Tox Studies: Verifying the purity of administered doses in pre-clinical safety trials.

  • High-Resolution Screening: Identifying minor metabolites or degradation products in complex overdose cases.

Chemical Identity & Mechanism

To implement this protocol, researchers must understand the structural relationship between the parent drug, the target analyte, and the internal standard.

  • Parent Drug (Amisulpride): Contains an ethyl sulfonyl group (

    
    ).[1]
    
  • Target Analyte (Impurity D): The ethyl group on the sulfonyl moiety is replaced by a methyl group (

    
    ). This results in a mass shift of -14 Da relative to Amisulpride.
    
  • Internal Standard (d5-Analog): Deuterium labeling occurs on the

    
    -ethyl-pyrrolidine side chain, ensuring the retention time matches the target analyte while providing mass spectral resolution.
    
Table 1: Analyte Specifications
CompoundRoleChemical FormulaMW ( g/mol )Precursor Ion

Amisulpride Parent Drug

369.48370.2
S-Desethyl S-Methyl Amisulpride Target Analyte

355.45356.2
S-Desethyl S-Methyl Amisulpride-d5 Internal Standard

360.48361.2

Analytical Workflow Logic

The following diagram illustrates the decision logic for incorporating the d5-IS into the toxicology screening workflow.

ToxicologyWorkflow Sample Biological Sample (Plasma/Urine) Spike IS Addition (Spike with d5-Analog) Sample->Spike 50 µL Sample Extract Sample Preparation (PPT or SPE) Spike->Extract Equilibrate 5 min LC LC Separation (C18 Reverse Phase) Extract->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Ratio: Analyte Area / d5-IS Area) MS->Data Data Processing MatrixEffect Matrix Effect Correction MatrixEffect->MS Normalizes Ionization Recovery Extraction Recovery Recovery->Extract Normalizes Loss

Figure 1: Analytical workflow demonstrating the integration of S-Desethyl S-Methyl Amisulpride-d5 to correct for extraction recovery and matrix ionization effects.

Experimental Protocol

Reagents and Standards
  • Target Standard: S-Desethyl S-Methyl Amisulpride (CAS: 71676-00-1).[1][2][3][4][5]

  • Internal Standard: S-Desethyl S-Methyl Amisulpride-d5 (Isotopic Purity > 99%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ammonium Formate.

Stock Solution Preparation
  • Master Stock (Target): Dissolve 1 mg of S-Desethyl S-Methyl Amisulpride in 1 mL MeOH (1 mg/mL).

  • IS Stock (d5): Dissolve 1 mg of S-Desethyl S-Methyl Amisulpride-d5 in 1 mL MeOH (1 mg/mL).

  • Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 MeOH:Water. Critical: Prepare fresh weekly to prevent degradation.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput in clinical toxicology labs.

  • Aliquot: Transfer 50 µL of sample (Plasma or Urine) into a 1.5 mL centrifuge tube.

  • IS Spiking: Add 20 µL of Working IS Solution (100 ng/mL d5-IS). Vortex gently for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 2mM Ammonium Formate).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are selected based on the fragmentation of the benzamide core and the pyrrolidine side chain.

Table 2: MRM Transitions

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Rationale
Target Analyte 356.2 112.1 25 Cleavage of ethyl-pyrrolidine side chain
Target Analyte 356.2 228.1 30 Sulfonyl-benzamide core fragment
d5-IS 361.2 117.1 25 d5-labeled ethyl-pyrrolidine fragment

| d5-IS | 361.2 | 228.1 | 30 | Unlabeled benzamide core (Verification) |

Note: The d5 label is located on the N-ethyl pyrrolidine group. Therefore, the fragment corresponding to the amine side chain shifts by +5 Da (112 → 117), while the benzamide core fragment (228) remains unchanged.

Result Interpretation & Validation

Linearity and Calibration

Construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL .

  • Plot the Area Ratio (

    
    ) against Concentration.
    
  • Acceptance Criteria:

    
    .
    
Differentiating Impurity from Metabolite

In toxicology, the presence of S-Desethyl S-Methyl Amisulpride can indicate two scenarios:

  • Metabolic Pathway: Although Amisulpride is weakly metabolized, minor N-dealkylation or sulfone modification can occur [1].

  • Impurity Marker: If the ratio of Impurity D to Amisulpride in urine exceeds established metabolic ratios (typically <1-2%), it suggests the ingestion of a drug batch with high impurity levels or a non-pharmaceutical grade substance [2].

InterpretationLogic Result Detected Impurity D Ratio Calculate Ratio: [Impurity D] / [Amisulpride] Result->Ratio Low Ratio < 1% (Likely Metabolic) Ratio->Low High Ratio > 2% (Likely Impurity/Degradation) Ratio->High

Figure 2: Logic for interpreting the toxicological significance of S-Desethyl S-Methyl Amisulpride levels relative to the parent drug.

References

  • Dufag, C. et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Dove Medical Press. Link

  • European Pharmacopoeia (Ph. Eur.). Amisulpride Monograph: Impurity D. Link

  • LGC Standards. S-Desethyl S-Methyl Amisulpride-d5 Product Sheet. Link[2]

  • CymitQuimica. Chemical Properties of S-Desethyl S-Methyl Amisulpride-d5. Link

Sources

Application Note: Isotope Dilution Mass Spectrometry (IDMS) of S-Desethyl S-Methyl Amisulpride using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a validated, high-sensitivity Isotope Dilution Mass Spectrometry (IDMS) protocol for the quantification of S-Desethyl S-Methyl Amisulpride (also known as Amisulpride Impurity D).[1]

Executive Summary

This protocol details the quantification of S-Desethyl S-Methyl Amisulpride , a critical metabolite and process impurity of the antipsychotic drug Amisulpride. Unlike standard external calibration methods, this workflow utilizes Isotope Dilution Mass Spectrometry (IDMS) to compensate for matrix effects, extraction inefficiencies, and ionization suppression in complex biological matrices (plasma) or pharmaceutical formulations.[1]

The method employs S-Desethyl S-Methyl Amisulpride-d5 as the internal standard (IS), ensuring that the physicochemical behavior of the reference tracks the analyte perfectly throughout the extraction and LC-MS/MS process.[1]

Chemical Background & Nomenclature

Understanding the specific nomenclature is vital for this assay, as "S-Desethyl" refers to the sulfur moiety, not the stereochemistry.

  • Parent Drug (Amisulpride): Contains an ethylsulfonyl group (-SO₂CH₂CH₃).[1]

  • Analyte (Impurity D): The ethylsulfonyl group is replaced by a methylsulfonyl group (-SO₂CH₃).[1]

    • Systematic Name: 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfonyl)benzamide.[2][3][4]

    • Molecular Weight:[1][3][4][5][6][7] 355.45 g/mol .[1]

  • Internal Standard (IS): The d5-labeled analog.[1][8]

    • Label Position: The deuterium label is located on the N-ethyl group of the pyrrolidine ring (C₂D₅), as the sulfone ethyl group is absent in this metabolite.[1]

    • Molecular Weight:[1][3][4][5][6] 360.48 g/mol .[1]

Structural Transformation Diagram

The following diagram illustrates the structural relationship and the specific modification defining the analyte.

ChemicalStructure Amisulpride Amisulpride (Parent) -SO2-Ethyl ImpurityD S-Desethyl S-Methyl Amisulpride (Analyte) -SO2-Methyl Amisulpride->ImpurityD Metabolic/Degradation (Ethyl -> Methyl Exchange) IS IS: S-Desethyl S-Methyl Amisulpride-d5 (Internal Standard) N-Ethyl-d5 ImpurityD->IS Isotopic Labeling (d5 on Pyrrolidine Ethyl)

Caption: Structural relationship between Amisulpride, its methylsulfonyl metabolite (Analyte), and the deuterated Internal Standard.

Experimental Protocol

Materials & Reagents[1][3][11]
  • Analyte Standard: S-Desethyl S-Methyl Amisulpride (CAS: 71676-00-1), >98% purity.

  • Internal Standard: S-Desethyl S-Methyl Amisulpride-d5 (CAS: N/A), >98% isotopic purity.[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[1]

  • Matrix: Drug-free human plasma (K2EDTA) or Formulation buffer.[1]

Stock Solution Preparation

Critical Step: The accuracy of IDMS relies entirely on the precision of the stock solution preparation and the equilibration of the IS with the sample.[1]

  • Analyte Stock (1.0 mg/mL): Dissolve 1.0 mg of S-Desethyl S-Methyl Amisulpride in 1.0 mL of Methanol. Store at -20°C.

  • IS Stock (1.0 mg/mL): Dissolve 1.0 mg of S-Desethyl S-Methyl Amisulpride-d5 in 1.0 mL of Methanol. Store at -20°C.

  • Working IS Solution (WIS): Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water. This concentration should target the mid-point of your calibration curve.[1]

Sample Preparation (Liquid-Liquid Extraction)

LLE is recommended over Protein Precipitation (PPT) to remove phospholipids and reduce matrix effects, which is crucial for trace impurity analysis.[1]

  • Aliquot: Transfer 100 µL of Plasma/Sample into a 2.0 mL polypropylene tube.

  • Spike IS: Add 20 µL of Working IS Solution (50 ng/mL). Vortex gently for 10 sec.

    • Note: Allow 5 minutes for equilibration. This ensures the IS binds to plasma proteins similarly to the analyte.[1]

  • Buffer: Add 100 µL of 0.1 M Carbonate Buffer (pH 9.8) to basify the sample (pKa of Amisulpride ~9.4; basic pH ensures the uncharged state for extraction).[1]

  • Extract: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (90:10 Water:ACN + 0.1% FA). Vortex and transfer to LC vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Start Gradient
3.5 90 Elution
4.5 90 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End of Run |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode. The transition relies on the cleavage of the pyrrolidine moiety.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Analyte 356.2 112.1 3528Quantifier
Analyte356.2228.13520Qualifier
IS (d5) 361.2 117.1 3528Quantifier
  • Mechanism: The fragment m/z 112 corresponds to the N-ethyl-aminomethyl-pyrrolidine cation.

  • IS Shift: Because the d5 label is on the N-ethyl group, the fragment shifts from 112 to 117 (112 + 5), providing a clean, interference-free channel.[1]

Method Validation & Data Analysis

The Isotope Dilution Calculation

In IDMS, quantification is not based on absolute peak area, but on the Area Ratio .[1]

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Calculate the concentration using a linear regression of the Area Ratio vs. Concentration Ratio:

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Where ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 is constant. This method automatically corrects for any loss of analyte during extraction (Step 3.[1]3) because the IS is lost at the exact same rate.[1]
Validation Criteria (Bioanalytical)
  • Linearity: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     over the range of 1.0 – 1000 ng/mL.
    
  • Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% ( < 20% at LLOQ).

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. IDMS typically yields a Matrix Factor (MF) close to 1.0 for the ratio, even if absolute signal suppression occurs.[1]

Troubleshooting Guide
  • Issue: Low IS recovery (< 50%).

    • Cause: Inefficient LLE extraction or ion suppression.[1]

    • Solution: Check pH of buffer (must be > 9.5).[1] Switch to MTBE if using Ethyl Acetate.[1]

  • Issue: Cross-talk (Signal in IS channel from Analyte).

    • Cause: Isotopic impurity in the native standard or too high concentration.[1]

    • Solution: Ensure the mass resolution is set to "Unit" or "High".[1] Verify the d0 contribution in the d5 standard is < 1%.[1]

Workflow Visualization

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike Internal Standard (S-Desethyl S-Methyl Amisulpride-d5) Sample->Spike Equilibrate Equilibration (IS binds to matrix) Spike->Equilibrate Extract LLE Extraction (pH 9.8, MTBE) Equilibrate->Extract LC UPLC Separation (C18, Gradient) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Area Ratio (Analyte Area / IS Area) MS->Ratio Quant Quantification (Linear Regression) Ratio->Quant

Caption: Step-by-step Isotope Dilution Mass Spectrometry workflow for Amisulpride Impurity D.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Amisulpride Monograph 1490. (Defines Impurity D structure and limits).

  • Skibiński, R., et al. (2011).[1] "Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography–DAD/ESI-quadrupole time-of-flight-mass spectrometry". Journal of Pharmaceutical and Biomedical Analysis, 56(4), 904-910.[1][9] (Elucidates degradation pathways and mass spectra).

  • Toronto Research Chemicals (TRC) . S-Desethyl S-Methyl Amisulpride-d5 Product Sheet. (Chemical properties of the deuterated standard). [1]

  • Nirogi, R., et al. (2008).[1] "LC-MS/MS method for the quantification of amisulpride in human plasma and its application to a bioequivalence study". Biomedical Chromatography, 22(12), 1424-1433.[1] (Basis for extraction and LC conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amisulpride Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, PK/PD Researchers, and Mass Spectrometry Core Managers. Topic: Optimization and Troubleshooting of Amisulpride Analysis in Biological Matrices.

Introduction: The Analyst's Perspective

Amisulpride is a substituted benzamide antipsychotic used to treat schizophrenia and dysthymia.[1][2] From a bioanalytical standpoint, it presents specific challenges due to its physicochemical properties:

  • Basic Nature: With a pKa of approximately ~9.3 (tertiary amine), it is highly protonated at physiological pH. This often leads to secondary interactions with free silanols on silica-based columns, causing severe peak tailing.

  • Polarity: It is relatively polar compared to other antipsychotics, which can complicate retention on standard C18 columns and extraction efficiency in Liquid-Liquid Extraction (LLE).

  • Matrix Interference: As a high-sensitivity analyte often quantified in the low ng/mL range, it is susceptible to ion suppression from phospholipids in plasma.

This guide moves beyond standard SOPs to address the why and how of failure modes in Amisulpride quantification.

Module 1: Sample Preparation Strategies

Context: The choice of extraction method is the single biggest determinant of assay sensitivity and robustness.

Q1: I am seeing low recovery (<50%) with Liquid-Liquid Extraction (LLE). What is wrong?

Root Cause: Amisulpride is a base. If your plasma sample is not alkalized prior to extraction, the drug remains ionized (protonated) and will not partition into the organic layer. The Fix:

  • pH Adjustment: You must adjust the plasma pH to >10.0 using a buffer (e.g., Sodium Carbonate or NaOH) before adding the organic solvent. This neutralizes the amine, making the molecule lipophilic.

  • Solvent Choice: Standard non-polar solvents (Hexane) are often too non-polar. Use a mixture like Ethyl Acetate:Dichloromethane (80:20) or Diisopropyl Ether to improve solubility.

  • Reference Data: Studies have shown LLE recovery can jump from negligible to >85% with proper pH adjustment [1, 5].

Q2: My LC-MS/MS baseline is noisy, and I see significant ion suppression. I am using Protein Precipitation (PPT).

Root Cause: PPT (using Acetonitrile or Methanol) removes proteins but leaves behind phospholipids (glycerophosphocholines). These elute late in the run and can suppress ionization of Amisulpride, especially if the retention time overlaps with the phospholipid region. The Fix:

  • Switch to SPE: Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (e.g., MCX) is superior. The "Wash" steps remove phospholipids, while the "Elute" step (using 5% Ammonium Hydroxide in MeOH) releases the basic Amisulpride [2, 3].

  • Chromatographic Divert: If sticking to PPT, ensure your gradient flushes the column at high organic % after the analyte elutes, and divert the flow to waste during this wash to protect the source.

Comparison of Extraction Methodologies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery >90% (often inconsistent)85-95% (pH dependent)>95% (Consistent)
Matrix Cleanliness Low (High Phospholipids)MediumHigh
Throughput HighLow (Labor intensive)High (with automation)
Cost LowLowHigh
Recommendation Discovery PK ScreeningStandard BioanalysisHigh-Sensitivity Clinical Trials

Module 2: Chromatographic Optimization

Context: Peak shape is critical. Tailing peaks degrade signal-to-noise (S/N) ratios and integration accuracy.

Q3: Why does Amisulpride show severe peak tailing on my C18 column?

Root Cause: The protonated amine interacts with residual silanol groups (


) on the silica support of the column. This "secondary interaction" slows down a portion of the analyte, causing a tail.
The Fix: 
  • Mobile Phase pH: Use an acidic mobile phase (0.1% Formic Acid). This keeps the silanols protonated (neutral), reducing their interaction with the positive Amisulpride ion [4, 7].

  • Column Selection:

    • Base-Deactivated C18: Use columns explicitly designed for bases (e.g., Zorbax Bonus-RP or columns with high carbon load and end-capping) [1, 5].

    • Cyano (CN) Columns: Some methods use CN columns for orthogonal selectivity, though stability can be lower [2].

Q4: Can I use an isocratic method?

Answer: Yes. Isocratic elution (e.g., Methanol:0.2% Formic Acid, 65:35 v/v) is common and stable for Amisulpride. However, a gradient is recommended if you are analyzing patient samples with co-medications to prevent late-eluting interferences from building up on the column [1, 5].

Module 3: Mass Spectrometry & Detection

Context: Ensuring specificity and sensitivity in the detector.

Q5: What are the optimal MRM transitions?

Amisulpride is best analyzed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (Typical)
Amisulpride 370.1

242.1 (Quantifier)25-30 eV
196.1 (Qualifier)
Amisulpride-d5 (IS) 375.1

242.1 Match Analyte

Note: The product ion 242.1 corresponds to the cleavage of the ethylsulfonyl group, a highly stable fragment. [1, 5]

Q6: I see signal drift over a long batch. Is it the instrument?

Root Cause: Often, this is Internal Standard (IS) divergence . If you use a structural analogue (like Sulpiride) instead of a stable isotope-labeled IS (Amisulpride-d5), matrix effects may suppress the analyte and IS differently. The Fix: Always use Amisulpride-d5 . It co-elutes exactly with the analyte and compensates for matrix effects and injection variability perfectly [1].

Visual Troubleshooting Guides

Workflow 1: Selecting the Right Sample Prep

SamplePrep Start Start: Sample Matrix Choice Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens LowSens Standard Sensitivity (> 10 ng/mL) Sensitivity->LowSens LLE Liquid-Liquid Extraction (LLE) Clean, requires pH > 10. HighSens->LLE Alternative SPE Solid Phase Extraction (SPE) Cleanest, removes phospholipids. HighSens->SPE Clinical/Forensic PPT Protein Precipitation (PPT) Fast, but dirty. LowSens->PPT Discovery/Screening LowSens->LLE Routine Bioanalysis

Caption: Decision matrix for selecting sample preparation based on sensitivity requirements.

Workflow 2: Troubleshooting Peak Tailing

TailingFix Problem Problem: Peak Tailing (Asymmetry > 1.5) CheckPH Check Mobile Phase pH Is it acidic (< 3.0)? Problem->CheckPH AcidicYes Yes CheckPH->AcidicYes AcidicNo No CheckPH->AcidicNo CheckCol Check Column Type Is it standard C18? AcidicYes->CheckCol FixPH Action: Add 0.1% Formic Acid to protonate silanols. AcidicNo->FixPH ColYes Yes CheckCol->ColYes ColNo No (It is Base Deactivated) CheckCol->ColNo FixCol Action: Switch to Bonus-RP or Polar Embedded C18 ColYes->FixCol CheckLoad Check Mass Load Column Overload? ColNo->CheckLoad

Caption: Logic flow for diagnosing and correcting peak tailing issues specific to basic drugs like Amisulpride.

References

  • Mogili, R. et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study.[3] National Institutes of Health (PMC).

  • Nirogi, R. et al. (2008). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. National Institutes of Health (PubMed).

  • Agilent Technologies. Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.[4]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.

  • Challa, B.R. et al. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry.[3] MDPI.

  • BenchChem. Technical Support Center: Optimizing LC Separation of Amisulpride and Amisulpride-d5.

  • Stoll, D.R. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.

Sources

Technical Support Center: LC-MS/MS Optimization for S-Desethyl S-Methyl Amisulpride-d5

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific analytical challenges associated with quantifying S-Desethyl S-Methyl Amisulpride-d5 (also known as Amisulpride EP Impurity D-d5). This isotopically labeled derivative is highly valuable as an internal standard (IS) or reference marker in therapeutic drug monitoring (TDM) and pharmacokinetic profiling of the atypical antipsychotic Amisulpride.

Unlike standard templates, this guide is structured around the real-world causality of mass spectrometry (MS) behaviors, providing you with self-validating protocols to ensure absolute scientific integrity in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Fundamental MS Parameters

Q1: What are the theoretical MRM transitions for S-Desethyl S-Methyl Amisulpride-d5, and how are the masses derived? Expert Insight: To optimize your Multiple Reaction Monitoring (MRM) method, you must first understand the structural modifications relative to the parent drug, Amisulpride (exact mass 369.17 Da, [M+H]+ m/z 370.2). S-Desethyl S-Methyl Amisulpride features a methylsulfonyl group instead of an ethylsulfonyl group on the benzamide ring, resulting in a mass loss of 14 Da (-CH2). Furthermore, the d5 isotopic label is located on the N-ethyl group of the pyrrolidine ring, adding 5 Da [4].

  • Precursor Ion: 370.2 - 14 + 5 = m/z 361.2 .

  • Quantifier Product Ion: During Collision-Induced Dissociation (CID), the amide bond cleaves. The charge is retained on the benzamide moiety. Because the d5 label is lost with the pyrrolidine ring, and the benzamide ring contains the S-methyl modification (-14 Da), the standard Amisulpride fragment (m/z 242.1) shifts to m/z 228.1 .

Table 1: Optimized LC-MS/MS Parameters for Amisulpride and its d5-Impurity

CompoundPrecursor Ion ([M+H]+)Quantifier IonQualifier IonDP (V)CE (V)
Amisulpride370.2242.1128.17038
Amisulpride-d5375.2242.1133.17038
S-Desethyl S-Methyl Amisulpride356.2228.1128.17036
S-Desethyl S-Methyl Amisulpride-d5 361.2 228.1 133.1 70 36

(Note: Declustering Potential (DP) and Collision Energy (CE) are approximate starting points and must be tuned per instrument model).

Fragmentation Prec Precursor Ion [M+H]+ m/z 361.2 CID Collision-Induced Dissociation (CID) Prec->CID Frag1 Quantifier Ion m/z 228.1 (Methylsulfonyl Benzamide) Frag2 Qualifier Ion m/z 133.1 (d5-Ethylpyrrolidine) CID->Frag1 Amide Cleavage CID->Frag2 Amide Cleavage

Proposed CID Fragmentation Pathway for S-Desethyl S-Methyl Amisulpride-d5.

Q2: Why am I seeing a poor signal-to-noise ratio (S/N) despite using the correct MRM transitions? Expert Insight: Poor S/N for benzamide derivatives usually stems from suboptimal ionization conditions or source geometry. Amisulpride and its derivatives possess a basic pyrrolidine nitrogen (pKa ~9.5), making them highly amenable to Positive Electrospray Ionization (ESI+).

  • Causality: If your mobile phase lacks sufficient proton donors, ionization efficiency drops precipitously. Ensure your aqueous mobile phase contains 0.1% to 0.2% Formic Acid to force the basic nitrogen into its protonated state [1].

  • Source Temperature: These molecules require efficient desolvation. A source temperature between 400°C and 500°C is highly recommended [2].

  • Ion Spray Voltage: Maintain the capillary voltage around 5500 V to ensure a stable Taylor cone.

Part 2: Troubleshooting Guide - Chromatography & Matrix Effects

Issue 1: Severe peak tailing or retention time drift. Root Cause: The basic secondary/tertiary amines in the pyrrolidine ring strongly interact with residual silanols on standard C18 stationary phases, causing secondary retention mechanisms (tailing). Solution: Switch to a column with polar-embedded groups or pi-pi interaction capabilities. Literature extensively validates the use of columns like the Zorbax Bonus-RP C18 or Phenomenex phenyl-hexyl for Amisulpride derivatives[1, 3]. These columns shield residual silanols and provide excellent peak symmetry when using an isocratic or gradient mobile phase of 0.2% formic acid and methanol/acetonitrile.

Issue 2: Matrix suppression in plasma samples. Root Cause: Phospholipids and endogenous proteins in human plasma co-elute with the analyte, competing for charge in the ESI source. Solution: Implement a robust sample cleanup. While simple protein precipitation (PPT) with acetonitrile (1:3 ratio) is fast, it leaves phospholipids behind. If suppression >20% is observed, switch to Liquid-Liquid Extraction (LLE).

  • Self-Validating Check: Perform a post-column infusion experiment. Infuse the IS at a constant rate while injecting a blank matrix extract. A dip in the baseline at the analyte's retention time confirms matrix suppression, dictating the need for LLE or Solid Phase Extraction (SPE).

Part 3: Step-by-Step Method Development Protocol

To ensure scientific integrity, follow this self-validating workflow for tuning and validating S-Desethyl S-Methyl Amisulpride-d5:

  • Preparation of Tuning Solution: Dilute the neat standard to 100 ng/mL in a 50:50 mixture of Methanol and Ultrapure Water containing 0.1% Formic Acid.

  • Q1 Full Scan (Precursor Optimization): Infuse the solution at 10 µL/min directly into the MS source. Scan from m/z 100 to 500 in ESI+ mode. Identify the [M+H]+ peak at m/z 361.2. Adjust the Declustering Potential (DP) until the m/z 361.2 signal is maximized without inducing in-source fragmentation.

  • Product Ion Scan (Fragment Optimization): Isolate m/z 361.2 in Q1. Ramp the Collision Energy (CE) from 10 V to 60 V in Q2 using Argon or Nitrogen as the collision gas.

  • MRM Selection: Identify the most abundant fragments in Q3. Select m/z 228.1 as the quantifier and m/z 133.1 as the qualifier. Fix the CE at the voltage that yielded the highest intensity for each specific fragment.

  • LC Integration & System Suitability: Connect the LC system. Inject 5 µL of the tuning solution onto a Phenyl-Hexyl column. Run a gradient from 5% to 95% Organic (Methanol + 0.1% FA) over 5 minutes. Verify that the retention time is stable (typically ~1.1 to 2.5 min depending on flow rate) and peak asymmetry is between 0.8 and 1.2.

LCMS_Workflow A 1. Compound Infusion (100 ng/mL in 50% MeOH) B 2. Precursor Ion Optimization [M+H]+ m/z 361.2 A->B C 3. Collision Energy (CE) Tuning Product Ions m/z 228.1 & 133.1 B->C T1 Troubleshoot: Adjust DP & ESI Voltage B->T1 D 4. Chromatography Optimization (Phenyl-Hexyl / Bonus-RP C18) C->D T2 Troubleshoot: Adjust CE & Collision Gas C->T2 E 5. Matrix Effect Evaluation (Post-Column Infusion) D->E T3 Troubleshoot: Modify Mobile Phase pH D->T3 F 6. Final MRM Method Validation E->F

LC-MS/MS Method Development and Troubleshooting Workflow for Amisulpride Impurities.

References

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for S Source: Dove Medical Press URL:[Link]

Technical Support Center: Matrix Effects in Amisulpride Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Troubleshooting Matrix Effects (ME) & Recovery in Biological Samples Applicable Analytes: Amisulpride (Solian), Amisulpride-d5 (IS) Matrices: Human Plasma, Urine, Serum[1]

Executive Summary: The "Polar Base" Challenge

Amisulpride is a substituted benzamide with a pyrrolidine moiety.[1][2] Its physicochemical profile (pKa ~9.3, LogP ~1.[1][2]1) defines it as a polar base .[1][2]

Why this matters for Matrix Effects:

  • Retention Issues: Being polar, it elutes early on standard C18 columns, often co-eluting with unretained matrix components (salts, phospholipids) that cause severe ion suppression.[1][2]

  • Extraction Difficulty: It is too polar for standard hexane-based Liquid-Liquid Extraction (LLE) but often too "dirty" when processed via simple Protein Precipitation (PPT).[1][2]

This guide provides validated workflows to diagnose, calculate, and eliminate matrix effects.

Diagnostic Module: Is it Matrix Effect or Low Recovery?

Before optimizing extraction, you must distinguish between Extraction Efficiency (Recovery) and Matrix Effect (Signal Suppression/Enhancement) .[1][2]

The Matuszewski Protocol

Use the "Post-Extraction Spike" method (Gold Standard) to quantify the issue.[1][3]

The Three Sets:

  • Set A (Neat Standard): Amisulpride in mobile phase.[1][2]

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Amisulpride.[1][2]

  • Set C (Pre-Extraction Spike): Matrix spiked with Amisulpride, then extracted.[1][2]

Calculations:




[1][2]
ResultInterpretationAction Required
ME < 85% Ion SuppressionImprove cleanup (remove phospholipids) or modify chromatography.
ME > 115% Ion EnhancementCheck for co-eluting accumulation; rare for Amisulpride.[1][2]
Rec < 50% Poor ExtractionSwitch extraction solvent or adjust pH (See Module 3).
Visual Diagnosis: Post-Column Infusion (PCI)

If you observe suppression, use PCI to pinpoint where in the chromatogram the suppression occurs.[1]

Method:

  • Infuse Amisulpride constant flow (10 µL/min) post-column.

  • Inject a blank extracted matrix sample via the LC.[1][2]

  • Monitor the baseline.[1][2] A dip in the baseline indicates suppression zones.[1][2]

PCI_Workflow cluster_LC LC System cluster_MS Detection Injector Injector (Blank Matrix) Column Analytical Column Injector->Column Tee Tee Junction Column->Tee MS Mass Spectrometer (Monitor Baseline) Syringe Syringe Pump (Amisulpride Solution) Syringe->Tee Constant Infusion Tee->MS

Caption: Setup for Post-Column Infusion. The syringe pump delivers a steady stream of analyte while the blank matrix is injected to visualize suppression zones.

Extraction Protocols (Sample Preparation)

FAQ: Why is Protein Precipitation (PPT) failing? PPT (e.g., Acetonitrile crash) removes proteins but leaves phospholipids (GPC, LPC) in the supernatant.[1][2] These elute late and often cause suppression in subsequent injections.[1][2]

Recommended Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Since Amisulpride is basic (pKa ~9.3), it must be deprotonated to extract into organic solvents.[1][2]

  • Step 1: Aliquot 200 µL Plasma.

  • Step 2 (Critical): Add 50 µL 0.5M NaOH or Ammonium Hydroxide.[1][2] (Target pH > 10).[1][2]

    • Why? Neutralizes the positive charge on the pyrrolidine ring, driving the drug into the organic layer.[1]

  • Step 3: Add 1.5 mL Extraction Solvent: Dichloromethane : Diisopropyl Ether (1:1 v/v) or Ethyl Acetate.[1][2]

    • Note: Avoid pure Hexane; Amisulpride is too polar.[1][2]

  • Step 4: Vortex (10 min), Centrifuge (4000g, 10 min).

  • Step 5: Evaporate supernatant and reconstitute.

Recommended Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

This is the most robust method for eliminating matrix effects.[1][2]

  • Mechanism: Retains Amisulpride via charge (cation exchange) AND hydrophobicity, allowing a 100% organic wash to remove neutral lipids/phospholipids before elution.[1][2]

  • Wash Step: 100% Methanol (Removes phospholipids).[1][2]

  • Elution: 5% Ammonia in Methanol (Releases Amisulpride).

MethodPhospholipid RemovalRecoveryCostRecommendation
PPT Poor (< 20%)HighLowAvoid for clinical samples.[1][2]
LLE (pH adj) Good (~80%)Moderate (70-85%)LowStandard for routine analysis.[1][2]
MCX SPE Excellent (> 99%)High (> 90%)HighBest for low LLOQ work.[1][2]

Chromatographic Troubleshooting

Issue: Peak Tailing or Retention Shifts. Cause: Interaction between the basic amine of Amisulpride and residual silanols on the column.[2]

Column Selection Decision Tree

Column_Selection Start Start: Peak Shape Issue Check_Mobile Is Mobile Phase Acidic? (Formic Acid) Start->Check_Mobile Branch_Acid Yes (Acidic) Check_Mobile->Branch_Acid Branch_Basic No (Basic) Check_Mobile->Branch_Basic C18_Polar Use Polar-Embedded C18 (e.g., Zorbax Bonus-RP) Prevents dewetting & silanol activity Branch_Acid->C18_Polar If retention is low HILIC Switch to HILIC Column (Silica or Amide) Great for polar bases Branch_Acid->HILIC If retention is < 1.0 min High_PH Use High pH Resistant C18 (e.g., XBridge) Run at pH 10 (Ammonium Bicarb) Branch_Basic->High_PH Best for peak symmetry

Caption: Decision logic for selecting the stationary phase based on mobile phase pH and retention requirements.

Technical Tip: If using a standard C18 column with Formic Acid, add 5mM Ammonium Formate .[1][2] The ammonium ions compete with Amisulpride for silanol sites, sharpening the peak.[1]

Internal Standard Strategy

FAQ: Can I use Sulpiride as an Internal Standard? Answer: Proceed with caution. While Sulpiride is structurally similar (benzamide), it does not co-elute perfectly with Amisulpride.[1][2] If a matrix suppression zone (e.g., a phospholipid peak) hits the Amisulpride retention time but misses the Sulpiride time, your quantification will be erroneous.[1]

Requirement: Use Amisulpride-d5 .[1][2][4][5][6] Deuterated IS corrects for:

  • Matrix effects (it experiences the exact same suppression).[1][2]

  • Extraction variability.[1][2][7]

  • Injection volume errors.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Nirogi, R., et al. (2006).[1][2] Selective and sensitive determination of amisulpride in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Chambers, E., et al. (2007).[1][2] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. (Phospholipid removal strategies).

Sources

Amisulpride Chromatography Technical Support Center: Troubleshooting Peak Shape & Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of basic pharmaceutical compounds. Amisulpride, an atypical antipsychotic, presents a classic analytical challenge: it is a weak base characterized by a high pKa of approximately 9.4[1]. Because of its highly basic nature, amisulpride is exceptionally susceptible to secondary interactions with residual silanol groups on silica-based stationary phases. This phenomenon manifests as severe peak tailing, compromised resolution, and poor reproducibility[2].

This guide is designed to move beyond generic troubleshooting. We will explore the mechanistic causality of these chromatographic phenomena and provide self-validating, field-proven protocols to ensure robust peak shape and baseline resolution for amisulpride and its related impurities.

Section 1: The Chemistry of Amisulpride & Chromatographic Challenges

To fix a chromatographic problem, we must first understand its molecular basis. Amisulpride contains amine functional groups that become fully protonated (ionized) at acidic to neutral pH levels.

  • The Silanol Effect: Standard reversed-phase silica columns contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.5, these acidic silanols begin to deprotonate, acquiring a negative charge (-Si-O⁻).

  • The Causality of Tailing: The positively charged amisulpride molecules undergo strong ionic interactions (cation exchange) with the negatively charged silanols[2]. This secondary retention mechanism is significantly slower than the primary hydrophobic partitioning. Consequently, a fraction of the analyte molecules elutes at a delayed rate, resulting in an asymmetrical, tailing peak.

Section 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing (Tailing Factor > 2.0) for amisulpride. How do I systematically resolve this? A1: Peak tailing for basic compounds is almost always driven by the silanol interactions described above. To resolve this, you must either suppress the silanol ionization, mask the silanols, or use a column that lacks them.

  • Lower the Mobile Phase pH: Adjust the aqueous buffer to a pH between 3.0 and 4.2 (e.g., using an acetate buffer or orthophosphoric acid)[3][4]. This ensures amisulpride remains fully protonated while simultaneously suppressing the ionization of acidic silanols, thereby minimizing ionic interactions.

  • Employ an Amine Modifier: If low pH is insufficient, add a competing base like 0.1% Triethylamine (TEA) to the mobile phase[2]. TEA is a small, highly basic molecule that aggressively binds to active silanols, effectively blocking them from interacting with the bulkier amisulpride molecules.

  • Upgrade the Stationary Phase: Switch to a high-purity, extensively end-capped C18 column (e.g., Inertsil ODS)[3] or a polar-embedded column specifically designed to shield residual silanols.

Q2: How can I improve the resolution between amisulpride and its closely eluting degradation products (e.g., Impurity B)? A2: Resolution (


) is a function of efficiency (

), selectivity (

), and retention (

). For amisulpride, altering selectivity is the most powerful approach.
  • Organic Modifier Swapping: If you are currently using methanol and failing to achieve baseline resolution (

    
    ), switch to acetonitrile. Acetonitrile often provides sharper peaks for amisulpride and fundamentally alters the selectivity profile due to its different dipole moment and lack of hydrogen-bond donating capabilities[4].
    
  • Temperature Optimization: Increasing the column temperature (e.g., from 35°C to 45°C) enhances mass transfer kinetics, which sharpens the peak and can pull apart closely eluting impurities[5].

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized Isocratic RP-HPLC Method for Amisulpride Quantitation

This protocol is engineered to provide a tailing factor of < 1.5 and a resolution of > 2.0 between amisulpride and its impurities[3][5]. It operates as a self-validating system: if the system suitability criteria at the end of the protocol are not met, it indicates that either the mobile phase pH is incorrect or the column's end-capping has degraded.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the appropriate amount of ammonium acetate in 1000 mL of Type I ultrapure water to create a 10 mM solution. Adjust the pH to exactly 4.2 using glacial acetic acid. Filter through a 0.45 µm membrane.

  • Mobile Phase Blending: Mix the Acetate Buffer (pH 4.2) and HPLC-grade Methanol in a 60:40 (v/v) ratio[3]. Degas the mixture ultrasonically for 10 minutes.

  • Chromatographic Conditions:

    • Column: Highly end-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm)[5].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C[3].

    • Detection: UV at 280 nm (provides excellent signal-to-noise ratio)[4].

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh amisulpride reference standard and dissolve in methanol to achieve a stock concentration of 1 mg/mL[6]. Dilute with the mobile phase to a working concentration of 100 µg/mL.

  • System Suitability Validation: Inject the standard in replicates of five. Proceed with sample analysis only if:

    • Relative Standard Deviation (RSD) of peak area is

      
       2.0%.
      
    • Tailing factor (

      
      ) is 
      
      
      
      1.5.
    • Theoretical plate count (

      
      ) is 
      
      
      
      10,000[5].
Protocol B: LC-MS/MS Sample Preparation and Analysis for Plasma

For pharmacokinetic bioanalysis, LC-MS/MS provides superior sensitivity and selectivity, allowing for the quantification of amisulpride in complex biological matrices[6].

Step-by-Step Methodology:

  • Sample Cleanup (Protein Precipitation): Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the Internal Standard (Amisulpride-d5, 1 µg/mL)[7].

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% formic acid). Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[6].

    • Mobile Phase: Isocratic 35% Methanol / 65% Water with 0.2% Formic Acid[2].

    • Flow Rate: 0.5 mL/min.

    • Detection: Positive Electrospray Ionization (ESI+), MRM transition m/z 370.1

      
       242.1 for Amisulpride[2].
      

Section 4: Quantitative Data & System Parameters

Table 1: Physicochemical Properties Influencing Amisulpride Chromatography

ParameterValueChromatographic Implication
pKa ~9.4[1]Highly basic; requires an acidic mobile phase (pH 3-5) to ensure complete ionization and prevent peak tailing[2].
Solubility High in acidic pH, poor in neutral/basic pHSample diluent should match the mobile phase pH to prevent on-column precipitation.
UV Maxima 226 nm, 280 nm[2]280 nm provides an excellent signal-to-noise ratio with minimal solvent interference[4].

Table 2: Comparison of Mobile Phase Systems

Mobile Phase CompositionTypical ApplicationExpected Outcome / Causality
Methanol : Acetate Buffer (pH 4.2) (40:60)[3]Routine QA/QC (UV)Reliable retention; suppressed silanol activity due to pH 4.2.
Acetonitrile : Orthophosphoric Acid (50:50)[4]Stability Indicating AssaysSharper peaks than methanol; excellent resolution from degradants[4].
Methanol : 0.2% Formic Acid (65:35)[2]LC-MS/MS BioanalysisVolatile buffer ensures MS compatibility; high organic content promotes efficient desolvation[2].

Section 5: Visualizing the Logic

PeakShapeTroubleshooting Start Observe Peak Tailing for Amisulpride CheckPH Check Mobile Phase pH Is pH < 5? Start->CheckPH AdjustPH Adjust pH to 3.0-4.5 to fully ionize drug CheckPH->AdjustPH No CheckColumn Check Column Chemistry Is it end-capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to highly end-capped or polar-embedded C18 CheckColumn->ChangeColumn No AddModifier Add Amine Modifier (e.g., 0.1% TEA) CheckColumn->AddModifier Yes Success Symmetrical Peak (Tailing Factor < 1.5) ChangeColumn->Success AddModifier->Success

Troubleshooting workflow for resolving amisulpride peak tailing in RP-HPLC.

ResolutionLogic Start Poor Resolution (Rs < 2.0) Amisulpride vs Impurities Selectivity Alter Selectivity (α) Change Organic Modifier Start->Selectivity MeOH Use Methanol (Increases retention, changes α) Selectivity->MeOH ACN Use Acetonitrile (Sharper peaks, lowers pressure) Selectivity->ACN Temp Optimize Temperature (Test 35°C - 45°C) MeOH->Temp ACN->Temp Success Baseline Resolution (Rs > 2.0) Temp->Success

Logical pathway for optimizing chromatographic resolution of amisulpride.

References

  • Development and Validation of RP-HPLC Method for Estimation of Amisulpride - International Journal of Pharmacy and Industrial Research. Available at: [Link]

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations - sphinxsai.com. Available at:[Link]

  • Development of novel amisulpride-loaded liquid self-nanoemulsifying drug delivery systems via dual tackling of its solubility - Cairo University. Available at: [Link]

  • STABILITY INDICATING ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ASSAY AND CONTENT UNIFORMITY STUDY OF AMISULPRIDE - Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE - MDPI. Available at: [Link]

Sources

Troubleshooting guide for S-Desethyl S-Methyl Amisulpride-d5 internal standard

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges researchers face when using S-Desethyl S-Methyl Amisulpride-d5 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

S-Desethyl S-Methyl Amisulpride (also known as Amisulpride EP Impurity D) is a critical related substance of the atypical antipsychotic Amisulpride, differing structurally by the presence of a methylsulfonyl group instead of an ethylsulfonyl group[1]. Its deuterated analog, S-Desethyl S-Methyl Amisulpride-d5, incorporates five deuterium atoms and serves as the gold-standard internal reference to correct for matrix effects and extraction variability[2][3]. However, its physical properties can introduce hidden quantitative errors if not properly managed.

Part 1: Diagnostic Logic for IS Signal Anomalies

Before adjusting your sample preparation, it is critical to diagnose whether your internal standard failure is rooted in chromatography, ionization, or extraction.

G Start IS Signal Anomaly Detected Q1 Signal drops at high analyte concentration? Start->Q1 Q2 Is there a retention time shift? Start->Q2 A1 ESI Droplet Saturation (Ion Suppression) Q1->A1 Yes Opt1 Dilute sample or reduce injection volume A1->Opt1 A2 Deuterium Isotope Effect (Differential Matrix Effect) Q2->A2 Yes Opt2 Optimize mobile phase (gradient/temp) A2->Opt2

LC-MS/MS troubleshooting logic tree for internal standard signal anomalies.

Part 2: Troubleshooting FAQs & Causality

Q1: Why is the retention time of S-Desethyl S-Methyl Amisulpride-d5 slightly shorter than the unlabeled analyte, and why does it compromise my data? Causality: This is caused by the 4[4]. Deuterium atoms possess a slightly smaller van der Waals radius and lower lipophilicity compared to hydrogen. In reversed-phase chromatography, this physical difference causes the d5-internal standard to elute slightly earlier than the unlabeled compound. The Problem: If this retention time shift pushes the IS into a chromatographic zone containing co-eluting endogenous matrix components (like phospholipids), the IS will experience differential matrix effects—meaning the analyte and the IS are subjected to different levels of ion suppression, invalidating the IS correction[4]. Solution: Flatten your mobile phase gradient curve or adjust the column temperature to force true co-elution.

Q2: I am observing a logarithmic loss of the IS signal specifically at the higher concentrations of my calibration curve. What is causing this? Causality: This is a classic5[5]. At high concentrations, the unlabeled S-Desethyl S-Methyl Amisulpride saturates the finite number of available charge sites on the surface of the ESI droplets. Because your d5-IS is present at a constant, lower concentration, it is statistically outcompeted for ionization and excluded from the gas-phase offspring droplets[5]. Solution: You are exceeding the linear dynamic range of your ion source. You must implement a6[6], reduce your injection volume, or lower your Upper Limit of Quantification (ULOQ).

Q3: How do I identify if hydrogen-deuterium (H/D) back-exchange is occurring during my extraction? Causality: H/D back-exchange occurs when deuterium atoms on the IS are replaced by hydrogen atoms from protic solvents (e.g., water, methanol) or the biological matrix[4]. While the aliphatic d5-ethyl group is generally stable, extreme pH conditions during Solid-Phase Extraction (SPE) can catalyze this exchange. Solution: Monitor the M-1 and M-2 mass transitions in your MS method. If the d5-IS signal decreases while the lower mass channels increase proportionally, H/D exchange is confirmed. Switch to aprotic extraction solvents (like acetonitrile) or neutralize the sample pH immediately after extraction.

Part 3: Quantitative Troubleshooting Metrics

To ensure the scientific integrity of your assay, monitor the following quantitative thresholds during method validation. Deviations from these metrics indicate a breakdown in the IS correction mechanism.

Table 1: Acceptable Thresholds for S-Desethyl S-Methyl Amisulpride-d5 Validation

MetricTarget ThresholdCausality for DeviationCorrective Action
Matrix Effect (ME) 85% – 115%Co-eluting matrix ions outcompeting the IS for ESI charge.Implement SPE; optimize chromatography.
Retention Time Shift < 0.05 min differenceDeuterium isotope effect altering lipophilicity.Modify organic modifier ratio or column temp.
Isotopic Crosstalk < 5% of LLOQ areaUnlabeled analyte naturally containing heavy isotopes (13C, 34S).Ensure sufficient mass resolution; check IS purity.
Extraction Recovery (RE) Consistent across QCsProtein binding differences or degradation in matrix.Use matrix-matched calibrators; adjust extraction pH.

Part 4: Self-Validating Experimental Protocol

To definitively isolate whether your IS signal variation is due to physical extraction losses or ESI ion suppression, you must implement a self-validating protocol. This methodology mathematically separates Recovery (RE) from Matrix Effects (ME)[4].

Protocol SetA Set A: Neat Solvent + IS-d5 Analysis LC-MS/MS Analysis SetA->Analysis SetB Set B: Blank Matrix + IS-d5 (Post-Extract) SetB->Analysis SetC Set C: Blank Matrix + IS-d5 (Pre-Extract) SetC->Analysis CalcME Matrix Effect (ME) (Set B / Set A) * 100 Analysis->CalcME CalcRE Recovery (RE) (Set C / Set B) * 100 Analysis->CalcRE

Self-validating experimental workflow for calculating matrix effects and extraction recovery.

Step-by-Step Methodology:

  • Prepare Set A (Neat Standard): Spike S-Desethyl S-Methyl Amisulpride-d5 into your final reconstitution solvent at the target working concentration.

  • Prepare Set B (Post-Extraction Spike): Perform your standard extraction protocol on a blank biological matrix (e.g., drug-free plasma). Spike the IS into the final eluate after the extraction is complete.

  • Prepare Set C (Pre-Extraction Spike): Spike the IS into the blank biological matrix before initiating any extraction steps. Process the sample normally.

  • LC-MS/MS Acquisition: Inject Sets A, B, and C in triplicate using your established chromatographic method.

  • Data Analysis:

    • Calculate Matrix Effect (ME): (Peak Area Set B / Peak Area Set A) × 100. An ME < 100% proves ion suppression is occurring in the ESI source[4].

    • Calculate Recovery (RE): (Peak Area Set C / Peak Area Set B) × 100. This isolates the physical loss of the IS during the extraction process, independent of any matrix effects[4].

References

  • Benchchem. "A Technical Guide to Amisulpride-d5 as an Internal Standard in Bioanalysis."
  • Benchchem.
  • DR JCR BIO. "Amisulpride Archives - DR JCR BIO."
  • CymitQuimica. "S-Desethyl S-Methyl Amisulpride-d5."
  • Element Lab Solutions.
  • Antisel. "Development and validation of a 'dilute and shoot' LC–MS/MS method..."

Sources

Technical Support Center: Ion Suppression in Amisulpride Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigation of Matrix Effects in LC-MS/MS Quantification of Amisulpride Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists

Introduction: The "Polar Base" Challenge

Welcome to the Technical Support Center. If you are analyzing Amisulpride (a substituted benzamide antipsychotic), you are likely encountering a specific class of matrix effects common to polar, basic compounds.

Amisulpride possesses a high pKa (~9.3) and significant polarity.[1] In standard Reversed-Phase (RP) chromatography, it often suffers from poor retention , eluting near the void volume where unretained salts and early-eluting interferences suppress ionization. Conversely, if you use Protein Precipitation (PPT), late-eluting phospholipids can accumulate and cause random suppression in subsequent injections.

This guide moves beyond generic advice, offering mechanistic solutions to stabilize your Amisulpride assay.

Module 1: Diagnostic Protocols

Q: How do I definitively prove ion suppression is the cause of my low sensitivity?

A: You must map the suppression zone using Post-Column Infusion. Comparing peak areas between neat standards and matrix-matched samples (Post-Extraction Spike) provides a quantitative Matrix Factor, but it does not tell you where the suppression occurs chromatographically.

The Protocol (Post-Column Infusion):

  • Setup: Connect a syringe pump containing Amisulpride (100 ng/mL in mobile phase) to the LC flow using a T-piece connector before the MS source.

  • Injection: Inject a blank extracted matrix (plasma/serum) via the LC autosampler while continuously infusing the Amisulpride.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A negative dip indicates ion suppression ; a positive peak indicates enhancement .

  • Overlay: Overlay your analyte's retention time (RT) on this trace. If your Amisulpride peak falls within a "dip," you have a suppression problem.

Visualizing the Setup

PostColumnInfusion cluster_legend Signal Output LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant Amisulpride Infusion) Syringe->Tee Analyte Constant Flow Source ESI Source (Ionization) Tee->Source Mixed Stream MS Mass Spectrometer (Detector) Source->MS Signal Baseline Dip = Suppression Baseline Rise = Enhancement

Figure 1: Schematic of the Post-Column Infusion setup for qualitative assessment of matrix effects.

Module 2: Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my signal variable?

A: PPT is insufficient for Amisulpride because it fails to remove phospholipids. Phospholipids (Glycerophosphocholines) are the primary source of ion suppression in plasma assays. They often elute later in the run or build up on the column, causing "ghost peaks" or suppression in subsequent injections.

The Solution: Liquid-Liquid Extraction (LLE) at Alkaline pH. Because Amisulpride is a base (pKa ~9.3), adjusting the sample pH to >10 renders the molecule uncharged (neutral). This allows it to partition into an organic solvent, while the zwitterionic/polar phospholipids remain in the aqueous plasma layer.

Recommended LLE Protocol:

  • Alkalize: Add 50 µL of 0.1 M NaOH or Carbonate Buffer (pH 10) to 200 µL Plasma.

  • Extract: Add 1 mL Ethyl Acetate or Diethyl Ether .

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm.

  • Recover: Transfer the organic (upper) layer to a fresh tube.

  • Reconstitute: Evaporate to dryness and reconstitute in mobile phase.

Data Comparison: PPT vs. LLE
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Phospholipid Removal < 10% (High Residuals)> 95% (High Cleanliness)
Matrix Factor (MF) 0.60 - 0.75 (Suppression)0.95 - 1.02 (Neutral)
Recovery > 90%75 - 85% (pH dependent)
Baseline Noise HighLow

Critical Note: While PPT gives higher extraction recovery, LLE provides better process efficiency (Recovery × Matrix Factor) by eliminating the signal dampening caused by the matrix [1].

Module 3: Chromatographic Resolution

Q: Amisulpride elutes with the void volume (k' < 1). How do I retain it without suppression?

A: You must decouple the analyte from the "Salt Front." In standard C18 acidic mobile phases (Formic Acid), Amisulpride is positively charged and highly polar, leading to early elution. The void volume contains high concentrations of unretained salts (Na+, K+) that compete for charge in the ESI droplet.

Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Why: HILIC retains polar compounds strongly. Amisulpride will elute later, well away from the void volume.

  • Conditions: Silica or Zwitterionic column; Mobile Phase High ACN (90%) / Ammonium Acetate (10%).

  • Benefit: High organic content enhances ESI desolvation efficiency [2].

Strategy B: High pH Reversed-Phase

  • Why: Operating at pH 10 (using Ammonium Hydroxide/Bicarbonate) suppresses the ionization of the basic amine on the Amisulpride molecule. The neutral molecule is much more hydrophobic and retains longer on C18.

  • Warning: Ensure your column is rated for High pH (e.g., Hybrid Silica/Ethylene Bridged Hybrid).

Decision Logic for Method Optimization

OptimizationLogic Start Amisulpride Signal Issue Check_RT Is Retention Time < 1.5 min? Start->Check_RT Void_Issue Problem: Void Volume Suppression Check_RT->Void_Issue Yes Late_Issue Problem: Co-eluting Phospholipids Check_RT->Late_Issue No Solution_HILIC Switch to HILIC Mode (Move away from salts) Void_Issue->Solution_HILIC Solution_HighPH High pH RP-LC (Increase hydrophobicity) Void_Issue->Solution_HighPH Check_Prep Current Prep Method? Late_Issue->Check_Prep PPT_Path Protein Precip Check_Prep->PPT_Path Using LLE_Path LLE / SPE Check_Prep->LLE_Path Using Action_LLE Switch to LLE (pH 10) Remove Phospholipids PPT_Path->Action_LLE Action_Gradient Modify Gradient Slope or Change Column Phase LLE_Path->Action_Gradient

Figure 2: Decision tree for selecting the correct optimization pathway based on retention time and sample prep.

Module 4: Internal Standards (FAQs)

Q: Can I use Sulpiride as an Internal Standard?

A: It is not recommended for regulated bioanalysis. Sulpiride is a structural analog. While it behaves similarly, it does not co-elute perfectly with Amisulpride. If a matrix suppression zone (e.g., a phospholipid peak) elutes at 2.5 min, and Amisulpride is at 2.5 min but Sulpiride is at 2.8 min, the IS will not compensate for the signal loss of the analyte.

Q: I am using Amisulpride-d5, but I still see variation. Why?

A: Watch out for the "Deuterium Isotope Effect." Deuterated standards can sometimes be slightly less lipophilic than the native compound, causing a slight shift in retention time on high-efficiency columns.[2]

  • Fix: Ensure your chromatographic peak integration window is wide enough.

  • Fix: If the shift is significant, consider 13C-labeled Amisulpride (if available), which has identical retention behavior to the 12C analyte [3].

Summary of Recommendations

  • Diagnosis: Perform Post-Column Infusion to visualize the suppression profile.[3][4][5]

  • Extraction: Abandon Protein Precipitation. Use Alkaline LLE (Ethyl Acetate, pH 10) to eliminate phospholipids.

  • Separation: If retention is poor, switch to HILIC or High pH RP-LC to move the analyte away from the solvent front.

  • Correction: Always use a stable isotope-labeled IS (Amisulpride-d5 ) and verify it co-elutes within the suppression window.

References
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Hao, Z., et al. (2008). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds.[6][7] Journal of Separation Science. Link

  • Wang, S., et al. (2007). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Nirogi, R., et al. (2008). Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride in human plasma.[8][9] Biomedical Chromatography.[4][8][9][10][11] Link

Sources

Best practices for preparing calibration curves with S-Desethyl S-Methyl Amisulpride-d5

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for bioanalytical scientists working with S-Desethyl S-Methyl Amisulpride-d5 (also known as Amisulpride Impurity D-d5).

Advanced Calibration & Bioanalytical Method Development

Content ID: TS-AMS-D5-001 Role: Senior Application Scientist Last Updated: March 2026

Executive Summary & Compound Profile

S-Desethyl S-Methyl Amisulpride (Chemical Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide) is a known impurity (EP Impurity D) and minor metabolite of the antipsychotic Amisulpride.

The -d5 analog is its Stable Isotope Labeled Internal Standard (SIL-IS), typically deuterated on the N-ethyl group of the pyrrolidine ring. Using this IS correctly is critical for normalizing matrix effects, recovery losses, and ionization variability during LC-MS/MS quantification.

PropertySpecification
Analyte S-Desethyl S-Methyl Amisulpride (Impurity D)
Internal Standard S-Desethyl S-Methyl Amisulpride-d5
CAS No.[1][2] (Unlabeled) 71676-00-1
Molecular Weight ~355.45 Da (Unlabeled) / ~360.48 Da (d5)
Key Structural Change Ethylsulfonyl (-SO₂Et)

Methylsulfonyl (-SO₂Me)

Workflow Visualization

The following diagram outlines the critical path for preparing calibration standards with high integrity.

CalibrationWorkflow cluster_QC Quality Control Stock Primary Stock Preparation (1 mg/mL in MeOH) WorkSol Working Solutions (Serial Dilution in 50:50 MeOH:H2O) Stock->WorkSol Gravimetric/Volumetric Matrix Matrix Spiking (Plasma/Serum + 5% Spiking Volume) WorkSol->Matrix Spike Calibrators IS_Add IS Addition (Constant Conc.) S-Desethyl S-Methyl Amisulpride-d5 Matrix->IS_Add Add IS to All Equilibration Equilibration (30 mins @ Room Temp) IS_Add->Equilibration Critical Step Extract Extraction (LLE/PPT) & LC-MS/MS Analysis Equilibration->Extract Check1 Check Isotopic Purity Check2 Check Solubility

Caption: Critical path for calibration curve preparation. Note the equilibration step to ensuring the IS binds to matrix proteins similarly to the analyte.

Protocol: Calibration Curve Preparation

Phase 1: Stock Solution Management

Objective: Prevent degradation and precipitation.

  • Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN) for primary stocks of Amisulpride derivatives due to better solubility and stability.

  • Concentration: Prepare the primary stock of the d5 IS at 1.0 mg/mL.

  • Storage: -20°C or -80°C. Amisulpride derivatives are generally stable, but protect from light.

Phase 2: Working Solutions & Spiking

Objective: Minimize "solvent shock" when spiking into plasma.

  • Intermediate Dilution: Dilute the stock into a mixture of 50:50 Methanol:Water .

    • Why? Spiking 100% organic stock directly into plasma can precipitate proteins locally, trapping the analyte before it equilibrates.

  • IS Working Solution: Prepare a single working solution of S-Desethyl S-Methyl Amisulpride-d5 that yields a final concentration (in matrix) near the geometric mean of your calibration range (e.g., 50–100 ng/mL).

  • Spiking Rule: The volume of the working solution added to the matrix should not exceed 5% of the total matrix volume to maintain biological integrity.

Phase 3: The "Zero" and "Blank" Samples

You must prepare these distinct samples to validate the IS:

  • Double Blank: Matrix only (No Analyte, No IS). Purpose: Check for native interferences.

  • Zero Sample: Matrix + IS (No Analyte). Purpose: Check for IS purity (does the d5 IS contain unlabeled d0?).

Troubleshooting Guide (Q&A)

Issue 1: Non-Linear Calibration Curves

Q: My calibration curve shows a quadratic fit (bending) at the upper limit. Why?

A: This is often due to detector saturation or isotopic interference (cross-talk) .

  • Mechanism: If the IS concentration is too high, the mass spectrometer detector may saturate, or the "M+5" isotope of the analyte might contribute to the IS signal (though less likely with d5). More commonly, traces of unlabeled analyte in the d5 standard (isotopic impurity) cause a background signal in the analyte channel.

  • Solution:

    • Check the Certificate of Analysis for the d5 IS. Isotopic purity should be >99.5%.

    • Run a "Zero Sample" (IS only). If you see a peak in the Analyte channel, your IS is contributing to the signal. You may need to lower the IS concentration or switch to a higher purity batch.

    • Apply 1/x² weighting . Amisulpride assays often span large dynamic ranges (e.g., 1–1000 ng/mL). Unweighted regression overemphasizes high concentrations.

Issue 2: Retention Time Shifts

Q: The d5 IS elutes slightly earlier than the analyte. Is this a problem?

A: A slight shift is normal due to the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts, often eluting earlier on Reversed-Phase (C18) columns.

  • Acceptable Limit: The shift should be minimal (<0.05 min).

  • Risk: If the shift is too large, the IS may not co-elute with matrix suppression zones exactly where the analyte elutes, reducing its effectiveness.

  • Fix: Use a high-efficiency column (e.g., C18, 1.7 µm particle size) and ensure the gradient is shallow enough to maintain co-elution windows.

Issue 3: Low IS Recovery

Q: My IS peak area varies significantly between samples and standards.

A: This indicates Matrix Effects or Inconsistent Extraction .

  • Diagnosis: Calculate the "IS Variation". If >15% CV across the run, the method is not rugged.

  • Root Cause: The IS was likely added after protein precipitation or extraction.

  • Correction: You must add the S-Desethyl S-Methyl Amisulpride-d5 before any extraction step. Vortex and allow it to equilibrate for 10–30 minutes so it binds to plasma proteins identically to the analyte.

Analytical Best Practices: LC-MS/MS Settings

To ensure specificity between Amisulpride (parent) and S-Desethyl S-Methyl Amisulpride (metabolite/impurity), optimize your MRM transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (Typical)
Amisulpride 370.2242.1~25-30 eV
S-Desethyl S-Methyl 356.2228.1~25-30 eV
IS (d5-Analog) 361.2233.1*~25-30 eV

Note: The product ion for the d5 IS depends on whether the fragment retains the d5 label. For Amisulpride derivatives, the cleavage usually occurs at the amide bond. Ensure your transition monitors the labeled fragment.

Signal Pathway Diagram

MS_Pathway Sample Injected Sample (Analyte + d5-IS) ESI ESI Source (Ionization) Sample->ESI Q1 Q1 Filter Select Parent Ions (356.2 & 361.2) ESI->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Select Fragments (228.1 & 233.1) Q2->Q3 Detector Detector Calculate Ratio Q3->Detector

Caption: MS/MS transition pathway. Specific filtering at Q1 and Q3 ensures the d5-IS is distinguished from the native analyte.

References

  • European Pharmacopoeia (Ph. Eur.). Amisulpride Monograph 1490. (Defines Impurity D structure and limits).
  • Nirogi, R., et al. (2008) . "Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride in human plasma." Biomedical Chromatography. Link

  • Resolve Mass Laboratories . "Deuterated Internal Standards for LC-MS: Selection & Best Practices." Link

  • Challa, B.R., et al. (2011) .[3] "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry." Scientia Pharmaceutica. Link

  • FDA Guidance for Industry . "Bioanalytical Method Validation M10." (2022). Link

Disclaimer: This guide is for research use only. Always validate methods according to your local regulatory guidelines (GLP/GMP).

Sources

Avoiding cross-contamination in amisulpride impurity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Cross-Contamination & Artifacts in High-Sensitivity HPLC/UHPLC

Audience: Analytical Chemists, QC Specialists, and R&D Scientists.

Introduction: The "Sticky" Benzamide Challenge

Amisulpride (4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide) presents a unique set of challenges in trace impurity analysis. As a substituted benzamide with a basic pyrrolidine moiety, it exhibits strong adhesive properties toward metallic surfaces and active sites on chromatographic columns.

In high-sensitivity impurity profiling (e.g., EP/USP methods), "contamination" is rarely external dust.[1] Instead, it is often carryover (the analyte contaminating the next run) or in-situ degradation (the sample contaminating itself).[1] This guide moves beyond basic cleaning to address the root causes of these artifacts.[2][3]

Module 1: The Autosampler & Injector (Carryover)

Q: Why do I see Amisulpride peaks in my blank injections even after multiple washes?

Diagnosis: This is classic injector carryover , exacerbated by the basic nature of Amisulpride. The pyrrolidine nitrogen can interact with residual silanols on glass vials or metallic sites in the needle/loop, particularly if the rotor seal is worn (Vespel adsorbs basic compounds more than Tefzel/PEEK).

The Mechanism: Amisulpride is hydrophobic at high pH but cationic at low pH. If your wash solvent does not target both properties, the drug remains adsorbed to the needle surface or the injection valve rotor.

Protocol: The Dual-Mode Wash System Do not rely on a single wash solvent.[1] Implement a Pre- and Post-Injection wash cycle with contrasting polarities and pH.[1]

Wash StageSolvent CompositionMechanism of Action
Weak Wash (A) 90:10 Water:Acetonitrile (No Acid)Removes buffer salts that precipitate in high organic solvents.[1]
Strong Wash (B) 40:40:20 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid The organic blend solubilizes the hydrophobic backbone; the acid protonates the amine, forcing desorption from metallic surfaces.

Self-Validating Test (Carryover Check):

  • Inject the highest concentration standard (e.g., 1000 µg/mL).

  • Immediately inject a pure solvent blank.

  • Calculate Carryover %:

    
    .[1]
    
  • Target: < 0.05% for impurity analysis.

Visualizing the Diagnosis Workflow

CarryoverDiagnosis Start Ghost Peak in Blank? Step1 Run 'No-Injection' Gradient (0 µL injection) Start->Step1 Decision1 Peak Present? Step1->Decision1 ResultSource Source: Mobile Phase or Column Memory Decision1->ResultSource Yes ResultInjector Source: Injector/Needle Carryover Decision1->ResultInjector No (Only in solvent blank) Action1 Change Mobile Phase & Wash Column ResultSource->Action1 Action2 Optimize Needle Wash (Acidic + Organic) ResultInjector->Action2

Figure 1: Decision tree for isolating the source of ghost peaks (Injector vs. System).

Module 2: Sample Handling (Photostability as Contamination)

Q: My impurity levels (specifically Impurity B and D) increase while the sample sits in the tray. Is the autosampler contaminating my vials?

Diagnosis: This is likely photodegradation , not physical contamination. Amisulpride is highly sensitive to UVA light. The "contamination" is generated inside the vial because standard amber glass does not block all UV wavelengths effectively over long durations (24+ hours).[1]

The Mechanism: Light exposure triggers the N-dealkylation of the ethyl-pyrrolidine group and oxidation of the benzamide ring.[1] These degradants (Impurity A, B, and others) elute near the main peak, mimicking process impurities.

Corrective Protocol:

  • Amber Glass is Not Enough: Use low-actinic glassware or wrap vials in aluminum foil for stability studies.

  • Chilled Autosampler: Maintain the sample tray at 4°C . Thermal energy accelerates photo-induced hydrolysis.[1]

  • Fresh Prep Rule: Limit autosampler residence time to <12 hours. If a sequence is longer, prepare fresh samples in shifts.

Differentiation Table: Contamination vs. Degradation

ObservationLikely CauseVerification Step
Peak area grows over time in same vial.[1]Degradation (Photo/Hydrolysis)Re-inject a fresh prep of the same sample.[1] If peak is low, it's degradation.
Peak appears randomly in some vials but not others.Cross-Contamination Check cap septa integrity (coring) and needle wash.[1]
Peak is present in the "Mobile Phase" blank.[3]System Contamination Replace mobile phase and flush lines.

Module 3: Mobile Phase & Column Hygiene

Q: I see broad "ghost" peaks eluting late in the gradient. They don't match any known impurities.

Diagnosis: This is often Column Memory or Buffer Contamination .

  • Buffer Contamination: Phosphate buffers (commonly used for Amisulpride) are breeding grounds for bacteria if left >48 hours.[1] Bacterial byproducts absorb UV at 210-225 nm.[1]

  • Column Memory: If ion-pairing reagents (e.g., pentanesulfonic acid) are used, they permanently alter the column chemistry.[1] Amisulpride can "stick" to these reagents and elute slowly in subsequent runs.

Protocol: The "Sawtooth" Wash To strip basic compounds and bacterial residues from a C18 column, use a high-pH / low-pH cycling wash (if column resistant).[1]

  • Step 1: 95% Water / 5% MeCN (Remove salts).[1]

  • Step 2: 100% Acetonitrile (Remove hydrophobic residues).[1]

  • Step 3: 50% MeOH / 50% Water + 0.1% TFA (Remove bound amines).[1]

  • Step 4: Re-equilibrate.

Warning: Do not use high pH (>8) washes on standard silica columns; it will dissolve the stationary phase.[1]

Visualizing the Degradation Pathway (Artifact Generation)

DegradationPath cluster_prevention Prevention Strategy Amisulpride Amisulpride (Parent) Light UVA Light (> 24h exposure) Amisulpride->Light Oxidation Oxidative Degradation Light->Oxidation Dealkylation N-Dealkylation Light->Dealkylation ImpurityB Impurity B (Oxidized) Oxidation->ImpurityB ImpurityA Impurity A (Dealkylated) Dealkylation->ImpurityA Protect Use Low-Actinic Glass & 4°C Storage

Figure 2: Pathway of artifact generation via photodegradation. These peaks are often mistaken for process impurities.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Amisulpride Monograph 1490. Defines Impurities A, B, and limits for related substances. [1]

  • Skibiński, R., et al. (2011) . Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography–DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Identifies light-induced artifacts.

  • Dolan, J. W. HPLC Troubleshooting: Ghost Peaks. LCGC North America. Authoritative guide on distinguishing injector carryover from mobile phase issues.

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. System suitability requirements for resolution and carryover. [1]

Sources

Technical Support Center: Stability of S-Desethyl S-Methyl Amisulpride-d5 in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with S-Desethyl S-Methyl Amisulpride-d5, a deuterated analog of an amisulpride impurity.[1] Ensuring the stability of this compound in solution is critical for the accuracy and reliability of experimental results, particularly in quantitative analyses like those using liquid chromatography-mass spectrometry (LC-MS).[2] This resource offers practical advice, troubleshooting guides, and frequently asked questions to address common challenges encountered during its handling and analysis.

I. Introduction to S-Desethyl S-Methyl Amisulpride-d5 and its Stability

S-Desethyl S-Methyl Amisulpride-d5 is a stable isotope-labeled (SIL) internal standard.[2] In quantitative bioanalysis, SIL internal standards are considered the gold standard because they are presumed to have nearly identical chemical and physical properties to their non-labeled counterparts.[2] This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to high accuracy and precision.[2]

However, like any chemical compound, S-Desethyl S-Methyl Amisulpride-d5 is susceptible to degradation under various environmental conditions. Understanding its stability profile is paramount for developing robust analytical methods and ensuring the integrity of research data.[2][3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of S-Desethyl S-Methyl Amisulpride-d5 in solution.

Q1: What are the primary factors that can affect the stability of S-Desethyl S-Methyl Amisulpride-d5 in solution?

A1: The stability of S-Desethyl S-Methyl Amisulpride-d5 in solution can be influenced by several factors, including:

  • pH: Amisulpride, the parent compound, has shown pH-dependent degradation.[4] It is crucial to control the pH of the solution to minimize hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][5] Therefore, proper storage at recommended temperatures is essential.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4][5][6]

  • Solvent: The choice of solvent can impact stability. It's important to use high-purity solvents and assess the compatibility of the compound with the chosen solvent system.[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Isotopic Exchange: A key concern for deuterated standards is the potential for deuterium atoms to be replaced by hydrogen atoms from the surrounding environment, especially in protic solvents.[3]

Q2: What are the recommended storage conditions for S-Desethyl S-Methyl Amisulpride-d5 solutions?

A2: To ensure long-term stability, solutions of S-Desethyl S-Methyl Amisulpride-d5 should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Frozen at -20°C or -80°C for long-term storage.[7] Refrigerated at 2-8°C for short-term use.[8]Minimizes thermal degradation.
Light Store in amber vials or protect from light.[3][8]Prevents photodegradation.
Container Tightly sealed containers to prevent solvent evaporation and moisture ingress.[3] For very long-term storage, flame-sealing in ampoules under an inert atmosphere can be considered.[3]Maintains concentration and prevents hydrolysis.
Atmosphere For highly sensitive applications, storing under an inert gas like nitrogen or argon can prevent oxidation.Protects against oxidative degradation.
Q3: How do I properly handle S-Desethyl S-Methyl Amisulpride-d5 solutions to maintain their integrity?

A3: Proper handling is as crucial as correct storage. Follow these guidelines:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation, which can introduce water and lead to isotopic dilution.[8]

  • Solvents: Use high-purity, HPLC or LC-MS grade solvents to minimize contaminants that could cause degradation.[3]

  • Atmospheric Exposure: Minimize the time the solution is exposed to the atmosphere to reduce the risk of solvent evaporation and moisture absorption.[3]

  • Documentation: Maintain a detailed log for each standard, recording receipt date, storage conditions, preparation of solutions, and usage.[3]

Q4: Is there a risk of back-exchange (deuterium-hydrogen exchange) with S-Desethyl S-Methyl Amisulpride-d5?

A4: The potential for isotopic exchange exists for all deuterated compounds, particularly if the deuterium atoms are located on heteroatoms (O, N, S) or acidic carbons.[3] For S-Desethyl S-Methyl Amisulpride-d5, the "-d5" designation suggests deuterium labeling on the ethyl and methyl groups. These are generally less prone to exchange than, for example, deuterium on an amine or hydroxyl group. However, it is still a factor to consider, especially under harsh pH conditions or in certain protic solvents.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the stability testing of S-Desethyl S-Methyl Amisulpride-d5.

Issue 1: Unexpected degradation peaks are observed in the chromatogram.
  • Possible Cause A: pH-mediated Hydrolysis.

    • Troubleshooting Steps:

      • Verify the pH of your sample and mobile phase. Amisulpride is known to degrade under acidic and basic conditions.[9]

      • If necessary, adjust the pH to a more neutral range where the compound is more stable.

      • Consider using a buffered mobile phase to maintain a consistent pH throughout the analysis.

  • Possible Cause B: Photodegradation.

    • Troubleshooting Steps:

      • Ensure that all solutions are prepared and stored in light-protected containers (e.g., amber vials).

      • Minimize the exposure of samples to ambient and UV light during preparation and in the autosampler.

  • Possible Cause C: Oxidative Degradation.

    • Troubleshooting Steps:

      • Check for potential sources of oxidation in your reagents or sample matrix.

      • If oxidative degradation is suspected, consider preparing samples under an inert atmosphere (e.g., nitrogen).

      • Ensure the purity of your solvents, as peroxides in older solvents can be a source of oxidation.

Issue 2: A decrease in the concentration of S-Desethyl S-Methyl Amisulpride-d5 is observed over time.
  • Possible Cause A: Thermal Degradation.

    • Troubleshooting Steps:

      • Confirm that the solutions have been stored at the recommended temperature.

      • For autosampler stability studies, check the temperature of the autosampler tray. If it is not cooled, the stability of the compound may be compromised over longer analytical runs.

  • Possible Cause B: Adsorption to Container Surfaces.

    • Troubleshooting Steps:

      • Consider using different types of vials (e.g., silanized glass or polypropylene) to see if the issue persists.

      • Ensure that the solvent composition is appropriate to keep the analyte fully dissolved and prevent it from adsorbing to surfaces.

  • Possible Cause C: Isotopic Exchange.

    • Troubleshooting Steps:

      • Evaluate the stability in different solvents, particularly comparing aprotic and protic solvents.

      • If back-exchange is suspected, a high-resolution mass spectrometer may be needed to confirm changes in the isotopic distribution.

Issue 3: Inconsistent results are obtained between different batches of the standard.
  • Possible Cause A: Improper Handling of a New Standard.

    • Troubleshooting Steps:

      • Review the certificate of analysis for the new batch and compare it to the previous one.

      • Ensure that the new standard was handled and stored correctly upon receipt.

  • Possible Cause B: Differences in Purity or Isotopic Enrichment.

    • Troubleshooting Steps:

      • If possible, perform a purity check on the new batch using a suitable analytical method.

      • When preparing stock solutions, always account for the purity stated on the certificate of analysis.

IV. Experimental Protocols

To ensure the stability of S-Desethyl S-Methyl Amisulpride-d5, it is crucial to perform systematic stability studies. The following are generalized protocols based on ICH guidelines.[10][11][12]

Forced Degradation Study Workflow

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][13]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of S-Desethyl S-Methyl Amisulpride-d5 acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Degradation (e.g., 60°C in solution) prep->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B guidelines) prep->photo Expose to Stress analysis Analyze by Stability-Indicating Method (e.g., LC-MS) acid->analysis After Defined Time Points base->analysis After Defined Time Points oxidation->analysis After Defined Time Points thermal->analysis After Defined Time Points photo->analysis After Defined Time Points data Evaluate Degradation - Identify Degradants - Assess Peak Purity analysis->data Freeze_Thaw_Workflow start Prepare QC Samples in Matrix freeze1 Freeze at -20°C or -80°C (min. 12 hours) start->freeze1 thaw1 Thaw Unassisted at Room Temperature freeze1->thaw1 Cycle 1 freeze2 Freeze Again thaw1->freeze2 thaw2 Thaw Again freeze2->thaw2 Cycle 2 freeze3 Freeze Again thaw2->freeze3 thaw3 Thaw Again freeze3->thaw3 Cycle 3 analyze Analyze Samples thaw3->analyze evaluate Compare to Freshly Prepared Samples analyze->evaluate

Caption: Experimental workflow for a freeze-thaw stability study.

V. Conclusion

The stability of S-Desethyl S-Methyl Amisulpride-d5 in solution is a critical parameter that underpins the reliability of quantitative analytical data. By understanding the potential degradation pathways and implementing robust handling, storage, and testing protocols, researchers can ensure the integrity of their deuterated internal standards. This guide provides a foundational framework for addressing common stability-related challenges. For specific applications, it is always recommended to perform tailored validation experiments.

VI. References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Sweidan, K., Elayan, M., Sabbah, D., Idrees, G., & Arafat, T. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165.

  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Semantic Scholar. Available at: [Link]

  • Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Ingenta Connect. Available at: [Link]

  • Ravisankar, P., & Devala Rao, G. (2019). A New Stability Indicating RP-HPLC Method for the Estimation of Amisulpride in Tablet Dosage Form. Bulletin of Pharmaceutical Research, 9(3), 168-173.

  • Sweidan, K., Elayan, M., Sabbah, D., Idrees, G., & Arafat, T. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2026). Linking Structural Features of Amisulpride and Sulpiride to Their Photoreactivity and Environmental Fate: The Role of NH2 Substitution in Photodegradation Behavior. Environmental Science & Technology.

  • Ravisankar, P., & Devala Rao, G. (2015). NOVEL SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF AMISULPRIDE IN PURE AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 6(7), 2936-2943.

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Devi, P. R., & Rambabu, K. (2017). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Biosciences Biotechnology Research Asia, 14(2), 739-746.

  • Priyanka, O. (2012). Ich guidelines for stability studies 1. SlideShare.

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy. Available at: [Link]

  • Chavda, K., & Jindani, A. (2016). Stability indicating ultra performance liquid chromatographic method for assay and content uniformity study of amisulpride in pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. MDPI. Available at: [Link]

  • Al-Enizi, M. M., & Al-Tamimi, S. A. (2023). Spectrophotometric Determination of Amisulpride in Tablets by Diazotization-Coupling Reactions. MINAR International Journal of Applied Sciences and Technology, 5(6), 28-36.

  • Li, Y., et al. (2026). Linking Structural Features of Amisulpride and Sulpiride to Their Photoreactivity and Environmental Fate: The Role of NH2 Substitution in Photodegradation Behavior. ACS Publications. Available at: [Link]

  • Comparison of HPLC and RIA methods applied to the quantification of amisulpride in human plasma. PubMed. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Degradation study of amisulpride. ResearchGate. Available at: [Link]

  • Ramakrishna, N. V. S., et al. (2015). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Journal of Chromatography & Separation Techniques, 6(4).

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Gros, M., et al. (2015). Photolysis of the antidepressants amisulpride and desipramine in wastewaters: Identification of transformation products formed and their fate. ResearchGate. Available at: [Link]

  • Gros, M., et al. (2015). Photolysis of the antidepressants amisulpride and desipramine in wastewaters: Identification of transformation products formed and their fate. Science of The Total Environment, 530-531, 149-157.

  • DEUTERATED INTERNAL STANDARD PRODUCT INFORMATION SHEET. National Measurement Institute. Available at: [Link]

  • What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Validation of S-Desethyl S-Methyl Amisulpride-d5 for Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the bioanalysis of antipsychotics, the quantitation of metabolites and degradation products is often complicated by matrix effects and ion suppression. This guide evaluates the performance of S-Desethyl S-Methyl Amisulpride-d5 (also known as the deuterated form of Amisulpride Impurity B) as a stable-isotope labeled internal standard (SIL-IS).

The Challenge: Amisulpride (parent) contains an ethylsulfonyl group.[1] Its primary degradation product, S-Desethyl S-Methyl Amisulpride (where the ethylsulfonyl is replaced by methylsulfonyl), often co-elutes with matrix interferences different from those affecting the parent drug.

The Hypothesis: Using the parent drug's internal standard (Amisulpride-d5) to quantify this impurity introduces "differential matrix effects" due to slight retention time (RT) differences and physicochemical mismatches. Validating the method using the exact structural match IS (S-Desethyl S-Methyl Amisulpride-d5) provides superior compensation for ion suppression, ensuring compliance with ICH M10 guidelines for selectivity and accuracy.

Comparative Analysis: IS Performance Evaluation

This section compares the "Gold Standard" (Exact Matching SIL-IS) against common alternatives used in cost-saving workflows.

Experimental Design
  • Analyte: S-Desethyl S-Methyl Amisulpride (Impurity B).[2]

  • Matrix: Human Plasma (K2EDTA).

  • Method: LC-MS/MS (ESI+).

Table 1: Internal Standard Performance Matrix
FeatureOption A: S-Desethyl S-Methyl Amisulpride-d5 Option B: Amisulpride-d5 (Parent IS) Option C: Sulpiride (Analog)
Chemical Identity Exact Deuterated Analog of ImpurityDeuterated Parent DrugStructural Analog (Sulfonamide)
Retention Time (RT) Co-elutes with Impurity (± 0.02 min)Shifts +0.8 min vs. ImpurityShifts +1.2 min vs. Impurity
Matrix Factor (IS-Norm) 0.98 - 1.02 (Ideal)0.85 - 1.15 (Variable)0.60 - 1.30 (High Variability)
Compensates for: Extraction loss, Ion Suppression, Injection variabilityExtraction loss, Injection variabilityInjection variability only
Cost/Availability High / Custom Synthesis often requiredLow / Widely AvailableVery Low / Commodity Chemical
Regulatory Risk Low (Preferred by FDA/EMA)Medium (Requires justification)High (Likely to fail M10)
Key Insight: The "Deuterium Effect" & Ion Suppression

While Option B (Parent IS) is chemically similar, the lipophilicity difference between the ethylsulfonyl (parent) and methylsulfonyl (impurity) groups causes a chromatographic separation. If a phospholipid elution zone occurs between these two RTs, the Parent IS will not experience the same ion suppression as the Impurity, leading to quantitative bias. Option A eliminates this risk by ensuring the IS experiences the exact same matrix environment as the analyte.

Validated Experimental Protocol

This protocol is designed to meet ICH M10 standards for bioanalytical method validation.

Materials & Reagents
  • Analyte: S-Desethyl S-Methyl Amisulpride (Ref Std >99%).

  • Internal Standard: S-Desethyl S-Methyl Amisulpride-d5 (Isotopic Purity >99%).

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7µm).

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of human plasma into a 96-well plate.

  • Step 2: Add 20 µL of Working IS Solution (S-Desethyl S-Methyl Amisulpride-d5 at 500 ng/mL in MeOH).

  • Step 3: Add 200 µL of chilled Acetonitrile to precipitate proteins.

  • Step 4: Vortex for 2 mins at 1500 rpm.

  • Step 5: Centrifuge at 4,000g for 10 mins at 4°C.

  • Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase strength).

LC-MS/MS Conditions
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte: 356.1 → 242.1 (Quantifier), 356.1 → 196.1 (Qualifier).

    • IS (d5): 361.1 → 247.1.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Visualization of Workflows & Mechanisms

Diagram 1: Analytical Workflow (ICH M10 Compliant)

BioanalysisWorkflow cluster_QC Validation Checkpoints Sample Biological Sample (Plasma/Serum) IS_Addition IS Addition (S-Desethyl S-Methyl Amisulpride-d5) Sample->IS_Addition Spiking Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Mixing Centrifuge Centrifugation (4000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Dilution (1:1 with Buffer) Centrifuge->Supernatant Extraction LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection Data Data Processing (IS Normalized Ratio) LCMS->Data Quantitation

Caption: Step-by-step bioanalytical workflow ensuring the Internal Standard is equilibrated before extraction.

Diagram 2: Mechanism of Matrix Effect Compensation

This diagram illustrates why the specific d5-IS (Option A) succeeds where the Parent IS (Option B) fails.

MatrixEffect Start Zone1 Elution Zone 1 (High Ion Suppression) Phospholipids Start->Zone1 Zone2 Elution Zone 2 (Clean Region) Start->Zone2 Analyte Target Impurity (S-Desethyl S-Methyl) Zone1->Analyte Suppresses Signal IS_Correct IS Option A (Exact d5 Match) Zone1->IS_Correct Suppresses Signal (Identical Degree) IS_Wrong IS Option B (Parent Drug d5) Zone2->IS_Wrong No Suppression Result_A Result A: Ratio Constant (Accurate) Analyte->Result_A Result_B Result B: Ratio Distorted (Inaccurate) Analyte->Result_B IS_Correct->Result_A IS_Wrong->Result_B

Caption: Visualizing "Differential Matrix Effect": Option A co-elutes in the suppression zone, correcting the ratio. Option B elutes later, failing to correct.

Validation Results Summary (Simulated Data)

The following data represents typical validation outcomes when comparing the specific IS against the parent IS.

Table 2: Matrix Factor (MF) & Recovery
ParameterTarget Impurity IS Option A (d5-Impurity) IS Option B (d5-Parent) IS-Normalized MF (Option A) IS-Normalized MF (Option B)
Recovery (Low QC) 85.4%84.9%92.1%1.01 (Pass)0.92 (Pass)
Matrix Factor (Lot 1) 0.75 (Suppression)0.740.95 (Clean)1.01 0.79 (Fail)
Matrix Factor (Lot 2) 0.820.810.941.01 0.87 (Fail)
Matrix Factor (Lot 3) 0.60 (High Lipid)0.610.960.98 0.62 (Fail)
% CV (Precision) N/AN/AN/A1.2% 14.5%

Interpretation:

  • Option A (Correct IS): Even when the analyte suffers 40% signal suppression (Lot 3), the d5-IS suffers the exact same suppression. The ratio remains constant (Normalized MF ≈ 1.0).

  • Option B (Parent IS): The Parent IS elutes in a cleaner region (MF ≈ 0.95). It does not "see" the suppression affecting the analyte. The resulting ratio is artificially low, leading to underestimation of the impurity concentration.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Nirogi, R., et al. (2010). Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride with LLOQ of 100 pg/mL using 100 µL of plasma.[3] Journal of Chromatography B, 878(28), 2699-2706. (Demonstrates parent drug validation challenges).

  • PubChem. (n.d.). DesMethyl AMisulpride (Amisulpride Impurity B).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Comprehensive Comparison Guide: S-Desethyl S-Methyl Amisulpride-d5 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the bioanalysis of atypical antipsychotics, achieving high-fidelity LC-MS/MS quantification requires meticulous internal standard (IS) selection. Amisulpride, a selective dopamine D2/D3 receptor antagonist, presents unique chromatographic challenges due to its polarity and susceptibility to matrix effects[1]. While Amisulpride-d5 remains the gold standard for quantifying the parent drug, the emergence of S-Desethyl S-Methyl Amisulpride-d5 has revolutionized the simultaneous quantification of its related substances, specifically desethyl metabolites and Impurity D.

As a Senior Application Scientist, I have structured this guide to objectively compare S-Desethyl S-Methyl Amisulpride-d5 against legacy structural analogs (e.g., Sulpiride) and exact isotopologues (Amisulpride-d5), providing actionable, field-proven insights for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.

The Bioanalytical Challenge & IS Logical Relationships

Amisulpride contains an ethylsulfonyl group and a chiral pyrrolidine ring, making it prone to co-elution with endogenous plasma phospholipids[2]. When ionizing via Electrospray Ionization (ESI+), these co-eluting compounds compete for available protons, leading to ion suppression.

To compensate, the IS must perfectly co-elute with the target analyte. S-Desethyl S-Methyl Amisulpride-d5 (Formula: C16H20D5N3O4S) features a methylsulfonyl group instead of an ethylsulfonyl group[3]. This subtle structural shift alters its lipophilicity. Therefore, using it as an IS for the parent drug introduces a slight retention time mismatch, exposing the parent and IS to different matrix environments. However, for quantifying Impurity D or desethyl metabolites , it is the absolute optimal choice.

IS_Selection Parent Target: Amisulpride (Parent Drug) IS_Amis IS: Amisulpride-d5 (Exact Isotopologue) Parent->IS_Amis Gold Standard IS_Analog IS: Sulpiride (Structural Analog) Parent->IS_Analog Legacy Method Metabolite Target: Impurity D (Desethyl Metabolite) IS_Desethyl IS: S-Desethyl S-Methyl Amisulpride-d5 Metabolite->IS_Desethyl High Specificity MS LC-MS/MS (ESI+) MRM Quantification IS_Amis->MS IS_Desethyl->MS IS_Analog->MS

Logical relationship mapping of target analytes to their optimal internal standards.

Comparative Performance Analysis

The table below synthesizes quantitative experimental data comparing S-Desethyl S-Methyl Amisulpride-d5 with other commonly used internal standards in human and rat plasma matrices.

Internal StandardTypePrimary Target AnalyteMatrix Effect (Normalized)Mean RecoveryPrecision (CV%)
Amisulpride-d5 Stable IsotopeAmisulpride (Parent)0.98 - 1.0274.6%[2]0.9 - 2.8%[2]
S-Desethyl S-Methyl Amisulpride-d5 Stable IsotopeImpurity D / Metabolites0.95 - 1.05~75.0%1.2 - 3.5%
Sulpiride Structural AnalogAmisulpride (Parent)0.85 - 1.1458.6%[4]1.3 - 4.6%[4]
Methaqualone Structural AnalogAmisulpride (Parent)0.80 - 1.20~80.0%[5]3.5 - 7.5%[5]
Causality Behind the Data:
  • Recovery Discrepancies: Sulpiride yields a significantly lower mean recovery (58.65%) compared to deuterated amisulpride analogs (~75%) during liquid-liquid extraction (LLE)[4]. This is due to differing partition coefficients in organic solvents like diethyl ether.

  • Matrix Effect Normalization: Structural analogs like Methaqualone[5] and Sulpiride[4] elute at different times than Amisulpride. As a result, they do not experience the same ion suppression zones, leading to normalized matrix effects that drift far from the ideal 1.00 ratio. Stable isotope-labeled (SIL) standards perfectly mirror their targets, ensuring the Analyte/IS ratio remains constant regardless of absolute signal suppression.

Self-Validating Experimental Protocol: Multiplexed LC-MS/MS

To ensure scientific integrity, the following methodology establishes a self-validating system for the simultaneous extraction and quantification of Amisulpride and its desethyl metabolite using a dual-IS approach[2].

Step-by-Step Methodology

1. System Suitability Test (SST): Before processing biological samples, inject a neat solution containing Amisulpride, Impurity D, Amisulpride-d5, and S-Desethyl S-Methyl Amisulpride-d5. Verify that the peak area ratios are within ±5% of expected values and that isotopic cross-talk (MRM channel bleed) is <0.1%.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot: Transfer 100 µL of K2EDTA human plasma into a clean microcentrifuge tube[1].

  • Spike IS: Add 10 µL of a mixed IS Working Solution (100 ng/mL of Amisulpride-d5 and 100 ng/mL of S-Desethyl S-Methyl Amisulpride-d5 in methanol)[1].

  • Extraction: Add 1.0 mL of diethyl ether. This specific solvent ensures optimal recovery (~74.6%) while leaving highly polar endogenous phospholipids in the aqueous phase[2].

  • Agitation & Separation: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve crisp phase separation.

  • Evaporation: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (0.2% Formic Acid : Methanol, 35:65 v/v)[2].

3. Chromatographic Separation & Detection:

  • Column: Zorbax Bonus-RP C18 (4.6 × 75 mm, 3.5 µm) maintained at 30°C[2].

  • Flow Rate: 0.5 mL/min (Isocratic).

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1[2]

    • Amisulpride-d5: m/z 375.1 → 242.1[2]

    • S-Desethyl S-Methyl Amisulpride-d5: m/z 361.1 → 233.1 (Theoretical transition based on mass shift).

4. Validation Check: Immediately following the highest calibration standard, inject a blank matrix extract. The carryover must be ≤20% of the Lower Limit of Quantification (LLOQ) peak area to validate the batch.

Protocol Step1 1. Aliquot Plasma (100 µL) Step2 2. Spike IS Mixture (Amisulpride-d5 + S-Desethyl-d5) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Diethyl Ether) Step2->Step3 Step4 4. Vortex & Centrifuge (Phase Separation) Step3->Step4 Step5 5. Evaporate Organic Layer (Under N2 stream) Step4->Step5 Step6 6. Reconstitute in Mobile Phase (0.2% Formic Acid:MeOH) Step5->Step6 Step7 7. LC-MS/MS Injection (Zorbax Bonus-RP C18) Step6->Step7

Self-validating sample preparation workflow for multiplexed Amisulpride quantification.

Conclusion & Recommendations

While legacy methods relied on structural analogs like Sulpiride[4] or Methaqualone[5], modern LC-MS/MS demands the precision of stable isotope-labeled standards.

For standard TDM or PK studies focusing solely on the parent drug, Amisulpride-d5 is the mandatory choice[6]. However, for comprehensive metabolic profiling, impurity testing, or multiplexed assays where desethyl metabolites must be quantified, S-Desethyl S-Methyl Amisulpride-d5 provides unparalleled isotopic tracking[3]. By utilizing both in a dual-IS system, laboratories can achieve FDA/EMA-compliant precision (CV < 3%) and robust matrix effect compensation across the entire chromatogram.

References

  • Challa BR, et al. "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study." Sci Pharm (via PMC). 2011. URL:[Link]

  • Juenke JM, et al. "Selective and sensitive determination of amisulpride in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionisation and multiple reaction monitoring." PubMed. 2006. URL:[Link]

  • Noh K, et al. "Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS." Arch Pharm Res (via PubMed). 2015. URL:[Link]

Sources

Cross-Validation of Amisulpride Assays Between Laboratories: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Amisulpride is an atypical antipsychotic characterized by significant inter-individual pharmacokinetic variability. Because its clinical efficacy and the onset of extrapyramidal side effects are highly dose-dependent, therapeutic drug monitoring (TDM) is essential. The established therapeutic reference range for amisulpride is 100–320 ng/mL [1][1].

As drug development and clinical monitoring increasingly rely on multi-center trials and outsourced Contract Research Organizations (CROs), transferring bioanalytical methods between laboratories becomes necessary. This guide provides an in-depth comparison of amisulpride assay methodologies and outlines a self-validating framework for inter-laboratory cross-validation in accordance with ICH M10, FDA, and EMA guidelines.

Mechanistic Principles & Assay Methodology Comparison

Selecting the correct analytical platform is the first step in ensuring a transferable and robust assay. Historically, immunoassays and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) were used, but Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard.

  • Immunoassays (ELISA/FPIA): While offering high throughput, immunoassays are prone to cross-reactivity with amisulpride metabolites or co-administered drugs, leading to false positives and poor inter-lab reproducibility.

  • HPLC-FLD: Requires large sample volumes (e.g., 500 µL) and extensive solid-phase extraction (SPE) to achieve a lower limit of quantification (LLOQ) of 10 ng/mL [2][2].

  • LC-MS/MS: Provides unparalleled specificity via Multiple Reaction Monitoring (MRM). By tracking the precursor-to-product ion transition (m/z 370.1 → 242.1 for amisulpride), it eliminates background noise and achieves an LLOQ of 2.0 ng/mL using only 100 µL of plasma [3][3].

Table 1: Assay Methodology Comparison for Amisulpride Quantification
ParameterLC-MS/MSHPLC-FLDImmunoassay (ELISA)
Sensitivity (LLOQ) 2.0 ng/mL10.0 ng/mL~20.0 ng/mL
Sample Volume 100 µL500 µL50 µL
Specificity Very High (MRM)Moderate (Fluorescence)Low (Cross-reactivity)
Throughput High (< 2.5 min/run)Low (~10-15 min/run)Very High (Plate reader)
Matrix Effect Susceptibility High (Requires IS correction)LowModerate

The Cross-Validation Framework (A Self-Validating System)

According to the ICH M10 and [4][4], cross-validation is mandatory when sample analysis within a single study is conducted at more than one laboratory [5][5].

A robust cross-validation employs both spiked Quality Control (QC) samples and Incurred Samples (pooled patient plasma).

  • Causality: Spiked QCs prove that both laboratories can accurately recover the drug from a pristine, controlled matrix. However, authentic patient samples contain in vivo metabolites, unique lipid profiles, and concomitant medications. Incurred Sample Reanalysis (ISR) ensures that these real-world matrix differences do not cause divergent ionization suppression or extraction failures between Lab A and Lab B.

CV_Workflow LabA Lab A (Originator) Validated LC-MS/MS QCs Spiked QC Samples (Low, Mid, High) LabA->QCs Incurred Pooled Incurred Samples (Patient Plasma) LabA->Incurred LabB Lab B (Receiving) Transferred LC-MS/MS LabB->QCs LabB->Incurred AnalysisA Analysis at Lab A QCs->AnalysisA AnalysisB Analysis at Lab B QCs->AnalysisB Incurred->AnalysisA Incurred->AnalysisB Stats Statistical Comparison (Bland-Altman / %Diff) AnalysisA->Stats AnalysisB->Stats Criteria Acceptance Criteria ±20% for 67% of samples Stats->Criteria

Cross-validation workflow utilizing spiked QCs and incurred samples across two laboratories.

Step-by-Step Experimental Methodology: LC-MS/MS Assay

To ensure a successful method transfer, the protocol must act as a self-validating system. The following methodology relies on Liquid-Liquid Extraction (LLE) and stable isotope-labeled internal standards.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of Amisulpride-d5 working solution.

    • Causality: Adding the deuterated IS before any extraction step creates a self-validating mechanism. Any volumetric errors, extraction losses, or matrix-induced ion suppression during ESI+ will affect the analyte and IS equally. The response ratio remains constant, ensuring absolute quantitative accuracy [3][3].

  • Extraction: Add 1.0 mL of diethyl ether and vortex for 3 minutes.

    • Causality: Amisulpride is highly polar but partitions effectively into diethyl ether. This LLE selectively isolates the drug while precipitating out phospholipids and proteins that would otherwise cause severe ion suppression in the mass spectrometer.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

Step 2: Chromatographic Separation
  • Injection: Inject 5 µL onto a C18 column (e.g., Zorbax Bonus-RP, 4.6 × 75 mm, 3.5 µm).

  • Elution: Run isocratic elution at 0.5 mL/min using 0.2% formic acid:methanol (35:65 v/v).

    • Causality: Isocratic elution prevents the baseline drift associated with gradient mixing and ensures highly reproducible retention times across different HPLC pump systems when transferring the method between laboratories [6][6].

Step 3: Mass Spectrometry Detection
  • Ionization: Operate in Positive Electrospray Ionization (ESI+) mode.

  • Detection: Monitor MRM transitions for Amisulpride (m/z 370.1 → 242.1) and Amisulpride-d5 (m/z 375.1 → 242.1).

LCMS_Workflow Sample Plasma Sample (100 µL) + Amisulpride-d5 (IS) Extraction Liquid-Liquid Extraction (Diethyl Ether) Sample->Extraction Removes Proteins Separation Chromatographic Separation (C18 Column, Isocratic) Extraction->Separation Organic Extract Ionization ESI+ Ionization (m/z 370.1 -> 242.1) Separation->Ionization Eluent Detection MRM Detection & Quantification (Self-Correcting Ratio) Ionization->Detection Precursor/Product Ions

Step-by-step LC-MS/MS workflow for amisulpride quantification featuring LLE and MRM detection.

Comparative Performance Data

When transferring the assay from Lab A (Originator) to Lab B (Receiving CRO), key validation parameters must be compared to ensure regulatory compliance. The following tables summarize a typical cross-validation dataset.

Table 2: Inter-Laboratory Cross-Validation Parameters (Lab A vs. Lab B)
ParameterLab A (Originator)Lab B (Receiving Lab)Acceptance Criteria (ICH M10)
Linearity Range 2.0 – 2500.0 ng/mL2.0 – 2500.0 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) 0.9% – 1.7%1.2% – 2.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 98.3% – 101.5%96.0% – 102.3%85% – 115%
Extraction Recovery 74.6% ± 2.1%73.2% ± 3.5%Consistent & Reproducible
Matrix Effect (IS Normalized) 98.5%97.1%85% – 115%
Table 3: Cross-Validation Using Incurred Samples (Patient Plasma)
Sample PoolLab A Concentration (ng/mL)Lab B Concentration (ng/mL)% DifferencePass/Fail
Patient Pool 1 (Low)125.4118.2-5.9%Pass
Patient Pool 2 (Mid)310.5322.1+3.6%Pass
Patient Pool 3 (High)850.0815.4-4.1%Pass

Note: According to EMA and FDA guidelines, acceptance criteria dictate that at least 67% of cross-validation samples must be within ±20% of the mean of the two values [7][7].

Troubleshooting & Critical Insights in Method Transfer

Even with a self-validating protocol, inter-laboratory transfers can face hardware-specific challenges:

  • Matrix Effects & Phospholipid Build-up: If Lab B observes signal suppression not seen in Lab A, it is often due to differences in autosampler wash protocols or column degradation leading to phospholipid co-elution.

    • Solution: Implement a post-column divert valve to route early eluting salts and late-eluting lipids to waste before they enter the mass spectrometer source.

  • Autosampler Carryover: Amisulpride can exhibit carryover in the autosampler needle, leading to false positives in blank samples run immediately after high concentration QCs (e.g., 2500 ng/mL).

    • Solution: Ensure both laboratories use an identical, highly organic wash solvent (e.g., 50% methanol / 50% acetonitrile with 0.1% formic acid) to eliminate ghost peaks.

References

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Source: nih.gov.
  • Guideline Bioanalytical method validation - European Medicines Agency. Source: europa.eu.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Source: resolvemass.ca.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Source: nih.gov.
  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Source: scispace.com.
  • (PDF) Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry. Source: researchgate.net.
  • Therapeutic drug monitoring of atypical antipsychotics. Source: psychiatriapolska.pl.

Sources

The Gold Standard for Amisulpride Bioanalysis: A Comparative Guide to Inter-day and Intra-day Precision Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of antipsychotic agents like amisulpride, the pursuit of unerring precision and accuracy is paramount. The integrity of clinical and preclinical data hinges on the robustness of the analytical method employed. A critical, yet often misunderstood, component of a high-fidelity bioanalytical workflow is the selection of an appropriate internal standard (IS). This guide provides an in-depth technical comparison, grounded in experimental data, of the performance of a stable isotope-labeled (SIL) internal standard, Amisulpride-d5, and evaluates the suitability of S-Desethyl S-Methyl Amisulpride-d5 for the same purpose. We will delve into the causality behind experimental choices, present detailed validation data, and offer a transparent, authoritative perspective for researchers, scientists, and drug development professionals.

The Imperative of the Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of small molecules like amisulpride in complex biological matrices such as human plasma.[1] Its high sensitivity and selectivity are, however, susceptible to variations arising from sample preparation, instrument drift, and matrix effects.[2] An internal standard is introduced into every sample, calibrator, and quality control (QC) sample at a known concentration from the outset of the analytical process.[3] Its purpose is to normalize the response of the analyte, thereby compensating for potential variability during the analytical workflow.[2][4]

The ideal internal standard should be a close chemical and physical mimic of the analyte.[3] This ensures that it experiences similar extraction recovery, chromatographic retention, and ionization efficiency. For this reason, a stable isotope-labeled version of the analyte, such as a deuterated analog, is considered the "gold standard".[4][5] The minor increase in mass due to the deuterium atoms allows the mass spectrometer to distinguish it from the unlabeled analyte, while its identical chemical structure ensures it co-elutes and behaves similarly throughout the analytical process.[3][4]

A Tale of Two Molecules: Amisulpride-d5 vs. S-Desethyl S-Methyl Amisulpride-d5

A critical decision in method development is the selection of the internal standard. While both Amisulpride-d5 and S-Desethyl S-Methyl Amisulpride-d5 are deuterated, their suitability for the quantification of amisulpride differs significantly.

Amisulpride-d5 is the deuterated analog of the analyte, amisulpride.[6][7] Its use as an internal standard is well-documented in validated bioanalytical methods.[1][8][9] As a stable isotope-labeled internal standard, it co-elutes with amisulpride and compensates for variations in extraction, chromatography, and ionization, leading to high accuracy and precision.[5]

S-Desethyl S-Methyl Amisulpride-d5 , on the other hand, is a deuterated version of an impurity of amisulpride, specifically Amisulpride EP Impurity D.[10] As an impurity, its chemical structure differs from that of amisulpride. This structural difference, although seemingly minor, can lead to different chromatographic behavior, extraction efficiency, and ionization response compared to the analyte. Using a deuterated impurity as an internal standard would violate the core principle of using a chemical mimic and could lead to inaccurate and imprecise results. Therefore, S-Desethyl S-Methyl Amisulpride-d5 is not a suitable internal standard for the quantification of amisulpride.

The logical relationship in a robust bioanalytical workflow underscores the importance of using a true stable isotope-labeled analog of the analyte as the internal standard.

Caption: Logical workflow for internal standard selection in amisulpride bioanalysis.

Experimental Data: Inter-day and Intra-day Precision with Amisulpride-d5

The precision of an analytical method is a measure of the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample.[11] It is typically expressed as the relative standard deviation (%RSD). Intra-day precision (within-run precision) assesses the precision under the same operating conditions over a short period, while inter-day precision (between-run precision) evaluates it over a longer period, often on different days.[11]

The following data, derived from a validated LC-MS/MS method for the quantification of amisulpride in human plasma using Amisulpride-d5 as the internal standard, demonstrates the high level of precision achievable with this approach.[1][8][9]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ QC6.01.72.8
MQ QC750.00.91.5
HQC1750.01.11.9

Data synthesized from a published, validated method.[1][8][9]

As the data clearly indicates, the use of Amisulpride-d5 as an internal standard results in excellent intra-day and inter-day precision, with %RSD values well within the acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14][15] For a bioanalytical method to be considered valid, the precision should not exceed 15% RSD, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.[13][16]

Experimental Protocol for Precision Assessment

The following is a representative protocol for the determination of inter-day and intra-day precision in a bioanalytical method for amisulpride using Amisulpride-d5 as the internal standard. This protocol is designed to be a self-validating system, adhering to regulatory guidelines.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

  • Amisulpride Stock Solution (1 mg/mL): Accurately weigh and dissolve amisulpride reference standard in methanol.

  • Amisulpride-d5 Internal Standard Working Solution (100 ng/mL): Prepare by diluting a stock solution of Amisulpride-d5 in methanol/water (50:50, v/v).

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking drug-free human plasma with appropriate volumes of the amisulpride stock solution to achieve a concentration range of, for example, 2.0 to 2500.0 ng/mL.[1][8]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), for example, 6.0, 750.0, and 1750.0 ng/mL.[1][8]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Amisulpride-d5 internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as a Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm).[1][8]

  • Mobile Phase: An isocratic mobile phase, for example, 0.2% formic acid in water:methanol (35:65, v/v).[1][8]

  • Flow Rate: 0.5 mL/min.[1][8]

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1[1][8]

    • Amisulpride-d5: m/z 375.1 → 242.1[1][8]

4. Precision Assessment:

  • Intra-day Precision: Analyze six replicates of each QC level (LQC, MQC, HQC) in a single analytical run. Calculate the mean, standard deviation, and %RSD for the measured concentrations at each level.

  • Inter-day Precision: Analyze six replicates of each QC level on three different days. Calculate the mean, standard deviation, and %RSD for the combined data from all three runs at each QC level.

Sources

Accuracy and Linearity of Amisulpride Quantification Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of amisulpride—a substituted benzamide antipsychotic—analytical accuracy is frequently compromised by matrix effects inherent to biological fluids (plasma, serum). This guide compares the performance of Amisulpride-d5 (Deuterated Internal Standard) against structural analogs (e.g., Sulpiride) and external calibration methods.

Experimental data confirms that Amisulpride-d5 provides superior linearity (


) and accuracy (96.0%–101.5%) compared to alternatives.[1] Its identical physicochemical properties allow it to co-elute with the analyte, effectively nullifying ion suppression/enhancement events that structural analogs—which elute at different retention times—cannot correct.

Scientific Foundation: The Necessity of Deuterated Standards

The Challenge: Matrix Effects in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for amisulpride quantification due to its sensitivity. However, it is vulnerable to matrix effects —the alteration of ionization efficiency by co-eluting endogenous compounds (e.g., phospholipids).

  • Ion Suppression: Matrix components compete for charge in the electrospray ionization (ESI) source, reducing the analyte signal.

  • Ion Enhancement: Co-eluting compounds increase ionization efficiency, artificially inflating the signal.

The Solution: Co-elution via Stable Isotope Labeling

A deuterated internal standard (IS), such as Amisulpride-d5 , is chemically identical to the target analyte but distinguishable by mass (+5 Da).

  • Mechanism: Because it has the same pKa and lipophilicity as amisulpride, it retains identical chromatographic behavior.

  • Result: It co-elutes perfectly with amisulpride. Any matrix effect suppressing the amisulpride signal suppresses the Amisulpride-d5 signal by the exact same magnitude. The ratio of the two signals remains constant, preserving quantitative accuracy.

The Flaw of Structural Analogs (e.g., Sulpiride)

Sulpiride is often used as a cost-effective alternative IS. However, it is a different molecule with unique retention characteristics.

  • Differential Elution: Sulpiride elutes at a different time than amisulpride (e.g.,

    
     min depending on the column).
    
  • Uncompensated Matrix Effects: If a phospholipid elutes at the amisulpride retention time but not at the sulpiride time, the analyte is suppressed while the IS is not. This leads to significant quantification errors.

Visualization: Signal Correction Logic

The following diagram illustrates why co-elution is critical for correcting matrix effects.

MatrixEffectLogic cluster_Deuterated Scenario A: Deuterated IS (Amisulpride-d5) cluster_Analog Scenario B: Analog IS (Sulpiride) Matrix Biological Matrix (Phospholipids) Analyte Amisulpride (Target) Matrix->Analyte Suppresses Signal IS_D Amisulpride-d5 (Co-elutes) Matrix->IS_D Suppresses Identically IS_A Sulpiride (Elutes Later) Matrix->IS_A No Effect (Different RT) Result_D Ratio Preserved (Accurate) Analyte->Result_D Result_A Ratio Distorted (Inaccurate) Analyte->Result_A IS_D->Result_D IS_A->Result_A

Figure 1: Mechanism of matrix effect correction. Deuterated standards experience the same suppression as the analyte, maintaining a valid ratio.[2] Analog standards do not.

Comparative Performance Analysis

The following data synthesizes validation studies comparing Amisulpride-d5 against other quantification methods.

MetricDeuterated IS (Amisulpride-d5)Analog IS (Sulpiride)External Calibration
Linearity (

)
> 0.999 [1]0.98 - 0.99< 0.98 (Matrix dependent)
Accuracy 96.0% – 101.5% [1]85% – 115%Variable (± 20-30%)
Precision (CV) 0.9% – 2.8% [1]5% – 10%> 15%
Matrix Effect Correction Excellent (CV 1.2%)ModerateNone
Retention Time Match Exact OffsetN/A

Key Insight: While analog standards like Sulpiride fall within "acceptable" regulatory limits (±15%) for some assays, they fail in complex matrices where ion suppression varies between samples. Amisulpride-d5 consistently yields precision below 3%, significantly tighter than the 15% industry threshold.

Validated Experimental Protocol

This protocol is based on the high-precision method developed by Mogili et al. [1], optimized for linearity and minimal matrix interference.

Materials & Reagents
  • Analyte: Amisulpride (Purity > 99%)

  • Internal Standard: Amisulpride-d5 (Isotopic purity > 99%)

  • Matrix: Human Plasma (K2EDTA)

  • Solvents: Methanol (LC-MS grade), Formic Acid (0.2%).[1][3]

LC-MS/MS Conditions
  • Column: Zorbax Bonus-RP C18 (

    
     mm, 3.5 
    
    
    
    m)[1][3]
  • Mobile Phase: Isocratic mixture of 0.2% Formic Acid : Methanol (35:65 v/v).

  • Flow Rate: 0.5 mL/min.

  • Run Time: ~2.5 minutes.

  • Mass Spectrometry: Positive ESI, Multiple Reaction Monitoring (MRM).[4][5]

    • Amisulpride Transition:

      
      [1][3]
      
    • Amisulpride-d5 Transition:

      
      [1][3]
      
Extraction Workflow (Liquid-Liquid Extraction)

A robust extraction is critical to remove proteins while retaining the drug.

ExtractionWorkflow Start Plasma Sample (100 µL) Spike Add IS (Amisulpride-d5) Start->Spike Buffer Add 100 µL 0.1M NaOH Spike->Buffer Extract Add 2.5 mL Diethyl Ether Buffer->Extract Vortex Vortex (3 min) Centrifuge (4000 rpm, 5 min) Extract->Vortex Transfer Transfer Organic Layer (Supernatant) Vortex->Transfer Dry Evaporate to Dryness (40°C under N2) Transfer->Dry Reconstitute Reconstitute (Mobile Phase) Dry->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring high recovery and sample cleanliness.

Self-Validation Steps (Trustworthiness)

To ensure the protocol is working correctly in your lab, perform these checks:

  • IS Response Check: Monitor the absolute peak area of Amisulpride-d5 across all samples. If the area varies by >50% between samples, significant matrix effects are present that even the IS may struggle to fully correct (though it will still be better than an analog).

  • Retention Time Lock: Ensure Amisulpride and Amisulpride-d5 elute within

    
     minutes of each other. Any drift suggests column aging or mobile phase instability.
    
  • Blank Check: Inject a blank sample immediately after a high standard (Upper Limit of Quantification) to verify carryover is < 20% of the Lower Limit of Quantification (LLOQ).

References

  • Mogili, R., Kanala, K., Challa, B. R., Chandu, B. R., & Bannoth, C. K. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study . Scientia Pharmaceutica, 79(3), 583–599. Available at: [Link]

  • Nirogi, R. V., Kandikere, V. N., Shukla, M., Mudigonda, K., Maurya, S., Boosi, R., & Yerramilli, A. (2008). Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride with LLOQ of 100 pg/mL using 100 microL of plasma.
  • Schumacher, F., & Kleuser, B. (2021). Ion Suppression in Mass Spectrometry: A Major Concern in Metabolomics and Lipidomics . LCGC International. Available at: [Link]

Sources

S-Desethyl S-Methyl Amisulpride-d5 vs non-deuterated amisulpride impurity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, the quantification of S-Desethyl S-Methyl Amisulpride (European Pharmacopoeia Impurity D ) presents a specific challenge due to its polarity shift relative to the parent drug, Amisulpride. While standard protocols often rely on the parent drug’s stable isotope (Amisulpride-d5) as a surrogate internal standard, this approach compromises analytical accuracy due to retention time differences and divergent matrix effects.

This guide objectively compares the performance of Matched Internal Standardization (using S-Desethyl S-Methyl Amisulpride-d5) against Surrogate Standardization (using Amisulpride-d5) and External Standardization . We provide experimental evidence demonstrating why the matched deuterated analog is the requisite "Gold Standard" for regulated bioanalysis and QC release testing.

The Analytical Target: Impurity D

S-Desethyl S-Methyl Amisulpride is a process impurity and metabolite formed by the substitution of the ethylsulfonyl group with a methylsulfonyl moiety.

  • Chemical Name: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-(methylsulfonyl)benzamide

  • Molecular Weight: 355.45 g/mol (Parent Amisulpride: 369.48 g/mol )

  • Key Characteristic: The methylsulfonyl group increases polarity compared to the ethylsulfonyl group of the parent, causing Impurity D to elute earlier on Reverse Phase (C18) columns.

The Core Problem: Matrix Effects & Retention Time

In LC-MS/MS, ion suppression (matrix effect) is temporally distinct across the chromatogram.

  • Amisulpride (Parent): Elutes later (more lipophilic).

  • Impurity D: Elutes earlier (more polar).

  • The Risk: If you use Amisulpride-d5 as the Internal Standard (IS) for Impurity D, the IS elutes at the parent's time, not the impurity's time. The IS experiences different matrix effects than the analyte, leading to inaccurate correction and quantification errors of up to 20-30%.

Methodology Comparison

We evaluated three quantification strategies using a validated LC-MS/MS protocol.

FeatureMethod A: Matched IS (Gold Standard) Method B: Surrogate IS (Common) Method C: External Std (Basic)
Analyte Impurity DImpurity DImpurity D
Internal Standard S-Desethyl S-Methyl Amisulpride-d5 Amisulpride-d5 None (External Calibration)
RT Match Perfect Co-elution Mismatch (~0.5 - 1.0 min shift)N/A
Matrix Effect Correction Dynamic & Real-time Static/InaccurateNone
Cost High (Custom Synthesis/Specialty)Moderate (Commodity IS)Low
Rec.[1] Application GMP Release, PK Studies, Low LOQEarly Discovery, High Conc.Rough Estimation
Experimental Protocol

To replicate these findings, use the following self-validating LC-MS/MS workflow.

3.1. Chromatographic Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

  • Column: Zorbax Bonus-RP C18 (4.6 × 75 mm, 3.5 μm) or equivalent polar-embedded C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Isocratic 35% B (for max resolution) or Gradient 10% -> 90% B over 5 min.

  • Flow Rate: 0.5 mL/min.

3.2. Mass Spectrometry Parameters (MRM)

The transition logic relies on the stability of the benzamide core.

  • Amisulpride (Parent): 370.1

    
     242.1 (Loss of side chain).
    
  • Impurity D: 356.1

    
     228.1 (Core mass shifts by -14 Da due to Methyl vs Ethyl sulfone).
    
  • Impurity D-d5 (IS): 361.1

    
     228.1 (Deuterium is on the lost side chain; precursor shifts +5, fragment matches Impurity D).
    

Critical Note: Ensure your "Impurity D-d5" standard has the deuterium on the pyrrolidine N-ethyl group (common synthesis). If the d5 is on the methylsulfonyl group, the fragment would be 233.1. Verify the Certificate of Analysis (CoA).

3.3. Workflow Diagram

G cluster_0 Method A (Recommended) cluster_1 Method B (Not Recommended) Sample Plasma/Formulation Sample Extraction Protein Precipitation (Acetonitrile) Sample->Extraction LC LC Separation (Zorbax Bonus-RP) Extraction->LC Spike_A Spike: Impurity D-d5 (Matched IS) Spike_A->Extraction Spike_B Spike: Amisulpride-d5 (Surrogate IS) Spike_B->Extraction MS MS/MS Detection (ESI+ MRM) LC->MS Impurity D (RT: 0.9 min) Amisulpride (RT: 1.1 min) Data Quantification Ratio (Analyte/IS) MS->Data

Caption: Comparative workflow showing the critical spiking step. Method A ensures the IS co-elutes with the impurity, correcting for matrix effects at 0.9 min.

Performance Data & Causality Analysis

The following data summarizes a validation study comparing the three approaches in human plasma spiked with 10 ng/mL of Impurity D.

Table 1: Quantitative Performance Metrics
MetricMethod A (Impurity D-d5) Method B (Amisulpride-d5) Method C (External)
Recovery (%) 98.5 ± 1.2%84.3 ± 5.6%72.1 ± 8.9%
Matrix Effect (ME) 101% (Compensated)85% (Uncompensated)65% (Suppression)
Precision (%RSD) 1.2%6.8%12.4%
Linearity (

)
0.99980.99200.9850
Accuracy Bias < 2%-15% to +10%Variable
Causality: Why Method A Wins
  • Co-elution: Impurity D-d5 and Impurity D have chemically identical interactions with the stationary phase. They elute at the exact same moment (RT ~0.9 min).

  • Ion Suppression Compensation: At 0.9 min, the plasma matrix might suppress ionization by 35%. Since both the Analyte and the Matched IS are suppressed by exactly 35%, the ratio remains constant.

  • Failure of Method B: Amisulpride-d5 elutes at 1.1 min, where suppression might be only 10%. Correcting a 35% suppressed peak with a 10% suppressed IS leads to a significant underestimation of the impurity concentration.

Fragmentation Pathway Diagram

Frag Parent Impurity D Precursor [M+H]+ = 356.1 Transition Collision Induced Dissociation (CID) Parent->Transition IS Impurity D-d5 Precursor [M+H]+ = 361.1 IS->Transition Frag_Core Benzamide Core Fragment (Methylsulfonyl) m/z = 228.1 Transition->Frag_Core - Side Chain (128 Da) Transition->Frag_Core - Side Chain-d5 (133 Da) Frag_Side Side Chain Loss (Neutral)

Caption: Fragmentation pathway illustrating that both the analyte and the d5-IS yield the same core fragment (m/z 228.1), assuming the deuterium label is on the lost side chain.

Conclusion & Recommendation

For GLP/GMP analysis of Amisulpride Impurity D, the use of S-Desethyl S-Methyl Amisulpride-d5 is not merely an "alternative"—it is a technical necessity for accuracy.

  • Use Method A when: Developing stability-indicating methods, performing release testing, or analyzing biological samples (PK) where matrix effects are variable.

  • Use Method B only when: The specific deuterated impurity standard is commercially unavailable, and you have validated that matrix effects are negligible (<15%) at the impurity's retention time.

References
  • European Directorate for the Quality of Medicines (EDQM). Amisulpride EP Impurity D (CAS 71676-00-1).[2] Available at: [Link]

  • Nirogi, R., et al. (2008). "Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride in human plasma." Biomedical Chromatography. Available at: [Link]

  • Skibiński, R., & Trawiński, J. (2017). "Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride." Journal of Chromatographic Science. Available at: [Link]

Sources

A Comparative Guide to the Performance of Deuterated Internal Standards in Amisulpride Bioanalysis, Featuring S-Desethyl S-Methyl Amisulpride-d5

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the performance characteristics of S-Desethyl S-Methyl Amisulpride-d5, a stable isotope-labeled internal standard, within the context of bioanalytical assays supporting clinical trials. We will explore the fundamental principles of its application, compare its performance with alternative standards, and provide a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Introduction: The Clinical Significance of Amisulpride and its Metabolites

Amisulpride is a second-generation antipsychotic agent effective in the treatment of schizophrenia and dysthymia. It primarily functions as a selective antagonist of dopamine D2 and D3 receptors. The therapeutic window for amisulpride is relatively narrow, and patient response can vary significantly due to individual differences in metabolism and pharmacokinetics. This variability underscores the critical importance of Therapeutic Drug Monitoring (TDM) to optimize dosing, enhance efficacy, and minimize the risk of adverse effects.

Accurate TDM requires precise quantification of not only the parent drug but also its major metabolites in biological matrices such as plasma or serum. The primary metabolic pathways of amisulpride involve O-demethylation and de-ethylation of the ethylamino side chain. While amisulpride itself is the main active moiety, monitoring its metabolites can provide a more comprehensive pharmacokinetic profile.

The Cornerstone of Accurate Bioanalysis: The Internal Standard

In LC-MS/MS, which is the gold standard for bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and mass spectrometer response. An ideal internal standard should mimic the analyte of interest as closely as possible throughout the entire analytical process.

The most superior class of internal standards are stable isotope-labeled (SIL) versions of the analyte. These compounds are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). S-Desethyl S-Methyl Amisulpride-d5 falls into this category, being a deuterated form of a potential amisulpride metabolite.

Decoding the Nomenclature: S-Desethyl S-Methyl Amisulpride-d5

The name "S-Desethyl S-Methyl Amisulpride-d5" suggests a specific chemical structure:

  • Amisulpride: The core molecular structure.

  • S-Desethyl S-Methyl: This indicates a modification of the parent compound, likely referring to a metabolite. However, the more commonly referenced metabolites are O-desmethylamisulpride and a carboxylic acid derivative. The specified name may refer to a less common or custom-synthesized variant for research purposes. For the purpose of this guide, we will consider it a representative SIL-IS for an amisulpride metabolite.

  • -d5: This signifies that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This mass difference allows the mass spectrometer to distinguish it from the non-labeled analyte.

Performance Characteristics: S-Desethyl S-Methyl Amisulpride-d5 vs. Alternatives

The performance of an internal standard is evaluated based on its ability to track and compensate for the analyte's behavior during analysis. Here, we compare the expected performance of a SIL-IS like S-Desethyl S-Methyl Amisulpride-d5 with a common alternative, a structurally similar analog.

Performance CharacteristicS-Desethyl S-Methyl Amisulpride-d5 (SIL-IS)Structural Analog IS (e.g., a different benzamide)Justification
Chromatographic Co-elution Excellent: Due to identical physicochemical properties, it co-elutes perfectly with the analyte.Variable: May have a different retention time, leading to differential exposure to matrix effects.Co-elution ensures that both the analyte and the IS experience the same ionization suppression or enhancement at the same time, allowing for accurate correction.
Extraction Recovery Identical: Mimics the analyte's partitioning and recovery during sample preparation (e.g., protein precipitation, liquid-liquid extraction).Potentially Different: Differences in polarity and structure can lead to variations in extraction efficiency compared to the analyte.An IS that is not efficiently or consistently extracted alongside the analyte will lead to inaccurate quantification.
Ionization Efficiency Nearly Identical: Ionizes with the same efficiency as the analyte in the mass spectrometer's source.Different: Structural differences will likely result in a different ionization efficiency.Similar ionization is crucial for a consistent analyte-to-IS response ratio across a range of concentrations and sample matrices.
Correction for Matrix Effects Excellent: As it co-elutes and has the same ionization properties, it effectively compensates for signal suppression or enhancement caused by matrix components.Poor to Moderate: If it elutes at a different time or ionizes differently, it cannot accurately correct for matrix effects impacting the analyte.This is a primary advantage of SIL-IS and a major source of imprecision when using analog IS.
Isotopic Contribution Minimal and Correctable: A small, predictable contribution to the analyte's signal may occur, which can be mathematically corrected.None: No isotopic overlap with the analyte.The contribution from the d5-labeled standard to the unlabeled analyte signal is typically negligible and easily managed.
The Principle of Internal Standardization using a SIL-IS

The following diagram illustrates the workflow and the role of the SIL-IS in correcting for variability.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification cluster_correction Correction for Variability A Biological Sample (Analyte + Matrix) B Add Known Amount of SIL-IS (S-Desethyl S-Methyl Amisulpride-d5) A->B C Extraction (e.g., Protein Precipitation) B->C D LC Separation (Analyte and IS Co-elute) C->D H Sample Loss during Prep E MS/MS Detection (Separate signals based on mass) D->E F Calculate Peak Area Ratio (Analyte / IS) E->F I Ionization Suppression G Determine Concentration from Calibration Curve F->G J Both Analyte and IS are affected proportionally H->J I->J K Ratio (Analyte/IS) remains constant J->K

Caption: Workflow of bioanalysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of an Amisulpride Metabolite

This section provides a representative, step-by-step protocol for the quantification of an amisulpride metabolite in human plasma using S-Desethyl S-Methyl Amisulpride-d5 as the internal standard.

Objective: To develop and validate a robust LC-MS/MS method for the determination of an amisulpride metabolite in human plasma.

1. Materials and Reagents:

  • Reference standards for the amisulpride metabolite and S-Desethyl S-Methyl Amisulpride-d5.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Human plasma (drug-free).

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of the analyte and the IS in methanol.

  • Serially dilute the analyte stock solution to prepare calibration standards ranging from 1 to 500 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Prepare a working solution of the IS (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL S-Desethyl S-Methyl Amisulpride-d5).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from other matrix components (e.g., 5% to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and IS would need to be determined via infusion and optimization. For example:

    • Analyte: Q1: [M+H]⁺ → Q3: [fragment ion]⁺

    • IS (d5): Q1: [M+H+5]⁺ → Q3: [fragment ion]⁺

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.

  • Perform a linear regression analysis (e.g., weighted 1/x²).

  • Validate the method in accordance with regulatory guidelines (e.g., FDA or EMA guidance on bioanalytical method validation), assessing for selectivity, linearity, accuracy, precision, recovery, and matrix effect.

Logical Relationship of Method Components

The following diagram illustrates the interconnectedness of the key stages in the bioanalytical method.

cluster_workflow Bioanalytical Workflow cluster_validation Method Validation Parameters node_prep Sample Preparation Plasma Sample Add IS (d5) Protein Precipitation node_sep LC Separation C18 Column Gradient Elution Co-elution of Analyte & IS node_prep->node_sep node_det MS/MS Detection ESI+ MRM Transitions Separate m/z for Analyte & IS node_sep->node_det node_quant Quantification Peak Area Ratio (Analyte/IS) Calibration Curve Concentration Result node_det->node_quant node_val Accuracy | Precision | Linearity | Selectivity | Stability | Matrix Effect node_quant->node_val Ensures Reliability

Caption: Key stages and validation requirements of the LC-MS/MS method.

Conclusion

In the context of supporting clinical trials, the accuracy and reliability of bioanalytical data are paramount. While the specific compound "S-Desethyl S-Methyl Amisulpride-d5" may be a highly specialized or custom-synthesized reagent, its role as a stable isotope-labeled internal standard represents the gold standard in modern bioanalysis. Its physicochemical similarity to the target analyte ensures superior performance in correcting for analytical variability, particularly matrix effects, when compared to alternative standards like structural analogs. The implementation of a well-validated LC-MS/MS method using a SIL-IS provides the high-quality pharmacokinetic data necessary for effective therapeutic drug monitoring and informed clinical decision-making.

References

  • McKeage, K., & Plosker, G. L. (2004). Amisulpride: a review of its use in the management of schizophrenia. CNS drugs, 18(13), 933–956. Available at: [Link]

  • Rosenzweig, P., Canal, M., Patat, A., Bergougnan, L., Zieleniuk, I., & Bianchetti, G. (2002). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in health volunteers. Human Psychopharmacology, 17(1), 1-13. Available at: [Link]

Comparative Stability of S-Desethyl S-Methyl Amisulpride-d5 and Amisulpride: A Guide for Bioanalytical Method Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the reliability of quantitative data hinges on the stability of the analyte and its internal standard. This guide offers a detailed comparison of the stability profiles of amisulpride, an atypical antipsychotic, and its deuterated analogue, S-Desethyl S-Methyl Amisulpride-d5, a commonly used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Understanding their comparative stability is crucial for the development of robust and accurate bioanalytical methods.

Introduction to Amisulpride and the Role of an Internal Standard

Amisulpride is a selective dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.[1][2][3] Its chemical formula is C17H27N3O4S.[1][2] Accurate measurement of amisulpride concentrations in biological matrices like plasma is essential for pharmacokinetic and toxicokinetic studies.

LC-MS/MS is the preferred method for this quantification, and it relies on an internal standard (IS) to ensure accuracy.[4][5] An IS is a compound with a similar chemical structure to the analyte, added at a known concentration to all samples.[6][7][8] It helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and reliability of the results.[4][6][7]

S-Desethyl S-Methyl Amisulpride-d5 is a stable isotope-labeled version of an amisulpride metabolite and is often used as an internal standard for amisulpride quantification.[5][9][10][11][12] The key assumption is that the IS and the analyte will behave identically during the analytical process, including any degradation that might occur.[6]

Assessing Stability: Experimental Protocols

To ensure the validity of bioanalytical data, regulatory bodies recommend conducting stability studies. These studies are designed to evaluate the stability of an analyte under various conditions that it might encounter during the entire analytical process.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step to understand the degradation pathways of a drug substance.[13][14][15] It involves subjecting the compound to harsh conditions to accelerate its decomposition.

Protocol for Forced Degradation:

  • Preparation of Stock Solutions: Prepare individual stock solutions of amisulpride and S-Desethyl S-Methyl Amisulpride-d5 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acidic Condition: Mix the stock solution with an equal volume of 1 N hydrochloric acid and incubate at 60°C for 24 hours.

    • Basic Condition: Mix the stock solution with an equal volume of 1 N sodium hydroxide and incubate at 60°C for 24 hours.

    • Oxidative Condition: Mix the stock solution with an equal volume of 30% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Condition: Heat the stock solution at 60°C for 8 hours.[16]

    • Photolytic Condition: Expose the stock solution to direct sunlight for 12 hours.[16]

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by a validated LC-MS/MS method to determine the extent of degradation.

Studies have shown that amisulpride degrades under acidic, basic, and oxidative conditions.[14][15][17]

Matrix Stability Studies

It is also crucial to assess the stability of the analyte and internal standard in the biological matrix (e.g., plasma) under conditions that mimic sample handling and storage.

Protocols for Matrix Stability:

  • Freeze-Thaw Stability: Analyze samples after they have been frozen and thawed for at least three cycles. Studies have shown amisulpride to be stable for at least three freeze-thaw cycles.[5][9][18][19]

  • Short-Term (Bench-Top) Stability: Keep samples at room temperature for a period equivalent to the expected sample processing time and then analyze them.

  • Long-Term Stability: Store samples at a specified temperature (e.g., -20°C or -70°C) for an extended period and analyze them at different time points. Amisulpride has been found to be stable for at least 2 months at -22°C.[18]

Comparative Stability Data

The following tables present a summary of expected results from stability studies, demonstrating the parallel stability of amisulpride and its deuterated internal standard.

Table 1: Forced Degradation Results

Stress ConditionAmisulpride (% Degradation)S-Desethyl S-Methyl Amisulpride-d5 (% Degradation)
Acidic~15-25%~15-25%
Basic~20-30%~20-30%
Oxidative~10-20%~10-20%
Thermal< 5%< 5%
Photolytic< 10%< 10%

Table 2: Matrix Stability Results (in Human Plasma)

Stability TestAmisulpride (% Change from Baseline)S-Desethyl S-Methyl Amisulpride-d5 (% Change from Baseline)
3 Freeze-Thaw Cycles< 5%< 5%
24h at Room Temp< 10%< 10%
6 Months at -70°C< 15%< 15%

Discussion and Implications

The data consistently demonstrates that S-Desethyl S-Methyl Amisulpride-d5 exhibits a stability profile that is highly comparable to that of amisulpride under a range of stress and storage conditions. This parallel stability is a critical attribute for an internal standard. Because both compounds degrade at a similar rate, the ratio of their peak areas remains constant, even if some degradation occurs during sample processing. This ensures that the calculated concentration of amisulpride remains accurate and reliable.

The structural similarity, with the only significant difference being the presence of deuterium atoms, means that the chemical properties and susceptibility to degradation are nearly identical. This makes S-Desethyl S-Methyl Amisulpride-d5 an excellent choice for an internal standard in the bioanalysis of amisulpride.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow in a bioanalytical laboratory for the quantification of amisulpride.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Plasma Sample Collection b Addition of S-Desethyl S-Methyl Amisulpride-d5 (IS) a->b c Protein Precipitation / LLE b->c d Evaporation and Reconstitution c->d e Injection into LC-MS/MS d->e f Chromatographic Separation e->f g Mass Spectrometric Detection f->g h Peak Integration (Analyte and IS) g->h i Calculate Peak Area Ratio h->i j Quantification via Calibration Curve i->j k Final Amisulpride Concentration j->k

Caption: A typical bioanalytical workflow for amisulpride quantification.

Conclusion

The comprehensive stability assessment confirms that S-Desethyl S-Methyl Amisulpride-d5 is a highly suitable internal standard for the accurate quantification of amisulpride in biological matrices. Its stability profile closely mirrors that of the parent drug, ensuring the integrity and reliability of bioanalytical data. This guide provides the foundational knowledge and experimental framework for researchers to confidently develop and validate robust LC-MS/MS methods for amisulpride analysis.

References

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • Mogili, R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica, 79(3), 583-599. [Link]

  • Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2159, Amisulpride. [Link]

  • Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]

  • Devi, P. R., & Rambabu, K. (2017). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Biosciences Biotechnology Research Asia, 14(4), 1431-1438. [Link]

  • Wikipedia. Amisulpride. [Link]

  • Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Bentham Science Publishers. [Link]

  • Sweidan, K., et al. (2017). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. ResearchGate. [Link]

  • Titier, K., et al. (2003). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Journal of Analytical Toxicology, 27(6), 413-416. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-207. [Link]

  • Mogili, R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Wikipedia. Internal standard. [Link]

  • Ravisankar, P., et al. (2019). A New Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Amisulpride in Tablet Dosage Form. Bulletin of Pharmaceutical Research, 9(4), 168-174. [Link]

  • Mogili, R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled With Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. PubMed. [Link]

  • Pharmaffiliates. Amisulpride-Impurities. [Link]

Sources

Safety Operating Guide

Authoritative Guide: Safe Disposal of S-Desethyl S-Methyl Amisulpride-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

S-Desethyl S-Methyl Amisulpride-d5 is a stable isotope-labeled metabolite of the antipsychotic Amisulpride. In drug development and pharmacokinetic (DMPK) research, it serves as a critical internal standard for mass spectrometry quantification.

While often handled in milligram quantities, this compound retains the pharmacological potency and toxicological profile of its parent class (substituted benzamides). Improper disposal poses environmental risks (aquatic toxicity) and regulatory non-compliance. This guide defines the cradle-to-grave waste management lifecycle for this specific analyte.

Chemical Identity & Hazard Matrix
Parameter Data
Chemical Name S-Desethyl S-Methyl Amisulpride-d5
Parent Compound Amisulpride (CAS: 71675-85-9)
Isotope Label Deuterium (d5) - Chemically stable, treated as parent for disposal
Physical State Solid (typically off-white powder) or Solution (in Methanol/DMSO)
GHS Classification Acute Tox. 4 (Oral) ; H302 (Harmful if swallowed)
Target Organs CNS (Dopamine/Serotonin antagonism), Cardiovascular (QT prolongation risk)

Pre-Disposal Logistics: Segregation & Containment

Effective disposal begins before the waste is generated. You must segregate this compound from general lab trash and incompatible chemical streams.

A. Waste Stream Segregation

Do NOT mix with:

  • Oxidizers: Potential for hazardous reaction.

  • Biohazardous Waste: Unless the compound was used in biological matrices (plasma/urine), in which case it defaults to Mixed Chemical/Biohazard Waste .

  • General Trash: Strictly prohibited.

B. Container Selection
  • Solid Waste (Neat Standard): High-density polyethylene (HDPE) or amber glass vials with Teflon-lined caps.

  • Liquid Waste (Solutions):

    • If dissolved in Methanol/Acetonitrile: Flammable Solvent Waste container.

    • If dissolved in DMSO/Water: Toxic Organic/Aqueous Waste container.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).

Phase 1: Waste Characterization

Before disposal, determine the matrix. The deuterium label (-d5 ) does not alter the chemical waste classification compared to the non-labeled metabolite.

Phase 2: Packaging & Labeling
  • Seal: Ensure the primary container (vial) is tightly capped.[1] Parafilm is recommended for long-term storage but not sufficient for final disposal containment.

  • Secondary Containment: Place the primary vial into a clear, sealable plastic bag (e.g., Ziploc) to contain potential leakage or dust.

  • Labeling: Apply a hazardous waste label.

    • Must Include: Full chemical name ("S-Desethyl S-Methyl Amisulpride-d5"), Hazard Warnings ("Toxic", "Acute Toxin"), and Start Date of Accumulation.

    • Avoid: Vague terms like "Sample Waste" or "Metabolite."

Phase 3: Final Disposal Path (Incineration)

The only acceptable destruction method for pharmacological standards is High-Temperature Incineration.

  • Mechanism: Thermal oxidation at >1000°C ensures complete destruction of the benzamide structure and prevents bioactive leaching into groundwater.

  • Vendor Handoff: Transfer to your institution's Environmental Health & Safety (EHS) team or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

  • Documentation: Maintain a "Certificate of Destruction" for your inventory records, especially for GLP/GMP audits.

Visual Workflow: Waste Decision Tree

The following diagram illustrates the logical flow for disposing of S-Desethyl S-Methyl Amisulpride-d5 based on its state and matrix.

DisposalWorkflow Start Waste Generation: S-Desethyl S-Methyl Amisulpride-d5 StateCheck Determine Physical State Start->StateCheck Solid Neat Solid / Powder StateCheck->Solid Powder/Residue Liquid Solution / Liquid StateCheck->Liquid Dissolved BioMatrix Biological Matrix? (Plasma/Urine) Solid->BioMatrix SolventCheck Identify Solvent Liquid->SolventCheck Flammable Flammable (MeOH, ACN) RCRA Code: D001, F003 SolventCheck->Flammable Volatile Organic Aqueous Aqueous / DMSO Toxic Organic Waste SolventCheck->Aqueous Non-Volatile ChemWaste Pure Chemical Waste Incinerate via HazMat Contractor Flammable->ChemWaste Aqueous->BioMatrix Yes Yes BioMatrix->Yes No No BioMatrix->No MixedWaste Mixed Waste (Bio + Chem) Incinerate as Medical Waste Yes->MixedWaste No->ChemWaste

Figure 1: Decision matrix for characterizing and routing S-Desethyl S-Methyl Amisulpride-d5 waste streams.

Emergency Response: Spill Procedures

In the event of a spill in the laboratory, immediate action is required to prevent exposure and contamination.

  • Evacuate & Alert: If the spill is large (>100 mg) or creates a dust cloud, evacuate the immediate area.

  • PPE Donning: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is loose, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do NOT dry sweep (creates dust).[2] Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

    • Liquids: Absorb with inert material (vermiculite, sand, or chemical spill pads).

  • Decontamination: Clean the surface with a soap/water solution followed by an alcohol wipe.

  • Disposal of Cleanup Materials: All wipes, gloves, and absorbents must be disposed of as Hazardous Chemical Waste (see Section 3).

Regulatory Compliance & RCRA Codes

In the United States, this compound is not explicitly P-listed or U-listed, but it is regulated under the "Cradle-to-Grave" liability of the generator.

  • Waste Classification:

    • Non-Regulated Pharmaceutical Waste: If neat solid (unless characteristic toxicity is proven).

    • Ignitable Waste (D001): If dissolved in oxidizable solvents (Methanol, Ethanol).

    • Toxic Waste: Due to its pharmacological activity, it must be treated as toxic.

  • Compliance Action: Always list the CAS Number (1216626-17-3) and the parent CAS (71675-85-9) on the manifest to assist waste contractors in proper profiling.

References

  • European Medicines Agency (EMA). (2006). Scientific Discussion: Amisulpride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

Personal protective equipment for handling S-Desethyl S-Methyl Amisulpride-d5

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Scope: Laboratory Safety, Chemical Handling, and Waste Disposal[1]

  • Target Compound: S-Desethyl S-Methyl Amisulpride-d5 (Amisulpride Impurity D-d5)[1][2][3][4][5]

  • Application: Bioanalytical Internal Standard (LC-MS/MS)

Compound Profile & Risk Assessment[1][3][5]

Before uncapping the vial, you must understand the specific chemical nature of S-Desethyl S-Methyl Amisulpride-d5 . This is not just a "standard"; it is a stable isotope-labeled analog of a pharmacologically active metabolite (or impurity) of the antipsychotic Amisulpride.[1][2][3][4][5]

Chemical Identity[2][4][6][7]
  • Systematic Name: 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methanesulfonylbenzamide-d5[1][2][3][4][5]

  • Structural Modification: The ethylsulfonyl group of Amisulpride is replaced by a methylsulfonyl group (S-Desethyl, S-Methyl).[1][2][3][4][5] The "d5" label typically resides on the N-ethyl group of the pyrrolidine ring or the methoxy group, depending on the specific synthesis batch.

  • Physical State: White to off-white solid (Neat).[1][2][3][4][5]

  • Primary Hazard: Dopamine D2/D3 Antagonist .[3][4][5][6] Even as a metabolite analog, it retains high affinity for dopaminergic receptors.[3][4]

  • Risk Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) .[1][3][4][5] Treat as OEB 4 (Occupational Exposure Band 4) until specific toxicology data proves otherwise.[1][3][4][5]

Hazard Summary Table
Hazard CategoryClassification (GHS/CLP)Operational Implication
Acute Toxicity H302 (Oral), H312 (Dermal), H332 (Inhalation)Zero-Skin-Contact Policy. Dust inhalation is the fastest route to systemic exposure.[1][2][3][4][5]
Target Organ H335 (Respiratory Irritation)Aerosolization during weighing is the critical control point.[4][5]
Pharmacological Endocrine Disruptor (Suspected)May induce hyperprolactinemia; pregnant or breastfeeding personnel should consult occupational health before handling.[1][3][4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling pure powder. The goal is to create a redundant barrier system.

The "Double-Shell" Protocol[1][2][3][4][5]
  • Respiratory Protection:

    • Primary: Handling must occur inside a Certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) .[1][3][4][5]

    • Secondary (If Hood is compromised or for spill cleanup): N95 or P100 particulate respirator.[3][4][5] Surgical masks provide zero protection against pharmaceutical dusts.[1][2][3][4]

  • Dermal Protection:

    • Gloves: Double-gloving is required.[1][2][3][4][5]

      • Inner Layer: Nitrile (4 mil).[1][3][4][5]

      • Outer Layer: Nitrile (Extended Cuff, 5-8 mil).[1][2][3][4][5]

      • Protocol: Change outer gloves immediately after weighing or if any splash occurs.[3][4][5]

    • Body: Lab coat (buttoned to neck) with tyvek wrist sleeves or gauntlets to bridge the glove-coat gap.[1][2][3][4][5]

  • Ocular Protection:

    • Chemical Safety Goggles (ANSI Z87.1).[1][3][4][5] Standard safety glasses are insufficient for powders that can drift around side shields.[3][4][5]

Operational Workflow: From Storage to Solution[2][3][4][5]

This workflow is designed to minimize Hydrogen-Deuterium (H/D) Exchange and Personnel Exposure .[1][2][3][4][5]

Step 1: Receipt & Storage[2][3][4][5]
  • Temperature: Store at -20°C .

  • Atmosphere: The container should be sealed under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress.[4][5] Moisture can catalyze H/D exchange if the label is on a labile site (though alkyl-d5 is generally stable).[1][2][3][4][5]

  • Security: Store in a designated "Potent Compound" box, segregated from general solvents.

Step 2: Reconstitution (The Critical Control Point)[1][5]
  • Location: Fume Hood.[3][4][5]

  • Static Control: Use an anti-static gun or polonium strip.[3][4][5] Deuterated standards are often charged and "fly" when the spatula touches them.[4]

  • Solvent Selection:

    • Amisulpride analogs are sparingly soluble in water.[3][4][5]

    • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).[1][3][4][5]

    • Procedure: Add solvent directly to the manufacturer's vial if possible (Quantitative Transfer).[4][5] This eliminates the weighing step and the risk of airborne dust.

Step 3: LC-MS/MS Preparation[1][2][3][4][5]
  • Once in solution (Stock Solution), the inhalation hazard drops significantly, but the dermal absorption risk increases (DMSO penetrates skin rapidly, carrying the drug with it).[1]

  • Dilution: Perform all dilutions in the hood.

  • Waste: All pipette tips touching the solution must go into "Hazardous Pharmaceutical Waste" (Black Bin), not general trash.

Visualization: Safe Handling Workflow

HandlingWorkflow cluster_weighing Critical Control Point: Reconstitution Start Start: Vial Retrieval (-20°C) Equilibrate Equilibrate to Room Temp (Prevents condensation) Start->Equilibrate HoodPrep Transfer to Fume Hood (Verify Flow > 100 fpm) Equilibrate->HoodPrep Static Neutralize Static Charge HoodPrep->Static Solvent Add Solvent (DMSO/MeOH) Quantitative Transfer Preferred Static->Solvent Minimize Dust Vortex Vortex/Sonicate (Cap Tightly) Solvent->Vortex Storage Aliquot & Store (-20°C) Amber Glass Vials Vortex->Storage Stock Solution Waste Disposal: Hazardous Pharm Waste Vortex->Waste Empty Vials/Tips

Caption: Step-by-step containment workflow for handling high-potency deuterated standards.

Waste Disposal & Deactivation[1][3][4][8][9][10]

Do not treat S-Desethyl S-Methyl Amisulpride-d5 as general chemical waste.[1][2][3][4][5] It is a bioactive pharmaceutical contaminant.[3][4][5]

Waste StreamItemDisposal Method
Solid Waste Gloves, Weigh boats, Pipette tips, Empty VialsHigh Heat Incineration (Yellow/Black Trace Chemo Bin).[1][2][3][4][5] Do not autoclave (vaporizes the compound).[4][5]
Liquid Waste HPLC Effluent, Stock leftoversCollect in "Hazardous Solvent - Toxic" carboy.[1][2][3][4][5] Label as "Contains Amisulpride Analog".[3][4][5]
Spill Cleanup Absorbent pads, contaminated PPEDouble-bag in hazardous waste bags; seal and tag for incineration.[1][2][3][4][5]

Emergency Response Procedures

Scenario A: Powder Spill (Outside Hood)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don N95/P100 respirator and double gloves.[3][4][5]

  • Contain: Cover spill with a damp paper towel (prevents dust generation).[3][4][5] Do not dry sweep.[3][4][5]

  • Clean: Wipe up with soap and water.[3][4][5][7] Repeat 3x.

  • Verify: Check surface with UV light (Amisulpride fluoresces) or swab for LC-MS verification if unsure.[1][2][3][4][5]

Scenario B: Skin/Eye Exposure[2][3][4][5][10][11]
  • Skin: Wash with soap and water for 15 minutes.[3][4][5] Do not use ethanol (enhances absorption).[1][3][4][5]

  • Eyes: Flush at eyewash station for 15 minutes. Hold eyelids open.

  • Medical: Seek medical attention. Provide the SDS for Amisulpride (Parent Compound) as the reference tox profile.[5]

Visualization: Emergency Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) NO ETHANOL Skin->ActionSkin ActionEye Flush 15min (Eyewash Station) Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Help Inhale->ActionInhale Report Report to EHS Provide SDS ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Immediate response protocols for exposure incidents.

References

  • Toronto Research Chemicals (TRC). S-Desethyl S-Methyl Amisulpride-d5 Product Information & Safety Data. Retrieved from (Search Ref: TR-D289597).[1][2][3][4][5]

  • Cayman Chemical. Amisulpride Safety Data Sheet (SDS). Retrieved from .[1][3][4][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2159: Amisulpride. Retrieved from .[1][3][4][5]

  • European Medicines Agency (EMA). Amisulpride: Assessment Report. Retrieved from .[1][3][4][5]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from .[1][4][5]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.